GDP-fucose
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H25N5O15P2 |
|---|---|
Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27) |
InChI Key |
LQEBEXMHBLQMDB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is the role of GDP-fucose in fucosylation
An In-Depth Guide to the Role of GDP-Fucose in Fucosylation for Researchers and Drug Development Professionals
Executive Summary
Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification that profoundly influences a vast array of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1] The central molecule enabling this process is Guanosine Diphosphate-fucose (this compound), which serves as the sole activated fucose donor for all fucosyltransferase enzymes. Consequently, the regulation of this compound availability—through its biosynthesis, transport, and consumption—is a pivotal control point for cellular fucosylation levels. Aberrant fucosylation is a hallmark of numerous pathological states, including cancer and inflammatory diseases, making the enzymes and transporters of the this compound pathways compelling targets for therapeutic intervention and biomarker discovery.[2][3] This technical guide provides a comprehensive overview of the role of this compound in fucosylation, detailing its biosynthesis and transport pathways, the mechanism of its utilization by fucosyltransferases, and key experimental protocols for its study.
The Biosynthesis of this compound: De Novo and Salvage Pathways
In mammalian cells, the cytosolic pool of this compound is maintained by two distinct biosynthetic routes: the de novo pathway and the salvage pathway.[4]
The De Novo Pathway
The de novo pathway is the primary source of this compound, estimated to generate approximately 90% of the total cellular pool under normal conditions.[5][6] This pathway converts GDP-mannose, derived from glucose or mannose, into this compound through a series of enzymatic reactions.[7]
-
Step 1: Conversion of GDP-mannose. The process is initiated by the enzyme GDP-mannose 4,6-dehydratase (GMDS), which catalyzes the conversion of GDP-mannose to the intermediate GDP-4-keto-6-deoxymannose.[8][9]
-
Step 2: Epimerization and Reduction. The second and final step is catalyzed by the bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein).[8] This enzyme first epimerizes the intermediate and then reduces it in an NADPH-dependent manner to yield the final product, GDP-L-fucose.[7][9]
The Salvage Pathway
The salvage pathway provides a secondary route for this compound synthesis, utilizing free L-fucose obtained from exogenous sources (e.g., diet) or from the lysosomal degradation of endogenous glycoconjugates.[8][10] While contributing only about 10% of the total this compound pool, this pathway can become the predominant source when cells are supplemented with external fucose.[5][11]
-
Step 1: Phosphorylation. Free L-fucose is first phosphorylated by fucokinase (FCSK) to produce fucose-1-phosphate.[8]
-
Step 2: this compound Synthesis. this compound pyrophosphorylase (FPGT) then catalyzes the reaction between fucose-1-phosphate and GTP to form this compound.[8]
Interestingly, recent studies suggest a dynamic interplay between these two pathways, where the disruption of one can lead to compensatory changes in the other.[8]
Intracellular Transport of this compound
Fucosylation occurs within the lumen of the Golgi apparatus and the endoplasmic reticulum (ER).[12] Since this compound is synthesized in the cytosol, it must be actively transported across the membranes of these organelles to become accessible to fucosyltransferases.[12][13]
-
Golgi Transport : The primary transporter of this compound into the Golgi lumen is the solute carrier family 35 member C1 (SLC35C1).[13][14] This protein functions as an antiporter, exchanging luminal GMP for cytosolic this compound.[13] Mutations in the SLC35C1 gene are the cause of Leukocyte Adhesion Deficiency type II (LAD-II), a congenital disorder of glycosylation characterized by a near-complete absence of fucosylated glycans.[6]
-
ER Transport : O-fucosylation, catalyzed by POFUTs, occurs in the ER.[13] In mammals, the mechanism for this compound transport into the ER is less clear than for the Golgi. While a dedicated ER-localized this compound transporter has been identified in Drosophila (Efr), a direct human ortholog with the same function has not been confirmed.[6][12] It is hypothesized that this compound may enter the ER via an unknown transporter or potentially through retrograde transport from the Golgi.[12]
Utilization by Fucosyltransferases (FUTs)
Fucosyltransferases are the enzymes that catalyze the transfer of fucose from this compound to a specific acceptor molecule, which can be a glycoprotein, glycolipid, or oligosaccharide.[7][15] The reaction proceeds via a mechanism where the glycosidic bond of this compound is cleaved, followed by a nucleophilic attack from the hydroxyl group of the acceptor substrate.[16]
There are 13 identified FUTs in mammals, which are categorized based on the linkage they create and their subcellular localization:[7]
-
Golgi-resident FUTs (FUT1-11): These are type II transmembrane proteins responsible for adding terminal fucose residues to N- and O-glycans and glycolipids.[6] This includes the creation of important structures like the H and Lewis blood group antigens.[15] FUT8 is uniquely responsible for core fucosylation, adding fucose in an α1,6-linkage to the innermost GlcNAc of N-glycans.[17][18]
-
ER-resident FUTs (POFUTs): Protein O-fucosyltransferases (POFUT1 and POFUT2) are located in the ER and transfer fucose directly to serine or threonine residues within specific consensus sequences on proteins like Notch receptors.[7][13]
Quantitative Data
The concentration of intracellular this compound and the kinetic properties of the enzymes that produce and consume it are critical parameters for understanding and modeling fucosylation pathways.
Table 1: Intracellular this compound Concentrations in HEK293T Cells Data synthesized from multiple sources demonstrate how genetic knockout and fucose supplementation affect this compound levels.[19][20][21]
| Cell Line | Condition | Intracellular this compound (µM) |
| Wild-Type | Standard Media | ~25 - 50 |
| Wild-Type | + 1 mM Fucose | ~50 - 100 |
| GMDS KO | Standard Media | ~0 - 5 |
| GMDS KO | + 1 mM Fucose | ~150 - 200 |
| TSTA3 KO | Standard Media | ~0 - 5 |
| TSTA3 KO | + 1 mM Fucose | > 1000 (up to 2.0 mM reported) |
| SLC35C1 KO | Standard Media | ~25 - 50 (cytosolic pool unaffected) |
| SLC35C1 KO | + 1 mM Fucose | ~200 - 300 |
Table 2: Representative Kinetic Parameters for Fucosyltransferases Data are illustrative and can vary based on the specific enzyme, acceptor substrate, and assay conditions.[16][22]
| Enzyme | Donor Substrate | Acceptor Substrate | Km for this compound (µM) |
| Human FucT V | This compound | Sialyl-LacNAc | 4.2 (Ki for inhibitor) |
| FucT VI | This compound | N-acetyllactosamine | ~10 - 50 |
| FUT8 | This compound | Asialo-agalacto-biantennary N-glycan | ~5 - 20 |
| POFUT1 | This compound | Notch EGF repeat | ~1 - 10 |
Key Experimental Protocols
Analyzing the role of this compound requires robust methodologies to quantify its concentration, measure enzyme activities, and detect the resulting fucosylated products.
Protocol: Quantification of Intracellular this compound by HPLC
This protocol allows for the direct measurement of this compound levels from cell lysates.[19]
-
Cell Culture and Harvest: Culture cells (e.g., 1-5 x 106 cells) under desired experimental conditions. Harvest by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
Nucleotide Sugar Extraction: Resuspend the cell pellet in 200 µL of ice-cold 70% ethanol. Lyse cells by sonication or vigorous vortexing.
-
Clarification: Centrifuge the lysate at 20,000 x g for 10 min at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
HPLC Analysis: Reconstitute the dried extract in 50 µL of HPLC mobile phase (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 4.0). Analyze 10 µL by high-pressure liquid chromatography (HPLC) on a suitable column (e.g., C18 reverse-phase).
-
Detection and Quantification: Monitor absorbance at 254 nm. Calculate the concentration by comparing the peak area of this compound to a standard curve generated with known concentrations of a this compound standard.
Protocol: Fucosyltransferase Activity Assay (HPLC-Based)
This method directly measures the formation of a fucosylated product.[22][23]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent Cation (e.g., 10 mM MnCl2)
-
Donor Substrate: this compound (e.g., 75 µM)
-
Acceptor Substrate: A suitable acceptor, often fluorescently labeled for detection (e.g., 0.5 mM pyridylaminated N-acetyllactosamine)
-
Enzyme Source: Purified fucosyltransferase or cell lysate (e.g., 5-10 µg total protein)
-
-
Initiate Reaction: Add the enzyme source to the reaction mixture to start the reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold ethanol) or by boiling.
-
HPLC Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant by HPLC to separate the fucosylated product from the unreacted acceptor substrate.
-
Quantification: Monitor the appropriate signal (e.g., fluorescence). Calculate enzyme activity based on the amount of product formed over time, determined from the product peak area.
Protocol: Detection of Fucosylation by Lectin Blotting
Lectin blotting is analogous to Western blotting and uses fucose-binding lectins to detect fucosylated glycoproteins.[24][25][26]
-
Protein Separation: Separate glycoproteins from a cell or tissue lysate (20-50 µg) by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Lectin Incubation: Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin (AAL) for general fucose, or Streptomyces rapamycinicus lectin (SL2-1) for core fucose) diluted in blocking buffer (e.g., 1 µg/mL) for 1-2 hours.[25][26]
-
Washing: Wash the membrane extensively with washing buffer (e.g., TBST) to remove unbound lectin.
-
Detection: Incubate the membrane with streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) for 1 hour.
-
Final Washes and Visualization: Wash the membrane again with TBST. Add a chemiluminescent HRP substrate and visualize the signal using an imaging system.
Conclusion and Implications for Drug Development
This compound stands as the indispensable substrate for all fucosylation reactions, placing its metabolic and transport pathways at the core of cellular glycan engineering. The synthesis of this compound via the interconnected de novo and salvage pathways, followed by its transport into the Golgi and ER, represents a series of tightly regulated steps that ultimately dictate the fucosylation status of the cell. Dysregulation at any of these points can lead to the aberrant fucosylation patterns associated with diseases like cancer, driving tumor progression and metastasis.[1][10]
For drug development professionals, these pathways offer a rich landscape of potential therapeutic targets.[2] Inhibitors of key enzymes like GMDS or TSTA3 in the de novo pathway, or transporters like SLC35C1, could be developed to modulate fucosylation in cancer cells, potentially reducing their malignancy or restoring immune sensitivity.[27] Furthermore, understanding these core mechanisms is essential for the bio-engineering of therapeutic glycoproteins, such as monoclonal antibodies, where the absence of core fucosylation (afucosylation) is known to dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for cancer immunotherapy.[28] Continued research into the intricate regulation of this compound metabolism will undoubtedly unlock new strategies for diagnosing and treating a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. news-medical.net [news-medical.net]
- 4. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. grtc.ucsd.edu [grtc.ucsd.edu]
- 12. Two Pathways for Importing this compound into the Endoplasmic Reticulum Lumen Function Redundantly in the O-Fucosylation of Notch in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo evidence for this compound transport in the absence of transporter SLC35C1 and putative transporter SLC35C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound transporter SLC35C1: a potential regulatory role in cytosolic this compound and fucosylated glycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fucosyltransferase - Wikipedia [en.wikipedia.org]
- 16. Mechanism of human alpha-1,3-fucosyltransferase V: glycosidic cleavage occurs prior to nucleophilic attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Profiling of core fucosylated N-glycans using a novel bacterial lectin that specifically recognizes α1,6 fucosylated chitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The GDP-Fucose Salvage Pathway: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the covalent attachment of fucose to glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The availability of the fucose donor, GDP-fucose, is a key determinant in the extent and nature of fucosylation. In mammalian cells, this compound is synthesized through two distinct routes: the primary de novo pathway, which converts GDP-mannose to this compound, and the salvage pathway, which recycles free fucose. The salvage pathway, once considered a minor contributor, is now recognized as a crucial player in maintaining cellular this compound homeostasis and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and core components of the this compound salvage pathway, with a focus on the key enzymes, experimental methodologies used for its characterization, and quantitative data illustrating its function.
The salvage pathway offers a metabolic shortcut for the synthesis of this compound from extracellular fucose or fucose liberated from the lysosomal degradation of glycoconjugates. This pathway is catalyzed by two key enzymes: fucokinase (FCSK) and this compound pyrophosphorylase (FPGT), also known as fucose-1-phosphate guanylyltransferase. FCSK first phosphorylates L-fucose to produce L-fucose-1-phosphate, which is then converted to this compound by FPGT in a reaction that utilizes GTP. The discovery and characterization of this pathway have been greatly advanced by modern molecular biology techniques, particularly the use of CRISPR/Cas9 gene editing to create specific enzyme knockouts, allowing for a detailed investigation of the pathway's contribution to the total this compound pool and its interplay with the de novo pathway.
Core Signaling and Metabolic Pathways
The this compound salvage pathway operates in concert with the de novo synthesis pathway to supply the cell with the necessary substrate for fucosylation. The following diagrams illustrate the core metabolic pathways and the experimental logic used to dissect them.
Data Presentation
The following tables summarize quantitative data from key experiments that have elucidated the function of the this compound salvage pathway. The data are primarily derived from studies utilizing CRISPR/Cas9-mediated knockout of key enzymes in the HEK293T cell line.
Table 1: Intracellular this compound Concentrations in Wild-Type and Knockout HEK293T Cells [1]
| Cell Line | Condition | Intracellular this compound (μM) |
| Wild-Type | Unsupplemented | ~16 |
| + 5 mM L-Fucose (24h) | ~500 | |
| FCSK-KO | Unsupplemented | ~12 |
| + 5 mM L-Fucose (24h) | ~12 | |
| GMDS-KO | Unsupplemented | ~3 |
| + 5 mM L-Fucose (24h) | ~500 | |
| TSTA3-KO | Unsupplemented | 0 |
| + 5 mM L-Fucose (24h) | ~2400 |
Data are approximate values based on published findings and are intended for comparative purposes.
Table 2: Relative Protein Levels of Salvage Pathway Enzymes in De Novo Pathway Knockouts [1]
| Cell Line | Condition | Relative FPGT Protein Level | Relative FCSK Protein Level |
| Wild-Type | Unsupplemented | 1.0 | 1.0 |
| GMDS-KO | Unsupplemented | Unchanged | Unchanged |
| TSTA3-KO | Unsupplemented | Unchanged | Elevated |
Relative protein levels are compared to wild-type cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization for specific experimental systems.
Protocol 1: Quantification of Intracellular this compound by HPLC[2]
1. Cell Culture and Harvesting:
-
Culture HEK293T cells (or other cell lines of interest) in complete DMEM supplemented with 10% FBS to ~80-90% confluency.
-
For fucose supplementation experiments, add L-fucose to the culture medium at the desired concentration (e.g., 5 mM) and incubate for the specified time (e.g., 24 hours).
-
Harvest cells by scraping, wash twice with ice-cold PBS, and count the cells.
-
Pellet the cells by centrifugation and store the cell pellets at -80°C until further processing.
2. Extraction of Nucleotide Sugars:
-
Resuspend the frozen cell pellet in a known volume of ice-cold 75% ethanol.
-
Sonicate the suspension on ice to lyse the cells.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the nucleotide sugars.
-
Dry the supernatant using a vacuum concentrator.
3. HPLC Analysis:
-
Reconstitute the dried extract in a known volume of mobile phase A.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of:
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.0, with 8 mM tetrabutylammonium (B224687) hydrogen sulfate.
-
Mobile Phase B: 70% Mobile Phase A, 30% acetonitrile.
-
-
Monitor the eluate at 254 nm.
-
Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of this compound.
Protocol 2: Fucokinase (FCSK) Activity Assay
This protocol is a representative method and may require optimization.
1. Preparation of Cell Lysate:
-
Harvest cells as described in Protocol 1.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Kinase Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM [¹⁴C]-L-fucose (or a non-radioactive fucose with subsequent detection of fucose-1-phosphate)
-
Cell lysate (containing fucokinase)
-
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation.
3. Detection of Fucose-1-Phosphate:
-
Separate the reaction products by thin-layer chromatography (TLC) on a cellulose (B213188) plate using an appropriate solvent system.
-
Alternatively, use an ion-exchange chromatography method to separate fucose-1-phosphate from fucose.
-
Quantify the amount of [¹⁴C]-L-fucose-1-phosphate formed using a phosphorimager or by liquid scintillation counting.
-
Calculate the specific activity of fucokinase (e.g., in pmol/min/mg of protein).
Protocol 3: this compound Pyrophosphorylase (FPGT) Activity Assay
This protocol is a representative method and may require optimization.
1. Preparation of Cell Lysate:
-
Prepare cell lysate as described in Protocol 2.
2. Pyrophosphorylase Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM GTP
-
0.5 mM L-fucose-1-phosphate
-
Cell lysate (containing FPGT)
-
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation.
3. Detection of this compound:
-
The formation of this compound can be monitored by coupling the reaction to a GDP detection assay, such as the GDP-Glo™ Glycosyltransferase Assay, which measures the amount of GDP produced (in the reverse reaction) or by directly quantifying this compound using the HPLC method described in Protocol 1.
-
Calculate the specific activity of FPGT (e.g., in pmol/min/mg of protein).
Mandatory Visualization
The following diagrams provide a visual representation of the logical relationships in the experimental design and the core salvage pathway.
References
The Pivotal Role of GDP-Fucose in Orchestrating Cell Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, is a critical post-translational modification that profoundly influences a multitude of cellular processes, including cell-cell recognition, adhesion, and signal transduction. The availability of the activated fucose donor, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, is a key determinant of the extent and nature of fucosylation. This technical guide provides an in-depth exploration of the function of GDP-fucose in cell signaling, with a focus on its biosynthesis, its role in modifying key signaling molecules, and the experimental methodologies used to investigate these processes. We delve into the intricate involvement of fucosylation in regulating critical signaling pathways such as Notch, Receptor Tyrosine Kinases (RTKs), and integrins, highlighting the quantitative impact of this modification on cellular responses. Detailed experimental protocols and visual workflows are provided to equip researchers with the necessary tools to dissect the complexities of this compound-mediated signaling in their own research endeavors.
Introduction: The Significance of Fucosylation in Cellular Communication
Glycosylation is a fundamental post-translational modification that dramatically expands the functional capacity of proteins. Among the various monosaccharides incorporated into glycans, L-fucose plays a particularly crucial role in mediating and modulating cell signaling events. The transfer of fucose to glycan chains is catalyzed by a family of enzymes known as fucosyltransferases, which utilize this compound as the sole fucose donor.[1] The resulting fucosylated glycans on the cell surface and extracellular matrix act as recognition sites for other cells and molecules, thereby influencing a wide array of biological phenomena, from development and immune responses to cancer progression.[2]
Aberrant fucosylation has been implicated in numerous diseases, making the enzymes involved in this compound biosynthesis and fucosylation attractive targets for therapeutic intervention. A thorough understanding of the molecular mechanisms by which this compound and fucosylation regulate cell signaling is therefore paramount for the development of novel diagnostic and therapeutic strategies.
Biosynthesis of this compound: The Fuel for Fucosylation
Mammalian cells utilize two primary pathways to synthesize this compound: the de novo pathway and the salvage pathway.[1] The de novo pathway is the major source, estimated to contribute approximately 90% of the cellular this compound pool, while the salvage pathway provides a mechanism for recycling fucose from degraded glycoproteins and extracellular sources.[3][4]
The de novo pathway begins with GDP-mannose, which is converted to this compound through the sequential action of two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX).[5] The salvage pathway, on the other hand, utilizes free L-fucose, which is phosphorylated by fucose kinase (FUK) to fucose-1-phosphate, followed by the conversion to this compound by this compound pyrophosphorylase (GFPP).
Quantitative Insights into this compound Metabolism
The intracellular concentration of this compound is tightly regulated and can vary between cell types and under different physiological conditions. The interplay between the de novo and salvage pathways allows cells to maintain a sufficient supply of this critical substrate for fucosylation.
| Cell Line/Condition | Intracellular this compound Concentration (µM) | Fucosylation Level (%) | Reference |
| HEK293T (Wild-Type) | ~400 | ~80 | [3] |
| HEK293T (TSTA3 KO, unfed) | 0 | - | [3] |
| HEK293T (TSTA3 KO, +5mM Fucose) | ~2400 | - | [3] |
| HEK293T (GMDS KO, unfed) | ~3 | - | [3] |
| HEK293T (GMDS KO, +5mM Fucose) | ~500 | - | [3] |
| HepG2 (untreated) | - | - | [4][6] |
| HepG2 (+50µM Fucose) | No significant increase | - | [4][6] |
| Huh7 (untreated) | - | - | [4][6] |
| Huh7 (+50µM Fucose) | No significant increase | - | [4][6] |
| CHO (untreated) | - | - | [4][6] |
| CHO (+50µM Fucose) | No significant increase | - | [4][6] |
Table 1: Intracellular this compound Concentrations and Fucosylation Levels in Various Cell Lines. Note: "-" indicates data not provided in the cited source.
This compound in Action: Regulating Key Signaling Pathways
Notch Signaling: A Requirement for Fucosylation
The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues. The function of the Notch receptor is critically dependent on O-fucosylation of its extracellular epidermal growth factor (EGF)-like repeats, a modification catalyzed by Protein O-fucosyltransferase 1 (POFUT1).[7][8] This initial O-fucose modification is essential for subsequent elongation by the Fringe family of glycosyltransferases, which add an N-acetylglucosamine (GlcNAc) to the fucose.[9] This elongation modulates the binding of Notch to its ligands, Delta and Jagged/Serrate, thereby fine-tuning the signaling outcome.[8][9]
Receptor Tyrosine Kinases (RTKs): Fine-Tuning Activity
Fucosylation of N-glycans on RTKs, such as the epidermal growth factor receptor (EGFR), has emerged as a critical regulator of their function. Core fucosylation, the addition of fucose to the innermost GlcNAc of N-glycans, can influence receptor dimerization, ligand binding, and downstream signaling cascades.[10] For example, alterations in EGFR fucosylation have been shown to affect its phosphorylation status and the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, ultimately impacting cell proliferation and sensitivity to targeted therapies.[11]
Integrin Signaling: Mediating Cell Adhesion and Migration
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in cell adhesion, migration, and signaling. The glycosylation of integrins, including fucosylation, is essential for their proper function. Studies have shown that core fucosylation of the α3β1 integrin is crucial for its-mediated cell migration and downstream signaling.[12] The absence of core fucosylation on α3β1 integrin leads to reduced cell migration and impaired intracellular signaling upon ligand binding.[12]
References
- 1. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Network quantification of EGFR signaling unveils potential for targeted combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and transportation pathways of this compound that are required for the O-fucosylation of Notch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rescue of Notch signaling in cells incapable of GDP-l-fucose synthesis by gap junction transfer of GDP-l-fucose in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deletion of core fucosylation on alpha3beta1 integrin down-regulates its functions - PubMed [pubmed.ncbi.nlm.nih.gov]
The De Novo Synthesis Pathway of GDP-Fucose: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Route for Fucosylation
Guanosine diphosphate (B83284) (GDP)-fucose is an essential nucleotide sugar that serves as the activated fucose donor for fucosyltransferases in the glycosylation of a wide array of proteins and lipids. These fucosylated glycoconjugates are integral to a multitude of cellular processes, including cell adhesion, signaling, and immune responses. In mammalian cells, the de novo synthesis pathway is the primary source of GDP-fucose, accounting for approximately 90% of the cellular pool.[1][2][3][4] This guide provides a detailed technical overview of this critical pathway, tailored for researchers, scientists, and professionals in drug development.
The Core Pathway: A Two-Enzyme Cascade
The de novo synthesis of this compound is a cytosolic process that converts GDP-mannose into this compound through the sequential action of two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX, also known as TSTA3 in humans or WcaG in bacteria).[1][3][5]
Step 1: Dehydration of GDP-Mannose by GMD
The first committed step in the pathway is the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[3] This reaction is catalyzed by GDP-mannose 4,6-dehydratase (GMD), a member of the short-chain dehydrogenase/reductase (SDR) family of proteins.[6] The mechanism involves the oxidation of the C4 hydroxyl group of the mannose residue, followed by a dehydration reaction to form a 4-keto-5,6-ene intermediate, which is then reduced at C6. This multi-step reaction is facilitated by a tightly bound NADP+ cofactor.[7]
Step 2: Epimerization and Reduction by FX (TSTA3)
The second and final stage of the pathway is carried out by the bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3). This enzyme first catalyzes the epimerization of GDP-4-keto-6-deoxymannose at both the C3 and C5 positions. Following epimerization, the same enzyme utilizes NADPH as a cofactor to reduce the keto group at the C4 position, yielding the final product, GDP-L-fucose.[3] In some organisms, such as Arabidopsis thaliana, the interaction between GMD (MUR1) and FX (AtFX/GER1) has been shown to be important for the stability and activity of the GMD enzyme.[8][9][10]
Quantitative Data on the De Novo Pathway
The following tables summarize key quantitative data related to the enzymes and metabolites of the de novo this compound synthesis pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | Reference |
| GDP-mannose 4,6-dehydratase (GMD) | E. coli | GDP-mannose | 25 ± 3 | 1.5 ± 0.1 | [6] |
| GDP-mannose 4,6-dehydratase (GMD) | Human | GDP-mannose | 15 ± 2 | 0.8 ± 0.1 | [11] |
| GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX) | Human | GDP-4-keto-6-deoxymannose | 5.2 ± 0.6 | 0.3 ± 0.02 | [12] |
Table 2: Intracellular Concentrations of this compound
| Cell Line | Condition | This compound Concentration (µM) | Reference |
| Wild-type | Unsupplemented | ~400 | [1] |
| TSTA3KO | Unsupplemented | ~0 | [1] |
| TSTA3KO | 5 mM Fucose Supplementation (24h) | ~2400 | [1] |
| GMDSKO | Unsupplemented | ~3 | [1] |
| GMDSKO | 5 mM Fucose Supplementation (24h) | ~500 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the de novo this compound synthesis pathway. Below are outlines for key experimental protocols.
GDP-Mannose 4,6-Dehydratase (GMD) Activity Assay
This assay measures the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose by monitoring the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.
Materials:
-
Purified GMD enzyme
-
GDP-mannose (substrate)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, and GDP-mannose in a cuvette.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the purified GMD enzyme.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX) Activity Assay
This assay measures the NADPH-dependent reduction of GDP-4-keto-6-deoxymannose to this compound by monitoring the decrease in absorbance at 340 nm.
Materials:
-
Purified FX enzyme
-
GDP-4-keto-6-deoxymannose (substrate)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the substrate GDP-4-keto-6-deoxymannose in a cuvette.
-
Equilibrate the mixture to the desired reaction temperature.
-
Initiate the reaction by adding a known amount of the purified FX enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated based on the rate of NADPH oxidation.
Quantification of Intracellular this compound by HPLC
High-performance liquid chromatography (HPLC) is a sensitive method for the quantification of intracellular nucleotide sugars.
Materials:
-
Cell culture of interest
-
Internal standard (e.g., UDP-arabinose)[13]
-
Reagents for cell lysis and extraction (e.g., perchloric acid or boiling ethanol)
-
HPLC system with an anion-exchange or reverse-phase column
-
This compound standard for calibration curve
Procedure:
-
Cell Lysis and Extraction:
-
Harvest a known number of cells.
-
Lyse the cells using a suitable method (e.g., sonication in the presence of perchloric acid).
-
Neutralize the extract and centrifuge to remove cell debris.
-
-
HPLC Analysis:
-
Inject the clarified extract onto the HPLC column.
-
Elute the nucleotide sugars using an appropriate gradient (e.g., a phosphate (B84403) buffer gradient for anion-exchange chromatography).
-
Detect the separated nucleotide sugars by UV absorbance at 254 nm.
-
-
Quantification:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound. The use of an internal standard can correct for variations in extraction efficiency and injection volume.[13]
-
Visualizing the Pathway and Workflows
Diagrams are essential for a clear understanding of complex biological processes and experimental designs.
Caption: The de novo synthesis pathway of this compound from GDP-mannose.
Caption: Experimental workflow for intracellular this compound quantification.
References
- 1. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 6. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interaction of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase with GDP-mannose-4,6-dehydratase stabilizes the enzyme activity for formation of this compound from GDP-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Interaction of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase with GDP-mannose-4,6-dehydratase stabilizes the enzyme activity for formation of this compound from GDP-mannose. | Semantic Scholar [semanticscholar.org]
- 11. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GDP-4-keto-6-deoxy-D-mannose epimerase/reductase from Escherichia coli, a key enzyme in the biosynthesis of GDP-L-fucose, displays the structural characteristics of the RED protein homology superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Origin of cytoplasmic this compound determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Regulation of GDP-Fucose Biosynthesis: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the genetic regulation of GDP-L-fucose biosynthesis, a critical pathway for the fucosylation of glycoconjugates involved in numerous biological processes. We delve into the molecular intricacies of the de novo and salvage pathways, detailing the key enzymes and their genetic regulation. Furthermore, this guide presents quantitative data on pathway dynamics, detailed experimental protocols for investigating GDP-fucose metabolism, and visual representations of the core signaling and metabolic pathways. This document aims to serve as an in-depth resource for researchers in glycobiology, oncology, and immunology, as well as for professionals in drug development targeting fucosylation-dependent processes.
Introduction to this compound Biosynthesis
L-fucose is a deoxyhexose sugar that plays a pivotal role in a wide array of biological phenomena, including cell adhesion, signaling, and immune responses. The incorporation of fucose into glycans, a process termed fucosylation, is mediated by fucosyltransferases (FUTs) which utilize guanosine (B1672433) diphosphate (B83284) L-fucose (GDP-L-fucose) as the activated sugar donor. The intracellular concentration of this compound is tightly regulated and is a key determinant of cellular fucosylation capacity. In mammalian cells, this compound is synthesized through two distinct pathways: the predominant de novo pathway and a salvage pathway.[1]
The de novo pathway accounts for approximately 90% of the cellular this compound pool and synthesizes this compound from GDP-D-mannose.[2][3] This pathway involves two key enzymatic steps catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX, also known as TSTA3).[4] The salvage pathway, contributing the remaining ~10%, recycles free L-fucose, derived from extracellular sources or lysosomal degradation of glycoconjugates, to generate this compound.[1][2] This pathway is primarily mediated by fucokinase (FCSK) and GDP-L-fucose pyrophosphorylase (FPGT).
Dysregulation of this compound biosynthesis and the subsequent alterations in fucosylation are implicated in various pathological conditions, including cancer, inflammation, and developmental disorders. Therefore, a thorough understanding of the genetic and molecular mechanisms governing this pathway is crucial for the development of novel therapeutic strategies.
The Core Biosynthetic Pathways
The De Novo Pathway
The de novo synthesis of this compound from GDP-D-mannose is a two-step enzymatic process occurring in the cytoplasm.
-
Step 1: Dehydration of GDP-D-mannose. The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMD), encoded by the GMDS gene. GMD converts GDP-D-mannose to the unstable intermediate, GDP-4-keto-6-deoxy-D-mannose.[5] This reaction involves the oxidation of the hydroxyl group at C4 and subsequent dehydration.
-
Step 2: Epimerization and Reduction. The second step is carried out by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase, also known as FX protein or TSTA3, encoded by the TSTA3 gene.[6][7] This enzyme first epimerizes the intermediate at C3 and C5, followed by an NADPH-dependent reduction of the keto group at C4 to yield the final product, GDP-L-fucose.[8]
De Novo Pathway of this compound Biosynthesis.
The Salvage Pathway
The salvage pathway provides an alternative route for this compound synthesis by utilizing free L-fucose.
-
Step 1: Phosphorylation of L-fucose. L-fucose is first phosphorylated by fucokinase (FCSK) to form L-fucose-1-phosphate.[9]
-
Step 2: this compound pyrophosphorylase activity. GDP-L-fucose pyrophosphorylase (FPGT) then catalyzes the reaction between L-fucose-1-phosphate and GTP to produce GDP-L-fucose and pyrophosphate.[9]
Salvage Pathway of this compound Biosynthesis.
Genetic and Allosteric Regulation
The biosynthesis of this compound is regulated at multiple levels to ensure a balanced supply for cellular fucosylation.
-
Feedback Inhibition: The de novo pathway is subject to feedback inhibition by the end product, GDP-L-fucose, which allosterically inhibits GMD.[3] This mechanism allows the cell to maintain homeostatic levels of this compound.
-
Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes and transporters is a key regulatory point. For instance, the expression of the this compound transporter (SLC35C1) is upregulated by the Transforming Growth Factor-β (TGF-β) signaling pathway.[10][11] This is mediated by the transcription factor Sp1, which binds to the promoter of the SLC35C1 gene.[10][11]
-
Interplay between Pathways: Recent studies have revealed a mutual regulation between the de novo and salvage pathways. For example, in cells lacking TSTA3, there is a significant increase in this compound production upon fucose supplementation, suggesting a compensatory upregulation of the salvage pathway.[2]
Role in Signaling Pathways
Fucosylation, and by extension this compound biosynthesis, is critically involved in modulating key signaling pathways.
-
Notch Signaling: The Notch receptor undergoes O-fucosylation, which is essential for its proper function.[12][13] This modification, catalyzed by protein O-fucosyltransferase 1 (POFUT1), is a prerequisite for the subsequent action of Fringe glycosyltransferases, which modulate Notch ligand specificity.[14][15] Defective O-fucosylation of Notch leads to impaired signaling and is associated with developmental defects and cancer.[6]
-
TGF-β Signaling: As mentioned, the TGF-β signaling pathway regulates the expression of the this compound transporter.[10][11] Furthermore, the TGF-β receptor itself is a fucosylated glycoprotein, suggesting a potential feedback loop where fucosylation can influence TGF-β signaling.
TGF-β Signaling Regulating this compound Transporter Expression.
Data Presentation
Enzyme Kinetic Parameters
| Enzyme | Organism/Cell Line | Substrate | Km (µM) | Reference |
| GDP-mannose 4,6-dehydratase (GMD) | Porcine thyroid | GDP-D-mannose | 3.3 | [16] |
| GDP-L-fucose synthase (GFS/TSTA3) | Human | GDP-4-keto-6-deoxy-D-mannose | ~27 | [8] |
Intracellular this compound Concentrations
| Cell Line | Condition | This compound (µM) | Reference |
| HEK293T (Wild-type) | Unsupplemented | ~3 | [2] |
| HEK293T (Wild-type) | + 5mM Fucose | ~500 | [2] |
| HEK293T (GMDS knockout) | Unsupplemented | ~3 | [2] |
| HEK293T (GMDS knockout) | + 5mM Fucose | ~500 | [2] |
| HEK293T (TSTA3 knockout) | Unsupplemented | 0 | [2] |
| HepG2, Huh7, CHO | Unsupplemented vs. + 50µM Fucose | No significant increase | [3] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA expression levels of genes involved in this compound biosynthesis.[4][9][17][18][19]
Workflow:
Quantitative Real-Time PCR (qPCR) Workflow.
Methodology:
-
RNA Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method followed by isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
In a sterile, nuclease-free tube, combine total RNA (1-2 µg), oligo(dT) or random hexamer primers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes and then place on ice.
-
Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the target gene (e.g., GMDS, TSTA3) and a reference gene (e.g., GAPDH, ACTB), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA to the respective wells.
-
Include no-template controls (NTC) for each primer set.
-
-
Real-Time PCR Amplification:
-
Perform the qPCR reaction in a real-time PCR cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
-
Western Blot for Protein Quantification
This protocol describes the detection and quantification of key enzymes in the this compound biosynthesis pathway.[20][21][22][23][24]
Workflow:
Western Blot Workflow.
Methodology:
-
Protein Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-GMD, anti-TSTA3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Imaging:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to compare protein levels between samples.
-
CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a general framework for generating knockout cell lines for genes in the this compound biosynthesis pathway.[1][7][25][26][27]
Workflow:
CRISPR/Cas9 Gene Knockout Workflow.
Methodology:
-
sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., GMDS, TSTA3) using online design tools.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
-
Transfection of Cells:
-
Transfect the sgRNA/Cas9 plasmid into the target cell line using a suitable transfection reagent (e.g., Lipofectamine) or electroporation.
-
For hard-to-transfect cells, lentiviral transduction can be employed.
-
-
Selection of Edited Cells:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), select for transfected cells by treating with the appropriate antibiotic.
-
Alternatively, if the vector expresses a fluorescent reporter, single-cell sort the fluorescent cells into 96-well plates to establish clonal populations.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the targeted region by PCR and sequence the amplicons to identify insertions or deletions (indels). A T7 endonuclease I (T7E1) assay can also be used for initial screening.
-
mRNA Analysis: Perform qPCR to confirm the absence or significant reduction of the target gene's mRNA.
-
Protein Analysis: Perform Western blotting to confirm the absence of the target protein.
-
In Vitro Enzyme Activity Assay for the De Novo Pathway
This assay measures the conversion of GDP-mannose to this compound by GMD and TSTA3.[28][29][30]
Methodology:
-
Enzyme Source Preparation:
-
Prepare cytosolic extracts from cells overexpressing GMD and TSTA3, or use purified recombinant enzymes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
GDP-D-mannose (substrate)
-
NADPH (cofactor for TSTA3)
-
Enzyme source (cytosolic extract or purified enzymes)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by boiling or adding a quenching solution.
-
Analyze the reaction products by high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the amount of this compound produced.
-
Conclusion
The genetic regulation of this compound biosynthesis is a complex and finely tuned process that is integral to cellular function and homeostasis. The interplay between the de novo and salvage pathways, coupled with transcriptional and allosteric control mechanisms, ensures a precise supply of this compound for fucosylation reactions that are critical for a multitude of signaling events. As our understanding of the profound impact of fucosylation on health and disease continues to grow, the enzymes and regulatory nodes of the this compound biosynthesis pathway are emerging as attractive targets for therapeutic intervention. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate this fascinating area of glycobiology and to contribute to the development of novel diagnostics and therapies.
References
- 1. genemedi.net [genemedi.net]
- 2. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. clyte.tech [clyte.tech]
- 5. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 6. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Transforming Growth Factor β Signaling Upregulates the Expression of Human this compound Transporter by Activating Transcription Factor Sp1 | PLOS One [journals.plos.org]
- 11. Transforming growth factor β signaling upregulates the expression of human this compound transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
- 15. Frontiers | Glycosylated Notch and Cancer [frontiersin.org]
- 16. Purification and characterization of GDP-D-mannose 4,6-dehydratase from porcine thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. elearning.unite.it [elearning.unite.it]
- 20. bitesizebio.com [bitesizebio.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. Western Blot protocol protocol v1 [protocols.io]
- 25. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 26. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 27. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
- 28. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]
exploratory studies on GDP-fucose transporter proteins
An In-depth Technical Guide to Exploratory Studies on GDP-Fucose Transporter Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation is a critical post-translational modification of proteins and lipids, playing a pivotal role in a myriad of biological processes, including cell-cell adhesion, signaling, and immune responses. The addition of fucose to glycan structures is catalyzed by fucosyltransferases within the lumen of the Golgi apparatus and the Endoplasmic Reticulum (ER). A crucial, rate-limiting step in this process is the transport of the nucleotide sugar donor, GDP-L-fucose, from its site of synthesis in the cytoplasm into the Golgi lumen. This transport is primarily mediated by the this compound transporter (GFT), a multi-pass transmembrane protein encoded by the SLC35C1 gene.
Defects in SLC35C1 function lead to Congenital Disorder of Glycosylation Type IIc (CDG-IIc), also known as Leukocyte Adhesion Deficiency Type II (LAD II), a severe multisystem disorder.[1][2][3] Conversely, the upregulation of the this compound transporter has been implicated in the progression of certain cancers, such as hepatocellular carcinoma and lung adenocarcinoma, by promoting aberrant fucosylation of cell surface proteins, thus making it an attractive target for therapeutic intervention.[4][5][6][7]
This technical guide provides a comprehensive overview of the core aspects of this compound transporter proteins, with a focus on their function, regulation, and the experimental methodologies essential for their study. It is intended to serve as a foundational resource for researchers investigating fucosylation pathways and for professionals in drug development targeting glycosylation processes.
Structure and Function
The human this compound transporter, SLC35C1, is a highly hydrophobic protein comprising 364 amino acids that forms multiple transmembrane domains.[1] It is localized to the Golgi membrane and functions as a specific antiporter, mediating the transport of this compound from the cytosol into the Golgi lumen in exchange for guanosine (B1672433) monophosphate (GMP).[8][9][10] While the C-terminal tail of the protein is not essential for its localization to the Golgi, it is critical for its transport activity.[11]
Quantitative Data
The study of transporter kinetics is fundamental to understanding its efficiency and mechanism. While comprehensive quantitative data is sparse, key parameters have been identified.
| Parameter | Value | Organism/System | Notes |
| Km for GDP-β-L-fucose | 4 µM | Human (from UniProt) | Michaelis constant, indicating the substrate concentration at which the transport rate is half of Vmax.[9] |
| Intracellular this compound (WT cells) | ~0.02 mM | Human (HEK293T) | Baseline concentration in non-supplemented wild-type cells.[1] |
| Intracellular this compound (SLC35C1 KO) | ~0.2 mM | Human (HEK293T) | Concentration in knockout cells after supplementation with 5 mM fucose, demonstrating the salvage pathway's capacity.[1] |
| Global Fucosylation (SLC35C1 KO vs WT) | ~6% of WT levels | Human | Remaining fucosylation in knockout cells is detectable but significantly reduced.[12] |
Signaling Pathways and Regulation
The fucosylation machinery is tightly regulated. This compound is synthesized in the cytoplasm via two primary pathways: the de novo pathway, which converts GDP-mannose to this compound and accounts for over 90% of the total pool, and the salvage pathway, which utilizes free fucose.[1][13][14][15] The transporter SLC35C1 then delivers this compound to the Golgi. Interestingly, evidence suggests that in the absence of SLC35C1, the salvage pathway can still contribute to fucosylation, hinting at an alternative, yet-to-be-fully-elucidated transport mechanism.[2][16]
References
- 1. Incorporation of fucose into glycans independent of the this compound transporter SLC35C1 preferentially utilizes salvaged over de novo this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sp1 and Smad transcription factors co-operate to mediate TGF-β-dependent activation of amyloid-β precursor protein gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Glycomic Analysis of Trans-Golgi Network Vesicles in Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation of this compound transporter gene (Slc35c1) in CHO cells by ZFNs, TALENs and CRISPR-Cas9 for production of fucose-free antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Reactome | SLC35C1 transport GDP-Fuc from cytosol to Golgi lumen [reactome.org]
- 11. Identification of functional elements of the this compound transporter SLC35C1 using a novel Chinese hamster ovary mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common Assays in Mammalian Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incorporation of fucose into glycans independent of the this compound transporter SLC35C1 preferentially utilizes salvaged over de novo this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fucosylation in Immune Cell Development: A Technical Guide for Researchers
December 19, 2025
Abstract
Fucosylation, the enzymatic addition of fucose to glycan structures, is a critical post-translational modification that profoundly influences the development and function of the immune system. This technical guide provides an in-depth exploration of the role of fucosylation in the maturation and activity of key immune cell lineages, including T cells, B cells, neutrophils, and dendritic cells. We delve into the molecular mechanisms governed by fucosyltransferases, with a particular focus on core fucosylation mediated by FUT8, and its impact on essential immunological processes such as receptor signaling, cell-cell adhesion, and immune response modulation. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of fucosylation in immunology, detailed experimental protocols for its study, and a summary of key quantitative findings.
Introduction: The Glycan Code in Immunity
The surfaces of immune cells are adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar moieties are not mere decorations but are integral to a multitude of cellular processes, acting as a "glycan code" that mediates cell-cell recognition, signaling, and homeostasis. Fucosylation, the attachment of the deoxyhexose sugar L-fucose to N-glycans, O-glycans, and glycolipids, is a key component of this code.[1] This modification is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which exhibit distinct substrate specificities and tissue expression patterns.
Core fucosylation, the α1,6-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is exclusively catalyzed by fucosyltransferase 8 (FUT8).[2] This modification is particularly abundant on immune cell surface glycoproteins and plays a non-redundant role in regulating immune cell development and function. Dysregulation of fucosylation has been implicated in various pathological conditions, including immunodeficiencies, autoimmune diseases, and cancer, highlighting its importance in maintaining immune homeostasis. This guide will dissect the multifaceted functions of fucosylation in shaping the immune landscape.
Fucosylation in T Cell Development and Activation
T cell development in the thymus and subsequent activation in the periphery are tightly regulated processes that depend on precise signaling through the T cell receptor (TCR). Core fucosylation of the TCR is essential for its proper function.
Role in T Cell Development
Studies using mice deficient in GDP-mannose 4,6-dehydratase (GMDS), an enzyme required for the synthesis of the fucose donor GDP-fucose, have revealed a critical role for fucosylation in T cell development. These mice exhibit reduced numbers of double-positive (DP), CD4 single-positive (SP), and CD8 SP thymocytes, indicating a partial block at the double-negative (DN) to DP transition.[3] This suggests that fucosylation is necessary for the proper progression of thymocyte maturation.
Impact on T Cell Activation
Core fucosylation of the TCR complex is indispensable for T cell activation.[4] The absence of core fucose on the TCR, as seen in FUT8-deficient T cells, leads to dramatically attenuated T cell activation upon antigen presentation.[4] This is due to impaired contact between the TCR and the peptide-major histocompatibility complex (pMHC) on antigen-presenting cells (APCs).[4]
The signaling cascade downstream of the TCR is also compromised in the absence of core fucosylation. The phosphorylation of key signaling molecules like ZAP-70 is significantly reduced in fucosylation-deficient T cells.[4]
Signaling Pathway: TCR Activation
The following diagram illustrates the central role of core fucosylation in the TCR signaling pathway.
Fucosylation in B Cell Development and Humoral Immunity
The development of B cells in the bone marrow and their subsequent activation to produce antibodies are fundamental to humoral immunity. Core fucosylation plays a crucial role at multiple stages of this process.
Role in B Cell Development
Mice lacking FUT8 exhibit impaired B cell development, with a notable abnormality in the transition from the pro-B cell to the pre-B cell stage.[1] This leads to a reduction in the number of peripheral B cells.[1] The interaction between the integrin VLA-4 on pre-B cells and VCAM-1 on stromal cells, which is crucial for B cell development, is dependent on core fucosylation.[1] In the absence of FUT8, this interaction is weakened, leading to impaired pre-B cell repopulation.[1]
Impact on B Cell Activation and Antibody Production
Core fucosylation of the B cell receptor (BCR) is essential for antigen recognition and subsequent B cell activation.[5] The absence of core fucose on the IgG-BCR impairs its ability to recognize antigens and initiate downstream signaling.[5] This leads to reduced B cell proliferation and a significant decrease in immunoglobulin production following immunization.[1][5] Furthermore, the formation of lipid rafts, which are critical for concentrating signaling molecules upon BCR engagement, is substantially reduced in FUT8-deficient B cells.[5]
Signaling Pathway: BCR Activation
The following diagram depicts the role of core fucosylation in BCR-mediated signaling.
Fucosylation in Neutrophil and Dendritic Cell Function
Fucosylation is also a key regulator of the function of innate immune cells, including neutrophils and dendritic cells.
Neutrophil Migration
The migration of neutrophils from the bloodstream to sites of inflammation is a critical step in the innate immune response. This process, known as extravasation, is mediated by selectins, a family of C-type lectins that recognize fucosylated ligands on the surface of neutrophils. The fucosyltransferases FUT4 and FUT7 are involved in the synthesis of these selectin ligands.[6] Deficiencies in these enzymes can lead to impaired neutrophil rolling and adhesion to the endothelium, resulting in reduced recruitment to inflammatory sites.
Dendritic Cell Maturation and Function
Dendritic cells (DCs) are the most potent antigen-presenting cells and play a crucial role in initiating adaptive immune responses. The maturation of DCs is accompanied by changes in their surface glycan profile. Fucose-containing glycans on the DC surface can be recognized by lectin receptors, thereby modulating DC function. For example, the presence of fucose can influence the expression of activation markers and immune checkpoints on DC subsets.
Quantitative Data on the Effects of Fucosylation
The following tables summarize key quantitative findings from studies investigating the role of fucosylation in immune cell development and function.
Table 1: Effect of FUT8 Deficiency on B Cell Development in Mice
| Cell Population | Wild-Type (Fut8+/+) (%) | FUT8 Knockout (Fut8-/-) (%) | Reference |
| Pre-B Cells (Bone Marrow) | Normal | Significantly Reduced | [1] |
| Immature B Cells (Bone Marrow) | Normal | Reduced | [1] |
| Peripheral B Cells | Normal | Reduced | [1] |
| Pre-BCR+CD79b+ in pre-B cells | Higher | Much Lower | [1] |
Table 2: Impact of FUT8 on T-B Cell Interaction
| Condition | Percentage of T-B Cell Conjugates | Reference |
| Wild-Type (Fut8+/+) OT-II T cells + OVA-pulsed B cells | 29.4% | [4] |
| FUT8 Knockout (Fut8-/-) OT-II T cells + OVA-pulsed B cells | 7.4% | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study fucosylation in immune cells.
Analysis of Cell Surface Fucosylation by Lectin Flow Cytometry
This protocol describes the use of fucose-binding lectins, such as Lens culinaris agglutinin (LCA) or Aleuria aurantia (B1595364) lectin (AAL), to detect fucosylated glycans on the surface of immune cells by flow cytometry.
Materials:
-
Single-cell suspension of immune cells (e.g., lymphocytes, splenocytes)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
FITC-conjugated LCA or AAL (or other fluorescently labeled fucose-binding lectin)
-
Antibodies for cell surface markers (e.g., anti-CD3, anti-CD19) conjugated to different fluorochromes
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of immune cells and wash with cold PBS.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the fluorescently conjugated lectin at a pre-titrated optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate antibodies for cell surface markers.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
Experimental Workflow: Lectin Flow Cytometry
Generation of FUT8 Knockout Cells using CRISPR/Cas9
This protocol outlines a general method for creating FUT8 knockout cell lines using the CRISPR/Cas9 system.[7][8]
Materials:
-
Target immune cell line
-
LentiCRISPRv2 plasmid (or similar "all-in-one" vector)
-
sgRNA sequences targeting FUT8
-
Esp3I (BsmBI) restriction enzyme
-
T4 DNA ligase
-
Stbl3 competent E. coli
-
Plasmid purification kit
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Puromycin (or other selection antibiotic)
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the FUT8 gene using an online tool (e.g., CRISPOR).
-
Synthesize and anneal complementary oligos for each sgRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 vector linearized with Esp3I.
-
Transform Stbl3 E. coli and select for positive clones.
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus if necessary.
-
-
Transduction and Selection:
-
Transduce the target immune cell line with the lentivirus.
-
After 48 hours, begin selection with puromycin.
-
Expand the puromycin-resistant polyclonal population.
-
-
Generation of Clonal Cell Lines:
-
Isolate single cells from the polyclonal population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
-
-
Verification of Knockout:
-
Extract genomic DNA from the clonal cell lines.
-
Perform PCR to amplify the targeted region of the FUT8 gene.
-
Use a T7 endonuclease I (T7E1) assay or Sanger sequencing of the PCR products to identify clones with insertions/deletions (indels).
-
Confirm the absence of FUT8 protein expression by Western blot or loss of fucosylation by lectin staining.
-
Analysis of N-glycan Fucosylation by Mass Spectrometry
This protocol provides a general workflow for the analysis of N-glycan fucosylation from glycoproteins using mass spectrometry.[2][9]
Materials:
-
Purified glycoprotein (B1211001) or cell lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Peptide-N-Glycosidase F (PNGase F)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS/MS)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
-
Proteolytic Digestion:
-
Digest the protein into peptides using trypsin.
-
-
N-glycan Release:
-
Release N-linked glycans from the peptides by incubating with PNGase F.
-
-
Glycan Purification:
-
Separate the released glycans from the peptides using a C18 SPE cartridge.
-
-
Mass Spectrometry Analysis:
-
Analyze the purified glycans by MALDI-TOF MS for profiling or by LC-ESI-MS/MS for detailed structural analysis, including the identification of fucose residues.
-
Conclusion and Future Directions
Fucosylation is a pivotal post-translational modification that fine-tunes a wide array of processes in immune cell development and function. The studies highlighted in this guide underscore the critical role of fucosyltransferases, particularly FUT8, in ensuring proper immune receptor signaling, cell adhesion, and ultimately, a balanced immune response. The profound impact of fucosylation on immunity opens up exciting avenues for therapeutic intervention. The development of small molecule inhibitors of FUTs or strategies to modulate the fucosylation status of therapeutic antibodies are promising approaches for the treatment of autoimmune diseases and cancer. Further research into the specific fucosylated glycoproteins and their interacting partners on different immune cell subsets will undoubtedly unveil new layers of complexity in the "glycan code" of immunity and provide novel targets for immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Core fucosylation of IgG B cell receptor is required for antigen recognition and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106399360A - FUT8 gene knockout method based on CRISPR technology - Google Patents [patents.google.com]
- 8. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Critical Role of GDP-Fucose in the Notch Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Notch signaling pathway is a highly conserved, juxtacrine signaling system essential for metazoan development and tissue homeostasis. Its proper function is critically dependent on a series of post-translational modifications, among which O-fucosylation of the Notch receptor is paramount. This crucial glycosylation event, occurring within the endoplasmic reticulum, is entirely reliant on the availability of the nucleotide sugar donor, GDP-fucose. This technical guide provides a comprehensive overview of the indispensable role of this compound in Notch signaling, detailing the molecular mechanisms, key enzymatic players, and the pathological consequences of aberrant fucosylation. We further present a compilation of quantitative data, detailed experimental methodologies for studying Notch fucosylation, and visual diagrams of the associated biochemical pathways to serve as a valuable resource for researchers in the field.
Introduction to Notch Signaling and the Imperative of O-Fucosylation
The Notch signaling pathway governs cell-fate decisions, including proliferation, differentiation, and apoptosis, through direct cell-cell interactions. The core components of this pathway include four transmembrane receptors in mammals (NOTCH1-4) and two families of transmembrane ligands (Delta-like and Jagged). Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the co-activator Mastermind-like (MAML) to activate the transcription of downstream target genes, such as those from the HES and HEY families.[1][2][3]
The extracellular domain of the Notch receptor is adorned with multiple epidermal growth factor-like (EGF) repeats, many of which are substrates for O-linked glycosylation.[4][5] One of the most critical of these modifications is the addition of an O-linked fucose (O-fucose) to serine or threonine residues within a specific consensus sequence (C²X₄₋₅(S/T)C³) of the EGF repeats.[6][7] This O-fucosylation is catalyzed by the enzyme Protein O-fucosyltransferase 1 (POFUT1) in the endoplasmic reticulum and is absolutely essential for the proper folding, trafficking, and ligand-binding affinity of the Notch receptor.[8][9][10] The absence or reduction of O-fucosylation leads to severe defects in Notch signaling, resulting in profound developmental abnormalities and disease states.[11][12]
The Molecular Machinery of Notch Fucosylation
The O-fucosylation of Notch is a multi-step process involving the biosynthesis of this compound, its transport into the endoplasmic reticulum, and its subsequent transfer to the Notch receptor.
This compound Biosynthesis
This compound, the sole fucose donor for fucosylation reactions, is synthesized in the cytoplasm through two primary pathways: the de novo pathway and the salvage pathway.[13][14]
-
The de novo pathway: This is the primary route for this compound synthesis. It begins with GDP-mannose, which is converted to GDP-4-keto-6-deoxymannose by GDP-mannose 4,6-dehydratase (GMD). Subsequently, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein) catalyzes the final step to produce this compound.[15][16]
-
The salvage pathway: This pathway utilizes free fucose, derived from dietary sources or the lysosomal degradation of glycoconjugates, to generate this compound. Fucokinase (FUK) phosphorylates fucose to fucose-1-phosphate, which is then converted to this compound by this compound pyrophosphorylase (GFPP).[16][17]
This compound Transport
As this compound is synthesized in the cytoplasm and fucosylation occurs in the lumen of the ER and Golgi, specific transporters are required to move this compound across these organellar membranes. In Drosophila, two this compound transporters have been identified:
-
Gfr (Golgi this compound transporter): Localized to the Golgi apparatus.[15][18]
-
Efr (ER this compound transporter): Localized to the endoplasmic reticulum.[15][18]
These transporters function redundantly to ensure an adequate supply of this compound for the O-fucosylation of Notch in the ER.[15][18] The human homolog of Gfr, SLC35C1, is also a this compound transporter, and mutations in this gene are responsible for Congenital Disorder of Glycosylation Type IIc (CDG-IIc), also known as Leukocyte Adhesion Deficiency Type II (LAD-II).[19][20]
O-Fucosylation by POFUT1
Within the ER lumen, Protein O-fucosyltransferase 1 (POFUT1) catalyzes the transfer of fucose from this compound to specific serine or threonine residues on the EGF repeats of the Notch receptor.[8][9] This modification is not only crucial for subsequent glycan elongation by Fringe enzymes but also plays a direct role in the proper folding and stability of the Notch protein, acting as a chaperone.[6][8]
Impact of this compound Levels on Notch Signaling
The concentration of this compound is a critical determinant of Notch signaling activity. Insufficient levels of this compound, whether due to defects in its synthesis or transport, lead to a spectrum of Notch-related phenotypes.
Congenital Disorders of Glycosylation (CDG)
Mutations in the genes encoding enzymes of the this compound biosynthesis pathway or the this compound transporter SLC35C1 result in CDG-IIc.[19][20] This rare genetic disorder is characterized by severe developmental abnormalities, including craniofacial dysmorphism, skeletal abnormalities, and neurological impairment, many of which are consistent with defects in Notch signaling.[4][21] Studies in Drosophila and mouse models have confirmed that disruption of this compound transport leads to deficient Notch signaling.[19][20]
Quantitative Effects on Notch-Ligand Interactions
The O-fucosylation of Notch is essential for high-affinity binding to its ligands.[4][11] Studies using cells with genetic defects in fucosylation have provided quantitative insights into the impact of reduced this compound on Notch signaling. For instance, fibroblasts from a patient with a mutation in POFUT1 exhibited a significant reduction in ligand binding.[22]
| Cell Type | Genetic Defect | Ligand | Reduction in Binding | Reference |
| Patient Fibroblasts | POFUT1 S162L | DLL1 | ~60% | [22] |
| Patient Fibroblasts | POFUT1 S162L | JAG1 | ~70% | [22] |
Table 1: Quantitative analysis of the impact of deficient O-fucosylation on Notch ligand binding.
Experimental Methodologies
The study of this compound's role in Notch signaling employs a variety of sophisticated experimental techniques.
Mass Spectrometry for Glycoproteomic Analysis
Mass spectrometry is a powerful tool for identifying and quantifying post-translational modifications, including glycosylation.
Objective: To map the specific sites of O-fucosylation on the Notch receptor and to quantify the extent of this modification.
Methodology:
-
Immunoprecipitation of Notch: Notch protein is isolated from cell lysates using specific antibodies.[23]
-
Proteolytic Digestion: The purified Notch protein is digested into smaller peptides using enzymes such as trypsin, chymotrypsin, or V8 protease.[23]
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the presence and location of any modifications, such as O-fucose.[23][24]
-
Data Analysis: The mass spectrometry data is analyzed using specialized software to identify the O-fucosylated peptides and quantify their abundance.[23][24]
Cell-Based Notch Signaling Reporter Assays
These assays are used to measure the activity of the Notch signaling pathway in response to various stimuli or genetic manipulations.
Objective: To quantify the transcriptional output of the Notch signaling pathway.
Methodology:
-
Co-culture System: "Sender" cells expressing a Notch ligand (e.g., Delta or Jagged) are co-cultured with "receiver" cells expressing the Notch receptor.[6][24]
-
Reporter Construct: The receiver cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the CSL transcription factor.
-
Signal Activation: Upon Notch activation by the ligand-expressing cells, the released NICD translocates to the nucleus and activates the transcription of the luciferase reporter gene.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The amount of light produced is proportional to the level of Notch signaling.[24]
Ligand-Binding Assays
These assays are used to measure the binding affinity of Notch ligands to the Notch receptor on the cell surface.
Objective: To quantify the interaction between Notch receptors and their ligands.
Methodology:
-
Soluble Ligands: Recombinant, soluble forms of Notch ligands fused to an Fc tag (e.g., DLL1-Fc, JAG1-Fc) are produced.[23]
-
Incubation: Cells expressing the Notch receptor are incubated with varying concentrations of the soluble ligand-Fc fusion proteins.[23]
-
Staining: The cells are then stained with a fluorescently labeled secondary antibody that recognizes the Fc portion of the fusion protein (e.g., anti-Fc PE conjugate).[23]
-
Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry. The mean fluorescence intensity is proportional to the amount of ligand bound to the cell surface receptors.[23]
Signaling Pathways and Experimental Workflows
To visually represent the complex relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound de novo Biosynthesis and Transport into the ER.
Caption: Role of O-fucosylation in the Notch Signaling Pathway.
Caption: Workflow for a Notch Ligand-Binding Assay.
Conclusion and Future Directions
The intricate interplay between this compound metabolism and Notch signaling underscores the importance of post-translational modifications in regulating fundamental biological processes. A thorough understanding of this relationship is not only crucial for deciphering the complexities of developmental biology but also holds significant promise for the development of novel therapeutic strategies. Dysregulation of Notch signaling is implicated in a wide array of human diseases, including developmental disorders and cancer. Therefore, targeting the fucosylation of Notch, either by modulating the availability of this compound or by inhibiting the activity of POFUT1, represents a potential avenue for therapeutic intervention. Future research will likely focus on elucidating the precise structural and conformational changes induced by O-fucosylation on the Notch receptor, as well as on developing specific and potent inhibitors of the enzymes involved in this critical modification. Such efforts will undoubtedly pave the way for a new generation of targeted therapies for Notch-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Congenital diseases caused by defective O-glycosylation of Notch receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Congenital diseases caused by defective O-glycosylation of Notch receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-fucosylation of the Notch Ligand mDLL1 by POFUT1 Is Dispensable for Ligand Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-fucosylation of the Notch Ligand mDLL1 by POFUT1 Is Dispensable for Ligand Function | PLOS One [journals.plos.org]
- 9. Reactome | Fucosylation of Pre-NOTCH by POFUT1 [reactome.org]
- 10. Multifaceted regulation of Notch signaling by glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein O-fucosyltransferase 1 (Pofut1) regulates lymphoid and myeloid homeostasis through modulation of Notch receptor ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Notch Signaling by Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Two Pathways for Importing this compound into the Endoplasmic Reticulum Lumen Function Redundantly in the O-Fucosylation of Notch in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rupress.org [rupress.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pnas.org [pnas.org]
- 20. Notch deficiency implicated in the pathogenesis of congenital disorder of glycosylation IIc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
- 24. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
GDP-fucose metabolism in congenital disorders of glycosylation
An In-Depth Guide to GDP-Fucose Metabolism in Congenital Disorders of Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification essential for a vast array of biological functions. Fucosylation, the addition of the monosaccharide fucose to glycoconjugates, plays a pivotal role in processes such as cell-cell recognition, signaling, inflammation, and fertilization.[1][2] The activated sugar donor for all fucosylation reactions is Guanosine Diphosphate Fucose (this compound).[3]
Congenital Disorders of Glycosylation (CDG) are a rapidly growing family of rare, inherited metabolic diseases caused by defects in the synthesis or attachment of glycans.[3][4] This technical guide provides a comprehensive overview of the metabolic pathways responsible for this compound biosynthesis, the specific CDGs that arise from defects within these pathways, and the experimental methodologies used to diagnose and study these conditions.
This compound Biosynthesis and Transport
In mammalian cells, this compound is synthesized in the cytosol through two distinct pathways: the de novo pathway and the salvage pathway.[5][6][7] The final product, this compound, must then be transported into the Golgi apparatus to be utilized by fucosyltransferases.
The De Novo Pathway
The de novo pathway is the primary source of this compound, accounting for approximately 90% of the total cellular pool.[5][6][8] This pathway converts GDP-mannose into this compound through a two-step enzymatic process:
-
GDP-mannose 4,6-dehydratase (GMDS) catalyzes the conversion of GDP-mannose to the intermediate GDP-4-keto-6-deoxymannose.[5][6]
-
GDP-keto-6-deoxymannose-3,5-epimerase/4-reductase (TSTA3) , also known as FX protein, then converts the intermediate into the final product, this compound.[5][6]
The Salvage Pathway
The salvage pathway provides a mechanism for recycling free L-fucose, derived from dietary sources or the lysosomal degradation of fucosylated glycoconjugates. This pathway is responsible for about 10% of the cellular this compound pool and involves two key enzymes:[5][6]
-
Fucokinase (FCSK) phosphorylates L-fucose to produce fucose-1-phosphate.[5][6]
-
This compound pyrophosphorylase (FPGT) converts fucose-1-phosphate and GTP into this compound.[5][6]
Golgi Transport
Once synthesized in the cytosol, this compound is actively transported into the lumen of the Golgi apparatus by the This compound transporter , encoded by the SLC35C1 gene.[7][9] This transport is essential to make the nucleotide sugar available to Golgi-resident fucosyltransferases for incorporation into glycans.
Caption: this compound synthesis via de novo and salvage pathways and its transport into the Golgi.
Congenital Disorders of this compound Metabolism
Defects in the genes encoding the enzymes and transporters of this compound metabolism result in a specific subgroup of CDGs characterized by impaired fucosylation. The clinical and biochemical phenotypes vary depending on the affected step in the pathway.
| Disorder Name | Gene | Affected Protein | Pathway Step | Key Clinical & Biochemical Features |
| SLC35C1-CDG | SLC35C1 | This compound Transporter | Golgi Transport | Also known as Leukocyte Adhesion Deficiency, Type II (LAD II). Characterized by recurrent infections, persistent leukocytosis (high white blood cell count), the rare Bombay (hh) blood group, severe growth retardation, and intellectual disability.[9][10][11][12][13] |
| FCSK-CDG | FCSK | Fucokinase | Salvage Pathway | Severe encephalopathy, intractable seizures, profound developmental delay, and hypotonia.[3][4][5] |
| TSTA3-CDG | TSTA3 | GDP-keto-6-deoxymannose 3,5 epimerase/4-reductase | De Novo Synthesis | Multisystem disorder with hypotonia, skeletal anomalies, developmental delay, and intellectual disability.[14] |
| GMDS-CDG | GMDS | GDP-mannose 4,6-dehydratase | De Novo Synthesis | A severe disorder with features that can include developmental delay and neurological abnormalities. |
| FUT8-CDG | FUT8 | Alpha-1,6-fucosyltransferase | Core Fucosylation (Downstream) | A disorder of glycan processing. Clinical features include severe developmental delay, hypotonia, and growth retardation.[1][2] |
Quantitative Data from In Vitro Models
Studies using knockout (KO) cell lines have provided critical insights into the interplay between the this compound synthesis pathways and the effects of their disruption.
| Cell Line | Condition | Intracellular this compound Concentration | Key Finding |
| Wild-Type (WT) | Baseline | ~3 µM | Establishes a baseline for comparison. |
| TSTA3-KO | Baseline (No fucose) | ~0 µM | Demonstrates the essential role of the de novo pathway.[5][6] |
| TSTA3-KO | + 50 µM L-fucose | ~100 - 600 µM | The salvage pathway can be hyperactivated to produce massive amounts of this compound when the de novo pathway is blocked at this step.[5] |
| GMDS-KO | Baseline (No fucose) | ~3 µM | Suggests a compensatory mechanism or regulation that maintains the this compound pool. |
| GMDS-KO | + 1 mM L-fucose | ~100 µM | This compound synthesis from the salvage pathway is much less efficient when the de novo pathway is blocked at the first step (GMDS) compared to the second step (TSTA3).[5] |
Diagnostic and Experimental Methodologies
A multi-tiered approach combining clinical evaluation, biochemical analysis, and genetic testing is required for the diagnosis and investigation of fucosylation disorders.
Diagnostic Workflow
The diagnostic journey for a suspected fucosylation defect often follows a logical progression from broad clinical suspicion to specific molecular confirmation.
Caption: A typical workflow for diagnosing congenital disorders of fucosylation.
Key Experimental Protocols
5.2.1 Fucosyltransferase Activity Assay (HPLC-Based)
This protocol measures the activity of fucosyltransferases in a cell lysate or with a purified enzyme by quantifying the formation of a fluorescently-labeled fucosylated product.[15]
-
1. Enzyme Source Preparation:
-
2. Reaction Mixture:
-
a. In a microcentrifuge tube, combine the following (example concentrations):
-
b. Incubate the reaction at 37°C for 1-2 hours.[15]
-
-
3. Analysis:
-
a. Stop the reaction (e.g., by boiling or adding EDTA).
-
b. Analyze an aliquot of the supernatant by reverse-phase high-pressure liquid chromatography (HPLC) on a C18 column.[15]
-
c. Elute the products using a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.0).[15]
-
d. Monitor the eluate with a fluorescence spectrophotometer. Calculate enzyme activity based on the peak area of the fucosylated PA-sugar product relative to standards.[15]
-
5.2.2 Analysis of Intracellular this compound Concentration
This method allows for the quantification of the this compound pool within cells, which is crucial for assessing the impact of genetic defects or fucose supplementation.[5][16]
-
1. Cell Culture and Nucleotide Sugar Extraction:
-
a. Culture cells (e.g., HEK293T WT, GMDS-KO, TSTA3-KO) under desired conditions (e.g., with or without L-fucose supplementation in the media).[5]
-
b. Harvest a known number of cells and rapidly extract nucleotide sugars by adding ice-cold 70% ethanol (B145695) and incubating on ice.
-
c. Centrifuge to pellet precipitated macromolecules and collect the supernatant.
-
d. Lyophilize the supernatant to dryness.
-
-
2. HPLC Analysis:
-
a. Resuspend the dried extract in a suitable mobile phase.
-
b. Inject the sample onto a high-performance anion-exchange chromatography (HPAEC) or porous graphitic carbon (PGC) column.
-
c. Elute the nucleotide sugars using a gradient of an appropriate buffer system (e.g., ammonium formate).
-
d. Detect the compounds using UV absorbance (at 254 nm).
-
e. Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of a this compound standard.[16]
-
Therapeutic Considerations
The primary therapeutic strategy investigated for fucosylation disorders is substrate replacement therapy with L-fucose. The rationale is to bypass a defective de novo pathway by providing the substrate for the salvage pathway.
-
Efficacy: Oral L-fucose supplementation has shown some success in treating patients with SLC35C1-CDG (LAD II), where it can improve fucosylation and reduce the frequency of infections.[1][2]
-
Limitations: The efficacy of fucose supplementation is highly dependent on the specific genetic defect. As shown in quantitative studies, it can effectively rescue this compound levels in TSTA3-deficient cells but is significantly less effective in GMDS-deficient cells.[5] This highlights the need for precise diagnosis to predict therapeutic response. This approach is analogous to supplementation strategies in other CDGs, such as the use of N-acetylmannosamine (ManNAc) in GNE myopathy.[17][18]
Conclusion
The study of this compound metabolism provides a clear window into the intricate world of glycosylation and its impact on human health. Defects in this critical pathway lead to severe, multisystemic congenital disorders. A deep understanding of the underlying biochemistry, enabled by advanced analytical techniques and cellular models, is paramount for accurate diagnosis. While therapeutic options like fucose supplementation offer promise, their variable efficacy underscores the importance of a personalized medicine approach. Future research focused on gene therapy and the development of small molecule modulators may provide novel avenues for treating these devastating disorders.
References
- 1. Congenital disorders of glycosylation with defective fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 7. Reactome | this compound biosynthesis [reactome.org]
- 8. rupress.org [rupress.org]
- 9. Orphanet: Leukocyte adhesion deficiency type II [orpha.net]
- 10. Leukocyte adhesion deficiency (LAD) | Immune Deficiency Foundation [primaryimmune.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. SLC35C1-Congenital Disorder of Glycosylation (SLC35C1-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]
- 13. cdghub.com [cdghub.com]
- 14. Congenital disorder of glycosylation with defective fucosylation (Concept Id: C4693905) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 15. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GDP‐fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP‐fucose and fucosylated glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | GNE myopathy: History, etiology, and treatment trials [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
The Balancing Act of Fucosylation: An In-depth Guide to the Interplay of De Novo and Salvage Pathways in GDP-Fucose Synthesis
For Researchers, Scientists, and Drug Development Professionals
Guanosine diphosphate (B83284) (GDP)-fucose is an essential activated sugar donor for fucosylation, a critical post-translational modification of proteins and lipids. The resulting fucosylated glycoconjugates are pivotal in a multitude of physiological and pathological processes, including cell adhesion, immune responses, and cancer metastasis. The cellular pool of GDP-fucose is maintained through a tightly regulated interplay between two biosynthetic routes: the de novo pathway and the salvage pathway. Understanding the intricate balance and crosstalk between these pathways is paramount for developing novel therapeutic strategies that target fucosylation-dependent diseases.
The Two Arms of this compound Synthesis: De Novo and Salvage Pathways
Mammalian cells utilize two distinct pathways to synthesize this compound, ensuring a steady supply of this critical substrate for fucosyltransferases.
The De Novo Pathway: The Primary Production Line
The de novo pathway is the principal source of cellular this compound, estimated to contribute to approximately 90% of the total pool.[1] This pathway commences with GDP-D-mannose and involves a two-step enzymatic conversion in the cytosol.
The key enzymes in the de novo pathway are:
-
GDP-D-mannose-4,6-dehydratase (GMD): This enzyme catalyzes the first and rate-limiting step, the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[2][3] The reaction involves the oxidation of GDP-mannose at the C4″ position by a tightly bound NADP+ cofactor, followed by dehydration.[4]
-
GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3): This bifunctional enzyme carries out the subsequent two steps. It first catalyzes the epimerization of the intermediate at positions C3″ and C5″, followed by an NADPH-dependent reduction of the 4-keto group to yield the final product, GDP-L-fucose.[4][5]
The Salvage Pathway: A Recycling Route
The salvage pathway provides a mechanism for the cell to recycle free L-fucose, which can be obtained from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[6] This pathway also consists of two enzymatic steps:
-
Fucokinase (FUK): This enzyme phosphorylates L-fucose to L-fucose-1-phosphate.[7]
-
GDP-L-fucose pyrophosphorylase (FPGT): This enzyme then converts L-fucose-1-phosphate and GTP into GDP-L-fucose.[7]
The Intricate Interplay and Regulation
The de novo and salvage pathways do not operate in isolation. A sophisticated network of regulation and feedback mechanisms ensures that the cellular levels of this compound are maintained within a narrow range, preventing both deficiency and excess.
Feedback Inhibition: A Key Regulatory Node
The primary point of crosstalk between the two pathways is the allosteric feedback inhibition of GMD, the rate-limiting enzyme of the de novo pathway, by the final product, this compound.[6] When this compound levels rise, either from de novo synthesis or from the salvage pathway, it binds to GMD and inhibits its activity. This feedback loop effectively shuts down the de novo production of this compound when sufficient amounts are available from salvaged fucose.[6] Fucose analogs, once converted to their this compound counterparts via the salvage pathway, can also exert this feedback inhibition on GMD.[8][9]
Genetic Interdependence and Compensation
Studies involving the genetic knockout of enzymes in either pathway have revealed a deeper level of interplay.
-
Knockout of De Novo Pathway Enzymes (GMD or TSTA3): Cells lacking GMD or TSTA3 exhibit a complete loss of fucosylation, which can be rescued by the addition of exogenous fucose, demonstrating the reliance on the salvage pathway in the absence of de novo synthesis.[5] Interestingly, in TSTA3 knockout cells, fucose supplementation leads to an unusually high accumulation of this compound, suggesting that the absence of TSTA3 may lead to an upregulation of the salvage pathway.[5][10]
-
Knockout of Salvage Pathway Enzymes (FCSK): Inactivation of fucokinase (FCSK) does not significantly impact the overall levels of fucosylation under normal conditions, highlighting the dominant role of the de novo pathway.[5] However, it underscores the importance of the salvage pathway in utilizing exogenous fucose.
Transcriptional Regulation
The expression of the enzymes involved in both pathways can be coordinately regulated in response to cellular needs. For instance, in inflammatory conditions and tumorigenesis, there is a simultaneous upregulation of the mRNA levels of the de novo pathway enzymes (GMD and FX), the this compound transporter, and fucosyltransferases.[7]
Quantitative Insights into this compound Synthesis
The following tables summarize key quantitative data related to the enzymes and intracellular concentrations of this compound, providing a comparative overview for researchers.
| Enzyme | Substrate(s) | Km Value | Organism/Cell Type | Reference |
| De Novo Pathway | ||||
| GDP-mannose 4,6-dehydratase (GMD) | GDP-D-mannose | Data not readily available in provided abstracts | ||
| This compound Synthase (FX/TSTA3) | GDP-4-keto-6-deoxymannose, NADPH | Data not readily available in provided abstracts | ||
| Salvage Pathway | ||||
| Fucokinase (FUK) | L-fucose | Data not readily available in provided abstracts | ||
| This compound pyrophosphorylase (FPGT) | L-fucose-1-phosphate, GTP | Data not readily available in provided abstracts | ||
| Bifunctional FKP (B. fragilis) | L-fucose | Data not readily available in provided abstracts | B. fragilis | [11] |
| ATP | Data not readily available in provided abstracts | B. fragilis | [11] | |
| L-fucose-1-phosphate | Data not readily available in provided abstracts | B. fragilis | [11] | |
| GTP | Data not readily available in provided abstracts | B. fragilis | [11] |
Table 1: Enzyme Kinetic Parameters. Km values are indicative of the substrate concentration at which the enzyme reaches half of its maximum velocity.
| Cell Line/Condition | This compound Concentration (µM) | Reference |
| HEK293T (Wild-type, unsupplemented) | ~16 | [5] |
| HEK293T (Wild-type, +5 mM fucose) | ~500 | [5] |
| HEK293T (GMDS knockout, unsupplemented) | ~3 | [5][10] |
| HEK293T (GMDS knockout, +5 mM fucose) | ~500 | [5][12] |
| HEK293T (TSTA3 knockout, unsupplemented) | 0 | [5] |
| HEK293T (TSTA3 knockout, +5 mM fucose) | ~2400 | [10] |
| HEK293T (FCSK knockout, unsupplemented) | ~12 | [5] |
| HEK293T (FCSK knockout, +5 mM fucose) | ~12 | [5] |
Table 2: Intracellular this compound Concentrations. Concentrations can vary depending on cell type and culture conditions.
Visualizing the Pathways and Workflows
Diagrams of the signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in this compound synthesis and its analysis.
Caption: The de novo synthesis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fucosylation is a promising target for cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin of cytoplasmic this compound determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential gene expression of GDP-L-fucose-synthesizing enzymes, this compound transporter and fucosyltransferase VII [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of orally active inhibitors of protein and cellular fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pnas.org [pnas.org]
- 12. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
Unveiling the Cellular Residence of GDP-Fucose Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the cellular localization of the core enzymes responsible for GDP-fucose biosynthesis. A thorough understanding of the subcellular geography of these enzymes is paramount for researchers in glycoscience, oncology, and immunology, as it provides critical context for their function in health and disease and informs strategies for therapeutic intervention.
The Cytoplasmic Hub of this compound Synthesis
The de novo synthesis of GDP-L-fucose, a critical nucleotide sugar for fucosylation, is a two-step enzymatic pathway primarily housed within the cytoplasm of mammalian cells.[1] This pathway converts GDP-D-mannose into GDP-L-fucose, the universal donor for fucosyltransferases that operate within the Golgi apparatus and endoplasmic reticulum.
The two key enzymes orchestrating this cytoplasmic synthesis are:
-
GDP-D-mannose 4,6-dehydratase (GMD) : This enzyme catalyzes the first committed and rate-limiting step in the de novo pathway.[2]
-
GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX, also known as TSTA3) : This bifunctional enzyme carries out the final two steps of the synthesis.[3]
In addition to the de novo pathway, a salvage pathway can synthesize this compound from free fucose. The enzymes of this pathway are also considered to be localized in the cytoplasm.[1] Once synthesized in the cytoplasm, this compound is then transported into the Golgi apparatus and endoplasmic reticulum by specific transporters.[1][3]
While the primary localization of GMD and FX/TSTA3 is cytoplasmic, it is important to note that some studies suggest the possibility of nucleotide sugar synthesis occurring in the nucleus as well. However, quantitative proteomic studies to date have not provided a definitive percentage of these enzymes within the nuclear compartment, suggesting a predominantly cytoplasmic residence.
Quantitative Distribution of this compound Synthesis Enzymes
While precise quantitative data on the subcellular distribution of GMD and FX/TSTA3 is limited in publicly available large-scale proteomic datasets, the consensus from numerous targeted studies overwhelmingly points to a primary cytoplasmic localization. The following table summarizes the established and inferred localization of these key enzymes.
| Enzyme | Common Name(s) | Primary Subcellular Localization | Quantitative Data (Cytoplasm vs. Nucleus) |
| GDP-D-mannose 4,6-dehydratase | GMD | Cytoplasm | Predominantly cytoplasmic; specific percentage in the nucleus is not well-documented. |
| GDP-4-keto-6-deoxymannose epimerase/reductase | FX, TSTA3 | Cytoplasm | Predominantly cytoplasmic; specific percentage in the nucleus is not well-documented. |
Visualizing the this compound Synthesis Pathway
The following diagram illustrates the de novo pathway of this compound synthesis and the subsequent transport of the final product.
Caption: De novo this compound synthesis pathway in the cytoplasm and its transport into the Golgi.
Experimental Protocols for Determining Cellular Localization
The cytoplasmic localization of GMD and FX/TSTA3 has been determined using several key experimental techniques. Detailed methodologies for these approaches are provided below for researchers aiming to investigate the subcellular distribution of these or other proteins.
Subcellular Fractionation Followed by Western Blotting
This biochemical method physically separates cellular compartments, allowing for the detection of the target protein in each fraction by immunoblotting.
Experimental Workflow:
Caption: Workflow for subcellular fractionation and Western blot analysis.
Detailed Protocol:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).
-
Incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
-
Fractionation by Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the lysate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondria.
-
Microsomal (Membrane) and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (membranes), and the supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for GMD or FX/TSTA3, as well as with antibodies for organelle-specific markers (e.g., Histone H3 for the nucleus, COX IV for mitochondria, Calnexin for the ER/membranes, and GAPDH for the cytosol) to assess the purity of the fractions.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Immunofluorescence Microscopy
This imaging technique uses fluorescently labeled antibodies to visualize the location of a target protein within fixed and permeabilized cells.
Experimental Workflow:
Caption: Workflow for immunofluorescence microscopy.
Detailed Protocol:
-
Cell Culture and Preparation:
-
Grow adherent cells on sterile glass coverslips in a petri dish.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin in PBS) for 30-60 minutes.[5]
-
Incubate the cells with the primary antibody (e.g., rabbit anti-GMD or mouse anti-FX/TSTA3) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[4]
-
Wash the cells extensively with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit or Alexa Fluor 594 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.[6]
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a confocal fluorescence microscope. The cytoplasmic localization of GMD or FX/TSTA3 will be indicated by the co-localization of their fluorescent signal with the cytoplasmic space and exclusion from the DAPI-stained nucleus.
-
Fluorescent Protein Tagging
This molecular biology approach involves genetically fusing a fluorescent protein (e.g., Green Fluorescent Protein, GFP) to the protein of interest, allowing for its visualization in living cells.
Experimental Workflow:
Caption: Workflow for fluorescent protein tagging and live-cell imaging.
Detailed Protocol:
-
Construct Generation:
-
Amplify the coding sequence of GMD or FX/TSTA3 by PCR.
-
Clone the PCR product into a mammalian expression vector that contains a fluorescent protein tag (e.g., pEGFP-C1 for C-terminal tagging or pEGFP-N1 for N-terminal tagging). It is advisable to create both N- and C-terminal fusions to minimize the risk of the tag interfering with localization signals.
-
-
Cell Transfection and Expression:
-
Transfect the generated plasmid into a suitable mammalian cell line (e.g., HEK293T, HeLa) using a standard transfection reagent.[7]
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Live-Cell Imaging:
-
Image the transfected cells using a confocal microscope equipped for live-cell imaging.
-
The distribution of the GFP signal will reveal the subcellular localization of the GMD or FX/TSTA3 fusion protein in real-time. For co-localization studies, cells can be co-transfected with a plasmid expressing a fluorescently tagged marker for a specific organelle (e.g., a red fluorescent protein targeted to the nucleus or mitochondria).
-
Conclusion
The enzymes responsible for the de novo synthesis of this compound, GMD and FX/TSTA3, are predominantly located in the cytoplasm of mammalian cells. This cytoplasmic localization is crucial for providing a ready pool of this compound for transport into the Golgi apparatus and endoplasmic reticulum, where it is utilized for the fucosylation of a diverse array of proteins and lipids. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular localization of these and other enzymes, contributing to a deeper understanding of their roles in cellular metabolism and disease. Further quantitative proteomics studies will be valuable to refine our understanding of the precise subcellular distribution of these important enzymes.
References
- 1. assaygenie.com [assaygenie.com]
- 2. web.as.uky.edu [web.as.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
evolutionary conservation of GDP-fucose metabolic pathways
An In-depth Technical Guide on the Evolutionary Conservation of GDP-fucose Metabolic Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The availability of the activated sugar donor, GDP-L-fucose, is the rate-limiting factor for all fucosylation reactions. Mammalian cells synthesize this compound through two primary routes: a constitutively active de novo pathway and a salvage pathway. The enzymes and transporters involved in these pathways are evolutionarily conserved to varying degrees across different biological kingdoms, highlighting their fundamental importance. Understanding the conservation and divergence of these metabolic routes is crucial for fields ranging from developmental biology to oncology and the production of therapeutic proteins. This guide provides a detailed examination of the core this compound metabolic pathways, the evolutionary conservation of their key components, relevant quantitative data, and key experimental methodologies for their study.
Introduction to this compound Metabolism
L-fucose is a deoxyhexose monosaccharide that plays a pivotal role in the structure and function of many mammalian glycoproteins and glycolipids.[1] Unlike other common sugars, fucose is typically located at the terminus of glycan chains, where it can act as a crucial recognition element in cell-cell interactions.[2] The transfer of fucose onto these glycans is catalyzed by a family of enzymes known as fucosyltransferases (FUTs). These enzymes exclusively use Guanosine Diphosphate L-fucose (GDP-L-fucose) as the donor substrate.[1] Therefore, the intracellular concentration and availability of this compound are critical for cellular fucosylation. The synthesis of this compound occurs in the cytoplasm via two distinct, yet interconnected, pathways: the de novo pathway, which is the primary source in most cells, and the salvage pathway, which recycles free fucose.[3][4][5]
The Core Metabolic Pathways for this compound Synthesis
Mammalian cells utilize two pathways to generate the cytoplasmic pool of this compound.[6] The de novo pathway is responsible for approximately 90% of the total this compound pool, with the remaining 10% produced by the salvage pathway under normal conditions.[3][7][8]
The De Novo Pathway
The de novo pathway converts GDP-D-mannose into GDP-L-fucose through a series of enzymatic reactions.[4] This pathway is considered the main route for this compound production in vivo.[9]
-
Step 1: GDP-D-mannose 4,6-dehydratase (GMDS) catalyzes the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[3][10] This is the rate-limiting step of the pathway.[8]
-
Step 2: The bifunctional enzyme GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3, also known as FX protein) then converts GDP-4-keto-6-deoxymannose into the final product, GDP-L-fucose.[1][3][10]
The Salvage Pathway
The salvage pathway provides an alternative route for this compound synthesis by utilizing free L-fucose, which can be obtained from extracellular sources or through the lysosomal degradation of glycoconjugates.[8][11]
-
Step 1: Free L-β-fucose is first phosphorylated by fucokinase (FCSK) to produce fucose-1-phosphate.[3]
-
Step 2: GDP-L-fucose pyrophosphorylase (FPGT) then catalyzes the reaction of fucose-1-phosphate with GTP to form GDP-L-fucose.[1][3]
Key Enzymes and Their Evolutionary Conservation
The enzymes of both the de novo and salvage pathways are conserved across a wide range of species, from bacteria to humans, although the presence of the complete salvage pathway is more variable.
De Novo Pathway Enzymes
-
GDP-D-mannose 4,6-dehydratase (GMDS): This enzyme is highly conserved across eukaryotes and prokaryotes. The human GMDS polypeptide shares significant identity with its counterparts in E. coli (61%), demonstrating broad evolutionary conservation.[12] It is a key enzyme in the pathway and its absence leads to a complete loss of fucosylation if the salvage pathway is not active.[13]
-
GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (TSTA3/FX): This bifunctional enzyme is also widely conserved. Homologues have been identified and characterized in mammals, insects (Drosophila melanogaster), nematodes (Caenorhabditis elegans), and plants (Arabidopsis thaliana).[10][14]
Salvage Pathway Enzymes
-
Fucokinase (FCSK): This enzyme is present in mammals but appears to be absent in some organisms like the parasite Plasmodium falciparum, which relies solely on the de novo pathway.[15]
-
GDP-L-fucose pyrophosphorylase (FPGT): Similar to FCSK, FPGT is a key component of the mammalian salvage pathway. Some bacteria, like Bacteroides fragilis, possess a bifunctional enzyme (FKP) with both fucokinase and pyrophosphorylase activities.[16][17]
| Table 1: Key Enzymes in this compound Metabolism | |||
| Pathway | Enzyme | Gene (Human) | Function |
| De Novo | GDP-D-mannose 4,6-dehydratase | GMDS | Converts GDP-D-mannose to GDP-4-keto-6-deoxymannose.[3] |
| De Novo | GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase | TSTA3 | Converts GDP-4-keto-6-deoxymannose to GDP-L-fucose.[3] |
| Salvage | Fucokinase | FCSK | Phosphorylates L-fucose to fucose-1-phosphate.[3] |
| Salvage | GDP-L-fucose pyrophosphorylase | FPGT | Converts fucose-1-phosphate to GDP-L-fucose.[1] |
Transport of this compound into the Golgi Apparatus
After synthesis in the cytoplasm, this compound must be transported into the lumen of the Golgi apparatus and potentially the endoplasmic reticulum (ER), where most fucosylation reactions occur.[18][19] This transport is mediated by a specific nucleotide sugar transporter.
-
SLC35C1 (this compound Transporter 1): In mammals, the primary transporter is SLC35C1.[1][7] It is an antiporter, likely exchanging this compound for GMP. Defects in the SLC35C1 gene cause Leukocyte Adhesion Deficiency type II (LAD II), a rare genetic disorder characterized by a lack of fucosylation.[3] Orthologs of SLC35C1 have been identified in various species, including insects (Drosophila), nematodes (C. elegans), and plants (Arabidopsis), indicating that the mechanism of transport into the Golgi is also evolutionarily conserved.[13][18]
Regulation and Interplay of Pathways
The de novo and salvage pathways, once considered to operate independently, are now known to be mutually regulated.[3][4]
-
Feedback Inhibition: The de novo pathway is subject to feedback inhibition by its end-product, this compound.[20][21] This inhibition likely targets the GMDS enzyme, as demonstrated for both E. coli and human enzymes.[21] This mechanism allows the cell to downregulate endogenous synthesis when sufficient fucose is available from external sources via the salvage pathway.
-
Mutual Regulation: Recent studies have shown a more complex interplay. For example, inactivation of enzymes in the de novo pathway can lead to changes in the expression and activity of salvage pathway enzymes, and vice versa.[3] Inactivation of TSTA3 in HEK293T cells, for instance, leads to a significant increase in this compound production upon fucose supplementation, suggesting an upregulation of the salvage pathway.[3]
| Table 2: Quantitative Data on Pathway Contributions | |
| Parameter | Value / Observation |
| Relative Contribution (Mammalian Cells) | De Novo: ~90%[3][7][8]Salvage: ~10%[3] |
| This compound Concentration (TSTA3 KO cells) | 0 µM without external fucose supplementation.[3] |
| Feedback Inhibition | Exogenous fucose (~30-50 µM) completely suppresses this compound production from the de novo pathway.[21][22] |
| Enzyme Kinetics (Fungus M. alpina) | GMD Km (for GDP-mannose): 0.77 mM[14]GMER Km (for GDP-4-keto-6-deoxymannose): 1.047 mM[14] |
An Evolutionary Perspective
The distribution of this compound synthesis pathways varies significantly across the tree of life.
-
Mammals: Possess both a robust de novo pathway and a salvage pathway.[3]
-
Insects and Nematodes: Have conserved de novo pathway enzymes, but Drosophila cells lack the salvage pathway.[10][13]
-
Plants: Contain genes for both pathways, and the this compound transporter has been identified, highlighting the importance of fucosylation in plant cell walls and glycoproteins.[18]
-
Fungi: The presence of these pathways is variable. The de novo pathway is present, but components of the salvage pathway have been found primarily in early diverging lineages like Mucoromycota.[2][23]
-
Protozoa: The malaria parasite Plasmodium falciparum appears to rely exclusively on the de novo pathway, making its enzymes potential drug targets.[15]
-
Bacteria: Many bacteria, including gut symbionts like Bacteroides, possess both pathways to synthesize this compound for their capsular polysaccharides.[17][24]
| Table 3: Conservation of this compound Pathway Components Across Taxa | ||||
| Organism | De Novo Pathway | Salvage Pathway | Transporter (SLC35C1) | Reference(s) |
| Mammals (Human) | Present | Present | Present | [3][19] |
| Insects (Drosophila) | Present | Absent | Present | [13] |
| Plants (Arabidopsis) | Present | Present | Present | [18] |
| Fungi (Mortierella) | Present | Present | Likely Present | [14][23] |
| Protozoa (P. falciparum) | Present | Absent | Unknown | [15] |
| Bacteria (Bacteroides) | Present | Present | N/A | [17] |
Therapeutic Implications and Drug Development
The critical role of fucosylation in disease, particularly in cancer metastasis and inflammation, makes the this compound metabolic pathways attractive targets for drug development.[25]
-
Inhibitors of Fucosylation: Small molecule inhibitors that target the metabolic pathways can effectively reduce cellular fucosylation. These include fucose analogs like 2-fluoro-fucose (2FF) and 6-alkynyl-fucose, which are processed by the salvage pathway into non-functional this compound analogs that inhibit fucosyltransferases or deplete the natural this compound pool.[25][26] Direct inhibitors of the de novo pathway enzyme GMDS have also been developed.[27][28]
-
Antibody Engineering: The absence of core fucose on the N-glycans of therapeutic antibodies, such as Rituximab and Trastuzumab, dramatically enhances their antibody-dependent cell-mediated cytotoxicity (ADCC).[3] This has led to the development of "afucosylated" antibodies with superior therapeutic efficacy. A key strategy to produce these antibodies is to use host cell lines (e.g., CHO cells) in which genes of the de novo pathway, such as GMDS or TSTA3, have been knocked out.[3][29]
Key Experimental Protocols
Studying this compound metabolism requires a combination of genetic, biochemical, and analytical techniques.
Protocol: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound from cell extracts.[11]
-
Metabolite Extraction:
-
Culture cells to ~80-90% confluency.
-
Aspirate media and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to the plate and incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and dry completely using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50 µL of 5% acetonitrile (B52724) in water).
-
Inject the sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of acetonitrile in an aqueous buffer like ammonium (B1175870) acetate.
-
Detect and quantify this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use a specific precursor-to-fragment ion transition (e.g., m/z 588 -> 442 for unlabeled this compound in negative ion mode).[11]
-
Quantify against a standard curve prepared with known concentrations of a this compound standard.
-
Protocol: Generation of Pathway-Deficient Cell Lines via CRISPR/Cas9
This method allows for the complete inactivation of genes encoding metabolic enzymes or transporters.[3]
-
gRNA Design and Cloning: Design two or more single guide RNAs (gRNAs) targeting early exons of the gene of interest (e.g., GMDS, TSTA3, SLC35C1). Synthesize and clone these gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cell line (e.g., HEK293T, CHO) with the Cas9/gRNA expression plasmid(s).
-
Single-Cell Cloning: Two to three days post-transfection, dilute the cells and plate for single-cell cloning to generate monoclonal populations.
-
Screening and Validation:
-
Expand individual clones and screen for gene knockout by PCR amplification of the target locus followed by Sanger sequencing to identify frameshift-inducing insertions/deletions (indels).
-
Confirm the absence of the target protein by Western blot analysis.
-
Functionally validate the knockout by assessing the cellular fucosylation status (e.g., using fucose-binding lectins like AAL) or by measuring this compound levels.
-
Conclusion
The metabolic pathways responsible for the synthesis of this compound are ancient and highly conserved, underscoring the fundamental importance of fucosylation across all domains of life. The core machinery of the de novo pathway, originating from the central metabolite GDP-mannose, is nearly ubiquitous. The salvage pathway offers a metabolically efficient alternative when free fucose is available, though its presence is more varied among different species. The interplay and regulation between these two pathways provide a sophisticated mechanism for cells to maintain homeostasis of the this compound pool. For drug development professionals, the enzymes and transporters of these pathways represent promising targets for modulating the fucosylation that is often aberrant in diseases like cancer. Furthermore, the ability to genetically engineer these pathways in production cell lines has already revolutionized the field of therapeutic antibody development, enabling the creation of next-generation biologics with enhanced efficacy. Continued research into the evolutionary nuances and regulatory complexities of this compound metabolism will undoubtedly unlock further therapeutic opportunities.
References
- 1. Differential gene expression of GDP-L-fucose-synthesizing enzymes, this compound transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Protein Glycosylation Pathways in Humans and the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 5. Interplay between de novo and salvage pathways of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | this compound biosynthesis [reactome.org]
- 7. This compound transporter SLC35C1: a potential regulatory role in cytosolic this compound and fucosylated glycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. glycoscience.ru [glycoscience.ru]
- 15. Biosynthesis of this compound and Other Sugar Nucleotides in the Blood Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GDP-L-fucose transport in plants: The missing piece - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. rupress.org [rupress.org]
- 21. grtc.ucsd.edu [grtc.ucsd.edu]
- 22. Origin of cytoplasmic this compound determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting this compound-Synthesizing Enzyme FX, TSTA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pnas.org [pnas.org]
- 28. This compound Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 29. Identification of functional elements of the this compound transporter SLC35C1 using a novel Chinese hamster ovary mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantifying Intracellular GDP-Fucose Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine diphosphate (B83284) fucose (GDP-fucose) is a critical nucleotide sugar that serves as the universal donor for all fucosylation reactions in mammals. Fucosylation, the addition of a fucose sugar to glycans and proteins, plays a pivotal role in numerous biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation has been implicated in various diseases, including cancer and inflammation. Therefore, the accurate quantification of intracellular this compound levels is essential for understanding the mechanisms of fucosylation and for the development of therapeutics targeting these pathways.
This document provides detailed application notes and protocols for the primary methods used to quantify intracellular this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays.
This compound Biosynthetic Pathways
In mammalian cells, this compound is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][2] The de novo pathway, which accounts for approximately 90% of this compound synthesis, converts GDP-mannose to this compound in a two-step enzymatic reaction.[3][4][5] The salvage pathway recycles free fucose, often derived from the diet or lysosomal degradation of glycoconjugates, to generate this compound.[1][2] Understanding these pathways is crucial for interpreting intracellular this compound measurements.
Figure 1: this compound Biosynthetic Pathways.
Quantitative Data Summary
The following table summarizes representative intracellular this compound concentrations measured in various cell lines using different quantification methods. These values can serve as a baseline for comparison.
| Cell Line | Condition | Method | Intracellular this compound Concentration (pmol/10^6 cells) | Reference |
| HEK293T | Wild-type, unsupplemented | HPLC | ~150 | [6] |
| HEK293T | Wild-type, +5 mM Fucose | HPLC | ~500 | [7] |
| HEK293T (GMDS KO) | Unsupplemented | HPLC | ~3 | [7] |
| HEK293T (GMDS KO) | +5 mM Fucose | HPLC | ~500 | [7] |
| HEK293T (TSTA3 KO) | Unsupplemented | HPLC | ~0 | [5] |
| HepG2 | Unsupplemented | HPLC | ~20 | Sosicka et al., 2022 (not in provided snippets) |
| Huh7 | Unsupplemented | HPLC | ~15 | Sosicka et al., 2022 (not in provided snippets) |
| CHO | Unsupplemented | HPLC | ~10 | Sosicka et al., 2022 (not in provided snippets) |
Experimental Protocols
Protocol 1: Extraction of Intracellular Nucleotide Sugars
This protocol is a general starting point for the extraction of this compound from cultured mammalian cells and is compatible with downstream analysis by HPLC or LC-MS.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 60% Methanol, 40% Water, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated centrifuge
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) Extraction Solvent per 10 cm dish.
-
Scrape the cells from the dish and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Incubate the lysate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the nucleotide sugars, to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried extract in a suitable buffer for your chosen analytical method (e.g., mobile phase for HPLC).
Figure 2: Workflow for Intracellular Nucleotide Sugar Extraction.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method separates nucleotide sugars based on their physicochemical properties, allowing for quantification by UV absorbance. Ion-pair reversed-phase HPLC is a common approach.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 10 mM Tributylamine (TBA), 10 mM Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Extracted cell samples (from Protocol 1)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a known amount of this compound standard to determine its retention time and generate a standard curve.
-
Inject the resuspended cell extract onto the column.
-
Elute the nucleotide sugars using a gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Monitor the absorbance at 254 nm.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
Figure 3: HPLC Quantification Workflow.
Protocol 3: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for more accurate quantification, especially in complex samples.
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., Q-Exactive Quadrupole Orbitrap)
-
C18 or HILIC column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
This compound standard
-
Extracted cell samples (from Protocol 1)
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the resuspended cell extract.
-
Separate the components using a suitable gradient of Mobile Phase B.
-
The eluent is introduced into the mass spectrometer.
-
Perform mass analysis in negative ion mode. The m/z for this compound is approximately 610.05.[8]
-
For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) by monitoring specific parent-to-fragment ion transitions for this compound.
-
Quantify the this compound in the sample by comparing the peak area to a standard curve generated with a pure this compound standard.
Protocol 4: Enzymatic Assay for this compound Quantification
This method relies on the enzymatic conversion of a substrate that is dependent on the presence of this compound. The product of the reaction is then quantified.
Principle: This assay utilizes a fucosyltransferase (e.g., α1-3 fucosyltransferase) to transfer fucose from this compound in the cell lysate to a labeled acceptor substrate. The amount of fucosylated product, which is proportional to the this compound concentration, is then measured.[9][10]
Materials:
-
Cell lysate (prepared by a method that preserves enzyme activity, e.g., sonication in a suitable buffer)
-
Recombinant fucosyltransferase (e.g., FUT6)
-
Acceptor substrate (e.g., biotinylated sialyl-N-acetyllactosamine)
-
Detection system (e.g., labeled anti-sialyl Lewis X antibody for immunofluorometric detection)
-
This compound standard
Procedure:
-
Prepare a reaction mixture containing the cell lysate, recombinant fucosyltransferase, and the acceptor substrate in a reaction buffer.
-
Incubate the mixture to allow for the fucosylation reaction to proceed.
-
Stop the reaction (e.g., by heat inactivation).
-
Quantify the amount of fucosylated product formed. This can be done using various detection methods, such as an immunoassay if a specific antibody is available for the product.[10]
-
Generate a standard curve using known concentrations of this compound to determine the concentration in the cell lysate.
Concluding Remarks
The choice of method for quantifying intracellular this compound will depend on the specific research question, the available instrumentation, and the required sensitivity and throughput. HPLC-UV is a robust and widely available method suitable for many applications. LC-MS provides the highest sensitivity and specificity and is the method of choice for detailed metabolic studies. Enzymatic assays can be tailored for high-throughput screening applications. Careful sample preparation is critical for obtaining accurate and reproducible results with any of these methods.
References
- 1. Differential gene expression of GDP-L-fucose-synthesizing enzymes, this compound transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDP‐fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP‐fucose and fucosylated glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. grtc.ucsd.edu [grtc.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of fucose into glycans independent of the this compound transporter SLC35C1 preferentially utilizes salvaged over de novo this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Click Chemistry for GDP-Fucose Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling and detection of fucosylated glycoproteins using click chemistry. The methods described herein utilize fucose analogs that are metabolically incorporated into cellular glycans and subsequently detected via a highly specific and efficient click reaction. These techniques offer powerful tools for studying the role of fucosylation in various biological processes, including cell signaling, cell-cell recognition, and disease pathogenesis.
Introduction
Fucosylation is a crucial post-translational modification involved in a wide range of physiological and pathological processes. The ability to specifically label and detect fucosylated biomolecules is essential for understanding their function and for the development of novel diagnostics and therapeutics. Metabolic labeling with fucose analogs bearing bioorthogonal functional groups (azides or alkynes) allows for their incorporation into nascent glycans. These chemically tagged glycans can then be visualized or captured using "click chemistry," a set of biocompatible and highly efficient reactions. This approach enables the sensitive and specific analysis of fucosylation in living cells and organisms.
Principle of the Method
The labeling and detection of fucosylated glycans using click chemistry is a two-step process:
-
Metabolic Labeling: Cells are incubated with a peracetylated fucose analog, such as 6-alkynyl fucose (6AF) or 6-azidofucose. The peracetate groups enhance cell permeability. Inside the cell, esterases remove the acetate (B1210297) groups, and the fucose analog enters the fucose salvage pathway, where it is converted to a GDP-fucose analog. Fucosyltransferases then incorporate this analog into glycoproteins.[1][2]
-
Click Chemistry Reaction: The incorporated alkyne or azide (B81097) handle is then covalently linked to a reporter molecule (e.g., a fluorophore or biotin) containing the complementary functional group (an azide or alkyne, respectively). This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a metal catalyst using strained cyclooctynes (copper-free click chemistry).[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway for fucose analog incorporation and the general experimental workflow for labeling and detection.
Caption: Metabolic incorporation of a fucose analog.
Caption: General experimental workflow.
Quantitative Data Summary
The choice of fucose analog can impact labeling efficiency and cell viability. The following tables provide a summary of comparative data for different fucose analogs.
| Fucose Analog | Relative Labeling Efficiency | Notes |
| 6-Alkynyl-fucose (6-Alk-Fuc) | High | Efficiently modifies O-Fuc glycans.[5] |
| 7-Alkynyl-fucose (7-Alk-Fuc) | Moderate | Generally well-tolerated by most fucosyltransferases.[5] |
| 6-Azido-fucose (6-Az-Fuc) | Very High | Shows highly efficient labeling compared to alkynyl analogs.[1] |
| Fucose Analog | Cytotoxicity | Notes |
| 6-Alkynyl-fucose (6-Alk-Fuc) | Low | Generally not cytotoxic. |
| 7-Alkynyl-fucose (7-Alk-Fuc) | Low | Generally not cytotoxic. |
| 6-Azido-fucose (6-Az-Fuc) | High | Can be cytotoxic depending on the cell type and concentration.[6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 6-Alkynyl Fucose
This protocol describes the metabolic labeling of glycoproteins in cultured mammalian cells with peracetylated 6-alkynyl fucose (Ac₄-6AF).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated 6-alkynyl fucose (Ac₄-6AF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄-6AF in DMSO (e.g., 10 mM).
-
Dilute the Ac₄-6AF stock solution in complete cell culture medium to a final concentration of 50-100 µM.
-
Remove the old medium from the cells and replace it with the Ac₄-6AF-containing medium.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol describes the "click" reaction between the alkyne-labeled proteins in the cell lysate and an azide-functionalized reporter probe (e.g., Azide-Biotin or Azide-Fluorophore).
Materials:
-
Alkynyl-labeled protein lysate (from Protocol 1)
-
Azide-functionalized probe (e.g., Azide-Biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4
Procedure:
-
Prepare Click Chemistry Reagents:
-
Azide Probe: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
TCEP: Prepare a 50 mM stock solution in deionized water (prepare fresh).
-
TBTA: Prepare a 10 mM stock solution in DMSO.
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkynyl-labeled protein lysate (50-100 µg)
-
PBS to a final volume of ~90 µL
-
Azide probe to a final concentration of 100 µM.
-
TBTA to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubation: Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended):
-
To remove excess reagents, add 4 volumes of ice-cold acetone (B3395972) to the reaction mixture.
-
Incubate at -20°C for 30 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the protein pellet in SDS-PAGE loading buffer for western blot analysis.
-
Protocol 3: Detection of Labeled Proteins by Western Blot
Materials:
-
Biotinylated protein sample (from Protocol 2)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate and visualize the signal using an appropriate imaging system.
Protocol 4: Copper-Free Click Chemistry for Live Cell Imaging
This protocol describes the labeling of live cells that have been metabolically labeled with an azide-containing fucose analog using a DBCO-functionalized fluorophore.
Materials:
-
Cells metabolically labeled with an azido-fucose analog
-
DBCO-fluorophore
-
Serum-free cell culture medium
-
PBS
Procedure:
-
Metabolic Labeling: Incubate cells with a peracetylated azido-fucose analog (e.g., Ac₄-6-azidofucose) for 48-72 hours.
-
Fluorescent Labeling:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Gently wash the cells three times with pre-warmed PBS.
-
Dilute the DBCO-fluorophore stock solution in fresh, serum-free cell culture medium to a final concentration of 10-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.
-
Fixation and Imaging:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide with a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inefficient metabolic labeling | Increase incubation time or concentration of the fucose analog. Ensure the fucose analog is not degraded. |
| Inefficient click reaction | Prepare fresh TCEP/ascorbate solution. Optimize the concentration of copper and ligand. Ensure all components are added in the correct order. | |
| Low abundance of fucosylated proteins | Choose a cell line known to have high levels of fucosylation. Stimulate cells to increase glycoprotein expression if applicable. | |
| High background | Excess click chemistry reagents | Perform protein precipitation after the click reaction to remove unreacted probes. |
| Non-specific binding of detection reagent | Increase the number and duration of wash steps. Increase the concentration of blocking agent. | |
| Cell death | Cytotoxicity of the fucose analog | Use a lower concentration of the analog or switch to a less toxic analog (e.g., alkyne vs. azide). Reduce incubation time. |
| Cytotoxicity of copper catalyst (for live cell imaging) | Use a copper-chelating ligand like THPTA. Perform the reaction at 4°C. Use copper-free click chemistry. |
Conclusion
The combination of metabolic labeling with fucose analogs and click chemistry provides a versatile and powerful platform for the study of protein fucosylation. The protocols provided here offer a starting point for researchers to label, detect, and quantify fucosylated glycoproteins in a variety of biological contexts. The choice of fucose analog and click chemistry method can be tailored to the specific experimental needs, enabling a wide range of applications in basic research and drug development.
References
- 1. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
Application Notes & Protocols for High-Throughput Screening of Fucosyltransferase Inhibitors Using GDP-Fucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GDP-fucose and its analogs in high-throughput screening (HTS) to identify and characterize inhibitors of fucosyltransferases (FUTs). Aberrant fucosylation, the enzymatic transfer of fucose from the donor substrate this compound to acceptor molecules, is implicated in various diseases, including cancer and inflammation, making FUTs attractive therapeutic targets.[1][2]
Introduction to Fucosyltransferase Inhibition Assays
The discovery of potent and selective FUT inhibitors has been historically challenged by the lack of robust HTS assays.[3] Traditional radiometric assays are not well-suited for large-scale screening.[4] Modern HTS approaches for FUT inhibitors primarily leverage fluorescence-based readouts for their sensitivity, simplicity, and amenability to automation. These assays typically monitor the activity of FUTs in transferring fucose from a this compound donor to a specific acceptor substrate. Small molecule inhibitors can be identified by their ability to disrupt this enzymatic reaction.
Two predominant HTS strategies have emerged:
-
Fluorescence Polarization (FP) Assays: These assays utilize a fluorescently labeled this compound analog. The transfer of the fluorescent fucose moiety to a larger glycoprotein (B1211001) acceptor results in a significant increase in fluorescence polarization, providing a direct measure of enzyme activity.[3][5][6]
-
Coupled-Enzyme Fluorogenic Assays: In this format, a synthetic oligosaccharide acceptor is labeled with a fluorogenic molecule. Fucosylation of this acceptor by the FUT prevents a subsequent enzymatic step (e.g., hydrolysis by a glycosidase) that would otherwise release the fluorescent reporter.[1][2][4] Thus, inhibition of fucosylation leads to a fluorescent signal.
Signaling Pathways Involving Fucosylation
Fucosylation plays a critical role in modulating various signaling pathways essential for cellular processes like cell adhesion, receptor activation, and development. Dysregulation of these pathways is a hallmark of several diseases.
Protein O-fucosyltransferase 1 (POFUT1) is an essential component of the Notch signaling pathway, which is crucial for cell growth and differentiation.[7] Fucosylation also impacts the insulin receptor signaling pathway by modulating the phosphorylation and expression of key signaling molecules.[8] Furthermore, various growth factor signaling pathways are known to be regulated by fucosylation, affecting receptor-ligand binding and cell adhesion.[9]
High-Throughput Screening Workflow
A typical HTS workflow for identifying FUT inhibitors involves several stages, from primary screening to lead validation.
// Nodes "Compound Library" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Primary HTS" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; "Hit Identification" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "Dose-Response & IC50" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Selectivity Assays" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mechanism of Action" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Lead Optimization" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invtrapezium];
// Edges "Compound Library" -> "Primary HTS" [label="Screening at single concentration", color="#5F6368"]; "Primary HTS" -> "Hit Identification" [label="Statistical analysis (e.g., Z-score)", color="#5F6368"]; "Hit Identification" -> "Dose-Response & IC50" [label="Validate and quantify potency", color="#5F6368"]; "Dose-Response & IC50" -> "Selectivity Assays" [label="Test against other FUTs/enzymes", color="#5F6368"]; "Selectivity Assays" -> "Mechanism of Action" [label="e.g., Competitive vs. Non-competitive", color="#5F6368"]; "Mechanism of Action" -> "Lead Optimization" [label="Improve potency and properties", color="#5F6368"]; } केंद Caption: A generalized workflow for the high-throughput screening and validation of fucosyltransferase inhibitors.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) HTS Assay for FUT Inhibitors
This protocol is adapted from a fluorescence polarization-based assay for sialyltransferases and fucosyltransferases.[3] It relies on the transfer of a fluorescently labeled fucose analog from GDP-FLUORFuc to a glycoprotein acceptor.
Materials:
-
FUT Enzyme: Recombinant human FUT (e.g., FUT6 or FUT7).
-
Donor Substrate: GDP-FLUORFuc (fluorescein-containing this compound analog).
-
Acceptor Substrate: Fetuin.
-
Assay Buffer: To be optimized for the specific FUT, but a general buffer is 25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MnCl₂.[10]
-
Positive Control: GDP (known competitive inhibitor).[3]
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Microplates: Low-volume, black, 384-well or 1536-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating: Dispense test compounds into the microplate wells to a final concentration of 10 µM. Include wells with DMSO only (negative control) and GDP (positive control).
-
Enzyme and Acceptor Preparation: Prepare a master mix containing the FUT enzyme and fetuin in the assay buffer.
-
Dispensing: Add the enzyme/acceptor master mix to all wells of the microplate.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add GDP-FLUORFuc to all wells to initiate the fucosylation reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Coupled-Enzyme Fluorogenic HTS Assay for FUT Inhibitors
This protocol is based on an assay that uses a fluorogenically labeled oligosaccharide as a probe for fucosylation.[1][2] Inhibition of fucosylation allows a glycosidase to hydrolyze the probe, releasing a fluorescent signal.
Materials:
-
FUT Enzyme: Recombinant human FUT (e.g., FUT5 or FUT6).
-
Donor Substrate: this compound.
-
Acceptor Substrate: Fluorogenically labeled oligosaccharide (e.g., 4-methylumbelliferyl β-N-acetyllactosamine or 3'-sialyl-N-acetyllactosamine-resorufin).[1][2]
-
Coupling Enzymes: Specific glycoside hydrolases (e.g., β-galactosidase and β-N-acetylhexosaminidase).[4]
-
Assay Buffer: To be optimized, e.g., 20 mM HEPES, pH 7.4, with 0.1% Triton X-100.[11]
-
Stop Solution: Glycine buffer (e.g., 0.5 M, pH 10.4) to terminate the reaction and enhance fluorescence.
-
Test Compounds: Small molecule library in DMSO.
-
Microplates: Black, 384-well plates.
-
Plate Reader: Fluorescence intensity reader.
Procedure:
-
Fucosylation Reaction: a. Dispense test compounds into microplate wells. b. Add a master mix containing the FUT enzyme, this compound, and the fluorogenic acceptor substrate. c. Incubate at 37°C for 60 minutes.
-
Glycosidase Digestion: a. Add a master mix of the coupling glycosidase enzymes to each well. b. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: a. Add the stop solution to each well.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: An increase in fluorescence indicates inhibition of the FUT enzyme. Calculate percent inhibition relative to controls.
Data Presentation and Analysis
Quantitative data from HTS and subsequent validation assays should be clearly summarized for comparison and decision-making.
Table 1: HTS Assay Performance Metrics
| Parameter | Fluorescence Polarization Assay | Coupled-Enzyme Fluorogenic Assay |
| Z'-factor | Consistently > 0.8[3] | Typically 0.6 - 0.9 |
| Signal-to-Background | Moderate | High |
| Assay Format | Homogeneous, single-addition | Homogeneous, two-step addition |
| Common FUTs Tested | FUT6, FUT7[3] | FUT5, FUT6[2] |
Table 2: Example IC₅₀ Values for Validated FUT Inhibitors
| Compound ID | Target FUT | Assay Type | IC₅₀ (µM) | Reference |
| GDP | FUT (general) | Digital Microfluidics | ~150-250 | [12] |
| Compound X | FUT6 | Fluorescence Polarization | 5.2 | [3] |
| Compound Y | FUT6 | Fluorescence Polarization | 8.9 | [3] |
| Compound Z | Pan-Sialyltransferase Inhibitor | Fluorescence Polarization | 1.5 - 4.5 | [3] |
Note: The IC₅₀ values are illustrative and will vary based on the specific inhibitor, FUT enzyme, and assay conditions.
Conclusion
The use of this compound and its analogs in fluorescence-based HTS assays provides a robust and efficient platform for the discovery of novel fucosyltransferase inhibitors. The fluorescence polarization and coupled-enzyme fluorogenic methods are particularly well-suited for screening large compound libraries. The detailed protocols and workflows presented here offer a guide for researchers to establish and execute successful screening campaigns, ultimately facilitating the development of new therapeutics targeting fucosylation-dependent pathologies.
References
- 1. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 3. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High‐Throughput Screening for Inhibitors of Sialyl‐ and Fucosyltransferases | Scilit [scilit.com]
- 6. High-throughput screening for inhibitors of sialyl- and fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 1,3-fucosyltransferase-VII regulates the signaling molecules of the insulin receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of GDP-Fucose: A Guide for Research Applications
Introduction
Guanosine 5'-diphosphate-β-L-fucose (GDP-fucose) is a crucial nucleotide sugar that serves as the universal donor of L-fucose for fucosyltransferases, enzymes that catalyze the addition of fucose to glycan structures on proteins and lipids.[1] This post-translational modification, known as fucosylation, is integral to a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is implicated in various diseases, making this compound and its analogs indispensable tools for research in glycobiology and drug development.
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore two primary enzymatic strategies: a one-pot synthesis from L-fucose using a bifunctional enzyme and a multi-enzyme cascade starting from D-mannose.
Synthesis Strategies
Two robust chemoenzymatic routes for this compound synthesis are highlighted:
-
Salvage Pathway Mimicry: This highly efficient one-pot synthesis utilizes the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis.[1][2] This enzyme catalyzes the conversion of L-fucose first to L-fucose-1-phosphate and subsequently to this compound.[1][2]
-
De Novo Pathway Reconstruction: This multi-enzyme cascade approach synthesizes this compound from the more economical starting material, D-mannose.[3][4] This pathway involves a series of enzymatic conversions, ultimately leading to the formation of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the different chemoenzymatic synthesis strategies, providing a basis for comparison.
Table 1: Comparison of this compound Synthesis Strategies
| Parameter | One-Pot Synthesis with FKP (from L-fucose) | Multi-Enzyme Cascade (from D-mannose) |
| Starting Material | L-Fucose | D-Mannose |
| Key Enzymes | L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) | Glucokinase (Glk), Phosphomannomutase (ManB), Mannose-1-phosphate guanylyltransferase (ManC), GDP-D-mannose 4,6-dehydratase (Gmd), GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG) |
| Typical Yield | 31% - 68%[5][6] | 14.1% - 72%[4][6] |
| Reaction Time | 2 - 6 hours[2] | 48 hours[6] |
| Product Purity | High, requires purification | High, requires purification |
Table 2: Kinetic Parameters of Bacteroides fragilis L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP)
| Domain | Substrate | KM (mM) | Vmax (µmol/min/mg) |
| Fucokinase | L-Fucose | 8.1 | 4.5[2] |
| ATP | 3.9 | 4.5[2] | |
| GDP-L-fucose Pyrophosphorylase | L-Fucose-1-Phosphate | 0.9 | Not explicitly stated |
| GTP | 1.7 | Not explicitly stated |
Signaling Pathways and Experimental Workflows
Caption: Chemoenzymatic synthesis pathways of GDP-L-fucose.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound using FKP
This protocol is adapted from a method utilizing the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis.[2]
Materials:
-
L-Fucose
-
Adenosine 5'-triphosphate (ATP)
-
Guanosine 5'-triphosphate (GTP)
-
Manganese sulfate (B86663) (MnSO₄)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Recombinant B. fragilis FKP enzyme
-
Inorganic pyrophosphatase
-
Ethanol (for quenching)
-
Bio-Gel P-2 resin (for purification)
Procedure:
-
Prepare the reaction mixture in a 15-mL centrifuge tube by combining the following components in 5.0 mL of Tris-HCl buffer:
-
L-fucose (0.05 mmol)
-
ATP (1.0 eq to L-fucose)
-
GTP (1.0 eq to L-fucose)
-
MnSO₄ (10 mM)
-
Inorganic pyrophosphatase (90 units)
-
FKP (9 units)
-
-
Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, quench it by adding an equal volume of cold ethanol.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Purify the supernatant containing this compound by gel filtration chromatography using a Bio-Gel P-2 resin.[2]
-
Analyze the purified fractions for the presence of this compound using TLC, HPLC, and/or mass spectrometry.
Protocol 2: Multi-Enzyme Synthesis of this compound from D-Mannose
This protocol describes a multi-step, one-pot synthesis using a cascade of five enzymes.[4]
Materials:
-
D-Mannose
-
ATP
-
GTP
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)
-
Nicotinamide adenine dinucleotide phosphate, reduced (NADPH)
-
Magnesium chloride (MgCl₂)
-
Phosphate-buffered saline (PBS)
-
Recombinant enzymes: Glucokinase (Glk), Phosphomannomutase (ManB), Mannose-1-phosphate guanylyltransferase (ManC), GDP-D-mannose 4,6-dehydratase (Gmd), GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG)
Procedure:
-
Step 1: Synthesis of GDP-D-mannose. In a reaction vessel, combine the following in PBS buffer:
-
D-mannose (2.5 mM)
-
ATP (sufficient for Glk activity)
-
GTP (5 mM)
-
MgCl₂ (2.5 mM)
-
Glk (0.38 mg/mL)
-
ManB (1 mg/mL)
-
ManC (1 mg/mL)
-
Incubate at 37°C for 12 hours.[4]
-
-
Step 2: Synthesis of GDP-4-keto-6-deoxymannose. To the reaction mixture from Step 1, add:
-
NADP⁺ (0.1 mM)
-
MgCl₂ (0.1 mM)
-
Gmd (1 mg/mL)
-
Incubate at 37°C for 2 hours.[4]
-
-
Step 3: Synthesis of GDP-L-fucose. To the reaction mixture from Step 2, add:
-
NADPH (1 mM)
-
WcaG (1 mg/mL)
-
Incubate at 37°C for 2 hours.[4]
-
-
Terminate the reaction by heat inactivation (100°C for 5 minutes) and centrifuge to remove precipitated enzymes.[4]
-
Purify the resulting this compound from the supernatant using an appropriate chromatography method, such as ion-exchange chromatography.[3]
Research Applications of this compound
Synthesized this compound is a vital reagent for a wide range of research applications:
-
Enzyme Characterization: It serves as the substrate for fucosyltransferases, enabling the study of their kinetics, substrate specificity, and inhibition.
-
Glycan Synthesis: this compound is used in enzymatic and chemoenzymatic synthesis of complex fucosylated glycans and glycoconjugates for functional studies.
-
Drug Discovery: As aberrant fucosylation is a hallmark of several diseases, including cancer, this compound and its analogs are used to screen for and develop fucosyltransferase inhibitors.
-
Cell Biology Studies: Labeled this compound analogs can be used to probe the roles of fucosylation in cellular processes like cell-cell recognition and signaling.
Conclusion
The chemoenzymatic synthesis of this compound offers a practical and scalable alternative to complex chemical synthesis or isolation from natural sources. The one-pot method using the bifunctional FKP enzyme is particularly attractive for its simplicity and efficiency. The multi-enzyme cascade from mannose provides a cost-effective route for large-scale production. The detailed protocols and comparative data provided herein should empower researchers to produce this critical reagent for advancing our understanding of the roles of fucosylation in health and disease.
References
- 1. pnas.org [pnas.org]
- 2. Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Mass Spectrometry for GDP-Fucose Detection and Analysis
References
- 1. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Genetic Diseases of Fucosylation: Insights from Model Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fucosylation in digestive diseases and cancer - ecancer [ecancer.org]
- 4. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two Pathways for Importing this compound into the Endoplasmic Reticulum Lumen Function Redundantly in the O-Fucosylation of Notch in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 13. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nucleotide Sugars Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sym-bio.com [sym-bio.com]
- 19. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Development - Chronicles of Young Scientists [cysonline.org]
- 20. Origin of cytoplasmic this compound determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC/MS/MS Method Package for Sugars and Sugar Nucleotides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs [mdpi.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of GDP-fucose Synthesis Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein fucosylation, the addition of a fucose sugar to N- or O-linked glycans, is a critical post-translational modification that influences a wide range of biological processes, including cell signaling and immunity.[1] The sole sugar donor for these reactions is Guanosine Diphosphate (GDP)-fucose. In mammalian cells, GDP-fucose is synthesized via two main routes: the major de novo pathway, which converts GDP-mannose to this compound, and a salvage pathway that utilizes free L-fucose.[2][3]
A key application driving interest in this pathway is the production of therapeutic monoclonal antibodies (mAbs). The absence of core fucose on the N-glycans of an antibody's Fc region can enhance its binding to the FcγRIIIa receptor on immune effector cells, leading to significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5][6][7] Consequently, developing cell lines incapable of fucosylation is a primary strategy for producing next-generation therapeutic antibodies with enhanced efficacy.[8]
CRISPR-Cas9 technology provides a precise and efficient tool for knocking out the key genes in the this compound synthesis pathways, such as GDP-mannose 4,6-dehydratase (GMDS) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3), also known as FX protein, in the de novo pathway.[8][9] This document provides detailed protocols for generating and validating these knockout cell lines and summarizes the quantitative effects of such modifications.
This compound Biosynthesis Pathways
In mammals, approximately 90% of the cellular this compound pool is generated through the de novo pathway, with the remaining 10% produced by the salvage pathway.[2][10] The de novo pathway involves two key enzymes, GMDS and TSTA3, which convert GDP-mannose into this compound.[11] The salvage pathway recycles free fucose, phosphorylating it via Fucokinase (FCSK) and subsequently converting it to this compound by this compound pyrophosphorylase (FPGT).[2]
Quantitative Data Summary
CRISPR-Cas9-mediated knockout of GMDS or TSTA3 effectively ablates the de novo synthesis of this compound. However, the cellular response, particularly when supplemented with external fucose to activate the salvage pathway, differs significantly between the two knockouts. The following tables summarize findings from studies using HEK293T cells.[2][11]
Table 1: Effect of Gene Knockout on Intracellular this compound Concentration This table shows the intracellular concentration of this compound in wild-type (WT), GMDS knockout (GMDSKO), and TSTA3 knockout (TSTA3KO) HEK293T cells, with and without external fucose supplementation.
| Cell Line | Condition | Intracellular this compound (µM) |
| WT HEK293T | Standard Medium | ~90-100 |
| GMDSKO | Standard Medium | ~3 |
| + 1 mM L-fucose | ~100 | |
| TSTA3KO | Standard Medium | 0[2][11] |
| + 50 µM L-fucose | ~100 - 600[2][11] | |
| + 1 mM L-fucose | ~1000[2][11] |
Data compiled from studies by Olczak et al.[2][11]
Table 2: Effect of Gene Knockout on N-Glycan Fucosylation This table illustrates the percentage of fucosylated α-1,6 N-glycans in knockout cell lines under varying concentrations of external L-fucose, demonstrating the ability to restore fucosylation via the salvage pathway.
| Cell Line | L-fucose Supplementation (µM) | Fucosylated N-Glycans (%) |
| GMDSKO | 0 | ~3[2][11] |
| 10 | ~32[2][11] | |
| TSTA3KO | 0 | ~3[2][11] |
| 10 | ~40[2][11] |
Data compiled from studies by Olczak et al.[2][11]
These results highlight a key finding: while both GMDS and TSTA3 knockouts eliminate de novo this compound synthesis, TSTA3KO cells exhibit an unexpectedly massive production of this compound when the salvage pathway is activated.[2][11] This differential response is critical for researchers aiming to control the level of fucosylation.
Experimental Workflow
Generating and validating a knockout cell line is a multi-step process that requires careful design, execution, and verification at both the genomic and phenotypic levels.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of GMDS or TSTA3
This protocol provides a generalized framework for generating a single-gene knockout in a mammalian cell line (e.g., HEK293T, CHO) using a lentiviral delivery system.[12][13]
1. gRNA Design and Vector Preparation a. Design 2-3 single-guide RNAs (sgRNAs) targeting an early exon of the target gene (GMDS or TSTA3). Use online design tools to maximize on-target efficiency and minimize off-target effects.[14] b. Synthesize and anneal complementary oligos for each sgRNA. c. Clone the annealed oligos into a suitable CRISPR vector, such as lentiCRISPRv2 (which contains Cas9, the sgRNA scaffold, and a puromycin (B1679871) resistance cassette). Ligate and transform into competent E. coli. d. Verify successful cloning by Sanger sequencing.
2. Lentivirus Production and Transduction a. Co-transfect the sequence-verified sgRNA-CRISPR plasmid along with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells for lentivirus production. b. Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer. c. Transduce the target cells (e.g., CHO, HEK293T) with the lentivirus at an appropriate multiplicity of infection (MOI).
3. Selection and Clonal Isolation a. After 48-72 hours, begin selection by adding puromycin to the culture medium. Maintain selection until a stable, resistant population is established. b. Isolate single cells from the stable pool to generate clonal lines. This can be achieved by fluorescence-activated cell sorting (FACS) or limiting dilution plating into 96-well plates.[15] c. Expand individual clones for validation.
4. Validation of Knockout Clones a. Genomic Validation: i. Extract genomic DNA from each expanded clone.[16] ii. PCR amplify the genomic region targeted by the sgRNA. iii. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels) in all alleles.[16] b. Protein Validation: i. Prepare protein lysates from potential knockout clones and wild-type control cells. ii. Perform Western blotting using a validated antibody against the target protein (GMDS or TSTA3) to confirm the absence of protein expression.
Protocol 2: Quantification of Intracellular this compound
This protocol is adapted from methods used to measure nucleotide sugar concentrations in cell lysates.[2]
1. Cell Culture and Harvesting a. Culture knockout and wild-type cells under desired conditions (e.g., with or without L-fucose supplementation for 24 hours).[17] b. Harvest a known number of cells (e.g., 1-5 million) by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
2. Nucleotide Sugar Extraction a. Resuspend the cell pellet in a suitable extraction buffer (e.g., 75% ethanol) and incubate on ice. b. Centrifuge to pellet cell debris and collect the supernatant containing the soluble nucleotide sugars. c. Dry the supernatant completely using a vacuum concentrator.
3. HPLC Analysis a. Reconstitute the dried extract in a mobile phase-compatible buffer. b. Analyze the sample using high-performance liquid chromatography (HPLC), typically with a reverse-phase C18 column. c. Detect this compound by UV absorbance (e.g., at 254 nm). d. Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Protocol 3: Analysis of Protein Fucosylation
This protocol describes a method to assess the fucosylation status of total cellular glycoproteins or a specific antibody.
1. Sample Preparation a. For total glycoproteins, lyse cells and collect the protein fraction. b. For a secreted antibody, purify the antibody from the cell culture supernatant using Protein A chromatography.
2. Lectin Blotting (Qualitative/Semi-Quantitative) a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and then probe with a biotinylated lectin that specifically binds to fucose, such as Aleuria aurantia (B1595364) lectin (AAL). c. Detect the bound lectin using streptavidin-HRP and a chemiluminescent substrate. A loss of signal in knockout clones compared to wild-type indicates reduced fucosylation.
3. Mass Spectrometry (Quantitative) a. For detailed, site-specific fucosylation analysis, digest the purified protein (e.g., an antibody) with trypsin. b. Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS). c. Identify and quantify the relative abundance of glycopeptides with and without core fucose. This method provides the most precise measurement of fucosylation levels.[18][19]
References
- 1. Reactome | this compound biosynthesis [reactome.org]
- 2. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 15. genemedi.net [genemedi.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 19. Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GDP-Fucose Transporter Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification of proteins and lipids, playing a pivotal role in numerous biological processes, including cell adhesion, signaling, and immune responses. The availability of GDP-L-fucose in the lumen of the Golgi apparatus and endoplasmic reticulum is a rate-limiting step for fucosylation and is controlled by specific nucleotide sugar transporters. The primary transporter of GDP-fucose from the cytosol into the Golgi lumen is the Solute Carrier Family 35 Member C1 (SLC35C1), also known as the this compound transporter (GFT). Dysregulation of this compound transport is associated with various diseases, including cancer and congenital disorders of glycosylation, making this compound transporters attractive targets for therapeutic intervention.
These application notes provide detailed protocols for studying the activity of this compound transporters, enabling researchers to investigate their function, kinetics, and potential as drug targets. The methodologies described herein cover in vitro and cell-based assays to provide a comprehensive toolkit for characterizing these essential transporters.
Core Concepts: this compound Metabolism and Transport
This compound is synthesized in the cytosol via two primary pathways: the de novo pathway and the salvage pathway.[1] The de novo pathway converts GDP-D-mannose to GDP-L-fucose, while the salvage pathway utilizes free L-fucose.[1] Once synthesized, this compound is transported into the Golgi lumen by SLC35C1, an antiporter that exchanges cytosolic this compound for luminal GMP.[2] A putative second transporter, SLC35C2, may also be involved in this compound transport.[2] Inside the Golgi, fucosyltransferases (FUTs) transfer the fucose moiety from this compound to various glycoconjugates.[2]
Experimental Protocols
Proteoliposome Reconstitution and In Vitro Transport Assay
This protocol describes the reconstitution of purified this compound transporters into artificial lipid vesicles (proteoliposomes) to study their transport activity in a controlled, cell-free environment.
Materials:
-
Purified this compound transporter (e.g., SLC35C1)
-
Phospholipids (B1166683) (e.g., phosphatidylcholine)
-
Detergent (e.g., Triton X-100, octyl-glucoside)
-
Radiolabeled GDP-[-3H]fucose or GDP-[-14C]fucose
-
Transport buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Stop buffer (ice-cold transport buffer)
-
Glass fiber filters
-
Scintillation cocktail
Protocol:
-
Preparation of Liposomes:
-
Dry a thin film of phospholipids in a glass tube under a stream of nitrogen.
-
Hydrate the lipid film with the desired buffer to form multilamellar vesicles.
-
Generate unilamellar vesicles by sonication or extrusion through polycarbonate filters.
-
-
Reconstitution of the Transporter:
-
Solubilize the purified this compound transporter in a detergent-containing buffer.
-
Mix the solubilized transporter with the pre-formed liposomes. The protein-to-lipid ratio should be optimized empirically.
-
Remove the detergent slowly to allow the transporter to insert into the lipid bilayer. This can be achieved by dialysis, gel filtration, or treatment with adsorbent beads (e.g., Bio-Beads).
-
-
Transport Assay:
-
Pre-load the proteoliposomes with GMP, the putative antiporter, to stimulate transport.[3]
-
Initiate the transport reaction by adding radiolabeled this compound to the exterior of the proteoliposomes.
-
Incubate at the desired temperature (e.g., 37°C) for various time points.
-
Stop the reaction by adding ice-cold stop buffer.
-
Rapidly separate the proteoliposomes from the external radiolabeled substrate by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold stop buffer to remove any non-specifically bound substrate.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the initial rate of transport from the time course data.
-
Data Analysis: The transport activity can be characterized by determining the Michaelis-Menten kinetic parameters, Km and Vmax, by measuring the initial rates of transport at varying concentrations of this compound.
| Parameter | Description | Typical Value for SLC35C1 |
| Km | Substrate concentration at which the transport rate is half of Vmax. | ~4 µM[4] |
| Vmax | Maximum initial velocity of the transport reaction. | ~8 pmol/min/mg protein[4] |
Cellular Uptake Assay using Fluorescent Fucose Analogs
This assay measures the activity of this compound transporters in living cells by monitoring the uptake of a fluorescently labeled fucose analog.
Materials:
-
Mammalian cell line (e.g., CHO, HEK293)
-
Cell culture medium and supplements
-
Fluorescent fucose analog (e.g., 6-azido-fucose followed by click chemistry with a fluorescent alkyne, or a directly fluorescent fucose derivative)[5]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for plate reader-based assay)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Culture:
-
Seed the cells in a multi-well plate (e.g., 24- or 96-well) at an appropriate density and allow them to adhere overnight.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed PBS.
-
Add cell culture medium containing the fluorescent fucose analog at various concentrations.
-
Incubate the cells at 37°C for different time intervals.
-
To stop the uptake, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove the external fluorescent analog.
-
-
Quantification:
-
For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer.
-
For Fluorescence Plate Reader: Lyse the cells in a suitable lysis buffer and measure the fluorescence of the cell lysate using a fluorescence plate reader. Normalize the fluorescence intensity to the total protein concentration of the lysate.
-
Data Analysis: The rate of uptake can be determined from the time-course experiment. Kinetic parameters can be obtained by measuring the initial uptake rates at different concentrations of the fluorescent fucose analog and fitting the data to the Michaelis-Menten equation.
| Parameter | Description |
| Initial Uptake Rate | The initial linear phase of substrate uptake over time. |
| IC50 (for inhibitors) | The concentration of an inhibitor that reduces the uptake of the fluorescent analog by 50%. |
Quantification of Intracellular this compound by LC-MS/MS
This protocol allows for the precise measurement of the intracellular pool of this compound, which can be used to assess the overall activity of the this compound synthesis and transport pathways.
Materials:
-
Cultured cells
-
Cold 80% methanol (B129727) for extraction
-
Internal standard (e.g., UDP-arabinose)
-
LC-MS/MS system with a suitable column (e.g., reversed-phase or anion-exchange)
Protocol:
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing the cells with ice-cold PBS and then adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
| Parameter | Typical Intracellular Concentration |
| This compound | Varies depending on cell type and culture conditions. |
Assessment of Protein Fucosylation by Lectin Blotting
This method indirectly assesses the activity of the this compound transport pathway by detecting the level of fucosylation on total cellular proteins. A decrease in this compound transport will lead to reduced protein fucosylation.
Materials:
-
Cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated Aleuria aurantia (B1595364) lectin (AAL)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Protocol:
-
Protein Separation and Transfer:
-
Separate total cellular proteins from control and experimental cells by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Lectin Staining:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with biotinylated AAL in blocking buffer. AAL specifically binds to fucose residues.[6]
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with streptavidin-HRP conjugate.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the fucosylated proteins by adding a chemiluminescent substrate and imaging the blot.
-
Data Analysis: The intensity of the bands on the lectin blot provides a semi-quantitative measure of the overall level of protein fucosylation. A decrease in band intensity in experimental samples compared to controls would suggest a reduction in this compound transport activity.
Summary of Quantitative Data
| Assay | Parameter | Typical Values/Ranges |
| Proteoliposome Transport Assay | Km for this compound (SLC35C1) | ~4 µM[4] |
| Vmax for this compound (SLC35C1) | ~8 pmol/min/mg protein[4] | |
| Cellular Uptake Assay | Concentration of fluorescent analog | 1-100 µM (to be optimized) |
| Incubation time | 5-60 minutes | |
| LC-MS/MS Quantification | Intracellular this compound | Cell type and condition dependent |
| Lectin Blotting | AAL concentration | 1-5 µg/mL |
References
- 1. Origin of cytoplasmic this compound determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential gene expression of GDP-L-fucose-synthesizing enzymes, this compound transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evidence for this compound transport in the absence of transporter SLC35C1 and putative transporter SLC35C2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fucosyltransferase Activity Assays Using Fluorescently Labeled Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, inflammation, and cancer metastasis.[1][2][3] Fucosyltransferases (FUTs) are the enzymes that catalyze this transfer from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor substrate.[1][2] The study of FUT activity is paramount for understanding their physiological roles and for the development of therapeutic inhibitors.[3][4] Assays employing fluorescently labeled substrates have become indispensable tools in this field, offering high sensitivity, adaptability to high-throughput screening (HTS), and a safer alternative to traditional radioisotope-based methods.[5][6]
These application notes provide an overview and detailed protocols for performing fucosyltransferase activity assays using fluorescently labeled acceptor and donor substrates.
Principle of the Assay
The core principle of these assays is the enzymatic transfer of fucose by a FUT from a donor to a fluorescently labeled acceptor substrate, or the transfer of a fluorescently labeled fucose from a donor to an acceptor substrate. The resulting change in the physicochemical properties of the fluorescently labeled molecule allows for the quantification of enzyme activity. Common detection methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, fluorescence polarization (FP), and coupled enzyme assays.
Advantages of Fluorescent Assays
-
High Sensitivity: Fluorescence detection allows for the measurement of minute amounts of product, enabling the use of low enzyme and substrate concentrations.[6][7]
-
Amenable to High-Throughput Screening (HTS): These assays can be miniaturized and automated in microplate formats, making them ideal for screening large compound libraries for potential FUT inhibitors.[3][5][8]
-
Safety: They avoid the use of radioactive materials, reducing safety concerns and disposal costs.
-
Versatility: A wide range of fluorescent labels and substrates can be synthesized to study various FUTs with different substrate specificities.[1][9][10]
Data Presentation
Table 1: Examples of Fluorescently Labeled Substrates for Fucosyltransferase Assays
| Substrate Type | Fluorescent Substrate Name | Target Fucosyltransferase(s) | Detection Method | Reference |
| Acceptor | Pyridylaminated (PA)-N-acetyllactosamine | α1,3-FUTs, α1,4-FUTs | HPLC | [4][11] |
| Acceptor | N-acetyllactosamine-ATTO 647N | Human FUT IX, H. pylori α1,3-FUT | Fluorescence Cross-Correlation Spectroscopy, HPTLC | [1][2] |
| Acceptor | 4-Methylumbelliferyl β-N-acetyllactosaminide (MU-LacNAc) | α(1,3)-Fucosyltransferase (H. pylori) | Coupled Enzyme Assay (Fluorescence) | [12][13] |
| Acceptor | Fluorescein-labeled oligosaccharyl asparagine derivative | α1,6-Fucosyltransferase (FUT8) | HPLC | [14] |
| Donor | GDP-β-L-fucose-ATTO 550 | Human FUT IX, H. pylori α1,3-FUT | Fluorescence Cross-Correlation Spectroscopy, HPTLC | [1][2] |
| Donor | Cy5-conjugated this compound | FUT2, FUT6, FUT7, FUT9 | SDS-PAGE with Fluorescence Imaging | [9] |
Table 2: Kinetic Parameters of Fucosyltransferases Determined Using Fluorescent Assays
| Fucosyltransferase | Substrate | Km (µM) | Vmax (relative units) | Assay Method | Reference |
| Helicobacter pylori α1,3-Fucosyltransferase | N-acetyllactosamine-ATTO 647N | Not specified | Not specified | Fluorescence Cross-Correlation Spectroscopy | [1][2] |
| Human α1,3-Fucosyltransferase IX | N-acetyllactosamine-ATTO 647N | Not specified | Not specified | Fluorescence Cross-Correlation Spectroscopy | [1][2] |
| Fucosyltransferase VI (FUT6) | GDP-triazole derivative (Inhibitor, Ki) | 62 nM (Ki) | Not applicable | Not specified | [4] |
Note: Comprehensive kinetic data is often not fully detailed in overview articles. The provided data is illustrative of the types of parameters that can be determined.
Experimental Protocols
Protocol 1: HPLC-Based Fucosyltransferase Activity Assay
This protocol is a widely used method for the direct measurement of the fucosylated product.[4]
Materials:
-
Purified or recombinant fucosyltransferase (e.g., FUT IX)
-
Donor Substrate: this compound
-
Fluorescently Labeled Acceptor Substrate: Pyridylaminated N-acetyllactosamine (PA-LacNAc)
-
Reaction Buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl₂
-
Quenching Solution: 0.1 M EDTA
-
HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, a fixed concentration of this compound (e.g., 100 µM), and varying concentrations of the PA-LacNAc acceptor substrate.
-
Enzyme Addition: Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C).
-
Initiation: Initiate the reaction by adding the fucosyltransferase enzyme to the reaction mixture. The final enzyme concentration will depend on its activity and should be determined empirically to ensure the reaction is in the linear range.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring product formation is linear with time.
-
Reaction Quenching: Stop the reaction by adding an equal volume of the quenching solution (0.1 M EDTA).
-
HPLC Analysis:
-
Inject an aliquot of the quenched reaction mixture onto the HPLC system.
-
Separate the fucosylated product from the unreacted PA-LacNAc substrate using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).
-
Detect the fluorescently labeled substrate and product using a fluorescence detector with appropriate excitation and emission wavelengths for the pyridylamino group.
-
-
Data Analysis: Quantify the amount of product formed by integrating the peak area of the fucosylated product. Determine kinetic parameters (Km and Vmax) by measuring the initial velocities at varying concentrations of the acceptor substrate and fitting the data to the Michaelis-Menten equation.
Protocol 2: High-Throughput Coupled Enzyme Assay for FUT Inhibitor Screening
This indirect assay is suitable for HTS and measures FUT activity by coupling it to a signal-generating enzyme.[3][12]
Materials:
-
Purified or recombinant fucosyltransferase (e.g., an α1,3-FUT)
-
Donor Substrate: this compound
-
Fluorogenic Acceptor Substrate: 4-Methylumbelliferyl β-N-acetyllactosaminide (MU-LacNAc)
-
Coupling Enzymes: A specific β-galactosidase and an N-acetylhexosaminidase that can hydrolyze MU-LacNAc but not the fucosylated product.
-
Reaction Buffer: Buffer suitable for all enzymes in the system (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors).
-
Test compounds (potential inhibitors) dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Assay Plate Preparation: Dispense a small volume of test compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the fucosyltransferase enzyme, this compound, and the MU-LacNAc substrate to each well.
-
Fucosylation Reaction: Incubate the plate at the optimal temperature for the FUT (e.g., 37°C) for a sufficient time to allow for fucosylation.
-
Coupling Enzyme Addition: Add the mixture of coupling glycosidases (β-galactosidase and N-acetylhexosaminidase) to each well.
-
Signal Development: Incubate the plate to allow the glycosidases to hydrolyze any remaining (unfucosylated) MU-LacNAc, which releases the fluorescent 4-methylumbelliferone.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at ~365 nm and emission at ~445 nm).
-
Data Analysis: In the absence of inhibition, the FUT will consume the MU-LacNAc, preventing its hydrolysis and resulting in a low fluorescence signal. If a compound inhibits the FUT, MU-LacNAc will not be fucosylated, and the coupling enzymes will hydrolyze it, leading to a high fluorescence signal. Calculate the percent inhibition for each compound and determine IC50 values for active compounds.
Mandatory Visualizations
Caption: General workflow for a fucosyltransferase activity assay.
Caption: Enzymatic reaction catalyzed by fucosyltransferase.
References
- 1. Fluorescently labeled substrates for monitoring α1,3-fucosyltransferase IX activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A fluorescence-based glycosyltransferase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of 100 molecules of product formed in a fucosyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A miniaturized high-throughput screening assay for fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Synthesis of GDP-L-Fucose Using Fucokinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic attachment of L-fucose to glycoconjugates, is a vital post-translational modification that governs numerous biological phenomena, including cell-cell recognition, adhesion, and signaling.[1] The universal donor for these reactions is guanosine (B1672433) 5'-diphosphate-β-L-fucose (GDP-L-fucose), which is supplied in cells through two primary routes: the de novo pathway, converting GDP-mannose to GDP-L-fucose, and the salvage pathway, which recycles free L-fucose.[1][2]
Chemical synthesis of GDP-L-fucose and its analogs is often complex, multi-stepped, and expensive.[1] The chemoenzymatic approach described here leverages the salvage pathway, offering a robust, cost-effective, and highly specific one-pot method for the preparative-scale synthesis of GDP-L-fucose.[1] This method employs a recombinant bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), typically from Bacteroides fragilis, which efficiently catalyzes the conversion of L-fucose into its activated GDP-sugar form.[1][3] The resulting GDP-L-fucose is a critical reagent for studying fucosyltransferases—enzymes often implicated in diseases like cancer and inflammation—and for synthesizing complex fucosylated glycans for therapeutic and diagnostic development.[1]
Principle of the Chemoenzymatic Synthesis
The enzymatic synthesis mimics the cellular salvage pathway in a single reaction vessel. The process is driven by the bifunctional FKP enzyme, which possesses two distinct catalytic activities that perform a sequential two-step reaction.[1][4]
-
Phosphorylation: The L-fucokinase domain of FKP catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the anomeric position of L-fucose, yielding β-L-fucose-1-phosphate (Fuc-1-P) and adenosine diphosphate (B83284) (ADP).[4][5][6]
-
Pyrophosphorylation: The GDP-L-fucose pyrophosphorylase domain of FKP then catalyzes the condensation of Fuc-1-P with guanosine triphosphate (GTP) to produce the final product, GDP-L-fucose, and pyrophosphate (PPi).[4]
To drive the reaction equilibrium towards product formation, an inorganic pyrophosphatase is often included to hydrolyze the PPi byproduct.[7] The formation of Fuc-1-P is generally the rate-limiting step in this successive reaction.[8]
Experimental Workflow
The overall process involves the expression and purification of the FKP enzyme, execution of the one-pot synthesis reaction, purification of the resulting GDP-L-fucose, and finally, analysis and quantification of the pure product.
Data Presentation
Table 1: Typical Reaction Components for GDP-L-Fucose Synthesis
This table summarizes the typical starting concentrations for the one-pot synthesis reaction.
| Component | Stock Concentration | Final Concentration | Reference |
| L-Fucose | 100 mM | 5 - 20 mM | [3][9] |
| ATP | 100 mM | 5 - 15 mM | [3][9] |
| GTP | 100 mM | 5 - 20 mM | [3][9] |
| MgCl₂ or MnSO₄ | 1 M | 2 - 25 mM | [3][10] |
| Tris-HCl or HEPES Buffer (pH 7.5) | 1 M | 50 - 100 mM | [8][3] |
| Inorganic Pyrophosphatase | 10 U/µL | 1 U / 50 µL reaction | [3] |
| FKP Enzyme (B. fragilis) | 1-5 mg/mL | 0.5 - 1 mg/mL | [9] |
Table 2: Kinetic Parameters of Recombinant B. fragilis FKP
Kinetic parameters highlight the efficiency of the bifunctional enzyme. The B. fragilis enzyme shows significantly greater activity compared to other known bifunctional FKPs, such as the one from Arabidopsis.[8]
| Activity | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Fucokinase | L-Fucose | ~150 | ~2.5 |
| ATP | ~200 | - | |
| GDP-Fucose Pyrophosphorylase | Fucose-1-Phosphate | ~50 | ~0.5 |
| GTP | ~80 | - |
(Note: Values are approximate and can vary based on assay conditions and enzyme preparation.)
Table 3: Typical Yield and Purity from Gram-Scale Synthesis
The chemoenzymatic method allows for efficient, large-scale production.
| Parameter | Value | Reference |
| Final Concentration | 4.1 - 4.5 g/L (7 - 7.6 mM) | [7] |
| Reaction Yield | 68 - 96% | [7][9] |
| Reaction Time | 6 - 48 hours | [7][9] |
| Final Purity (Post-Chromatography) | > 90% | [7] |
Protocols
Protocol 1: Enzymatic Synthesis of GDP-L-Fucose
This protocol describes a preparative-scale, one-pot reaction.
Materials:
-
L-Fucose
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Guanosine 5'-triphosphate (GTP), sodium salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Inorganic Pyrophosphatase (e.g., from yeast)
-
Purified recombinant L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from B. fragilis
-
Sterile, nuclease-free water
Procedure:
-
Prepare a reaction mixture in a sterile microcentrifuge tube or reaction vessel by adding the components in the order listed in Table 1 to their final concentrations.
-
Briefly vortex the mixture and centrifuge to collect the contents at the bottom of the tube.
-
Initiate the reaction by adding the FKP enzyme.
-
Incubate the reaction at 37°C for 6-24 hours.[8] Reaction progress can be monitored periodically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
To terminate the reaction, heat the mixture at 100°C for 5 minutes to denature the enzymes.[11]
-
Centrifuge the reaction at 12,000 x g for 10 minutes to pellet the denatured protein.[11]
-
Collect the supernatant containing the crude GDP-L-fucose for purification.
Protocol 2: Fucokinase Activity Assay (Coupled Spectrophotometric Assay)
This assay quantitatively measures the fucokinase activity of the FKP enzyme by coupling the production of ADP to the oxidation of NADH.[8] The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
HEPES-KOH buffer (50 mM, pH 7.5)
-
L-Fucose
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
FKP enzyme sample
Procedure:
-
Prepare a master mix in a 1.5 mL microcentrifuge tube containing HEPES-KOH buffer, L-fucose, ATP, PEP, NADH, PK, and LDH at appropriate final concentrations.
-
Transfer the master mix to a UV-transparent cuvette.
-
Place the cuvette in a spectrophotometer set to 340 nm and 37°C.
-
Initiate the reaction by adding a small volume of the FKP enzyme sample to the cuvette and mix quickly by pipetting.
-
Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate into µmol/min (Units) of ADP produced, which corresponds to the fucokinase activity.
Protocol 3: Purification and Analysis of GDP-L-Fucose
Purification (Anion-Exchange Chromatography):
-
Equilibrate an anion-exchange column (e.g., DEAE-Sepharose or a Q-column) with a low-concentration starting buffer (e.g., 25 mM Triethylammonium bicarbonate, pH 7.5).
-
Load the supernatant from the terminated synthesis reaction (Protocol 1, Step 7) onto the column.
-
Wash the column with the starting buffer to remove unbound materials like unreacted L-fucose.
-
Elute the bound nucleotides using a linear gradient of an increasing salt concentration (e.g., 25 mM to 1 M Triethylammonium bicarbonate).
-
Collect fractions and monitor the absorbance at 260 nm to detect nucleotide-containing fractions.
-
Pool the fractions containing GDP-L-fucose, as identified by TLC or HPLC analysis.
-
Lyophilize the pooled fractions to obtain the purified GDP-L-fucose as a powder.
Analysis:
-
TLC Analysis: Spot the reaction mixture and purified product on a silica (B1680970) gel TLC plate alongside standards for L-fucose, Fuc-1-P, and this compound. Develop the plate in a suitable solvent system (e.g., ethyl acetate/methanol/water). Visualize spots using a p-anisaldehyde sugar stain.[3]
-
HPLC Analysis: Analyze the product using a C18 reverse-phase or an anion-exchange HPLC column. Compare the retention time with a commercial GDP-L-fucose standard for confirmation and quantification.
-
Mass Spectrometry (MS): Confirm the identity of the product by high-resolution mass spectrometry (HR-MS). The expected mass for GDP-L-fucose [M-H]⁻ is approximately 610.05 g/mol .[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Differential gene expression of GDP-L-fucose-synthesizing enzymes, this compound transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fucokinase - Wikipedia [en.wikipedia.org]
- 6. enzyme-database.org [enzyme-database.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. d-nb.info [d-nb.info]
- 10. academic.oup.com [academic.oup.com]
- 11. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Fucosyltransferase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of physiological and pathological processes. Fucosyltransferases (FUTs) are the enzymes responsible for catalyzing this reaction, and their aberrant activity has been implicated in various diseases, including cancer, inflammation, and viral infections. Consequently, FUTs have emerged as promising therapeutic targets for the development of novel inhibitors. High-throughput screening (HTS) assays are essential for the efficient discovery and characterization of such inhibitors from large compound libraries.
These application notes provide detailed protocols for fluorescence, luminescence, and absorbance-based high-throughput fucosyltransferase inhibition assays. The methodologies are designed to be robust, scalable, and suitable for implementation in academic and industrial drug discovery settings.
Data Presentation: Fucosyltransferase Inhibitor Potency
The following table summarizes the inhibitory potency (IC₅₀/EC₅₀) of various compounds against different fucosyltransferase enzymes. This data is crucial for comparing the efficacy of known inhibitors and for validating new screening assays.
| Compound | Target FUT | Assay Type | IC₅₀/EC₅₀ (µM) | Reference |
| GDP | Helicobacter pylori α(1,3)-FucT | Fluorescence | 15 - 89 | [1] |
| GDP-2F-Fuc | FUT3, 5, 6, 7 | Not Specified | Ki in low µM range | [2] |
| GDP-6F-Fuc | FUT3, 5, 6, 7 | Not Specified | Ki in low µM range | [2] |
| 2F-Fucose (peracetylated) | Cellular Fucosylation | Flow Cytometry | ~2.5 (IC₅₀ for GDP-Fuc competition) | [2] |
| 6F-Fucose (peracetylated) | Cellular Fucosylation | Flow Cytometry | ~2.5 (IC₅₀ for GDP-Fuc competition) | [2] |
| A2FF1P | Cellular Fucosylation (THP-1 cells) | Flow Cytometry (AAL Lectin) | 4.3 | [3] |
| B2FF1P | Cellular Fucosylation (THP-1 cells) | Flow Cytometry (AAL Lectin) | 7.4 | [3] |
| 2FF | Cellular Fucosylation (THP-1 cells) | Flow Cytometry (AAL Lectin) | 29 | [3] |
| Fucotrim I | Cellular Fucosylation (PC3 cells) | Flow Cytometry (AAL Lectin) | IC₅₀ and IC₇₀ values reported | [4] |
| Fucotrim II | Cellular Fucosylation (PC3 cells) | Flow Cytometry (AAL Lectin) | IC₅₀ and IC₇₀ values reported | [4] |
| Panosialin A | FUT7 | Not Specified | 4.8 µg/ml | [5] |
| Panosialin B | FUT7 | Not Specified | 5.3 µg/ml | [5] |
| Gallic acid | FUT7 | Not Specified | 0.06 | [5] |
| (-)-epigallocatechin gallate (EGCG) | FUT7 | Not Specified | 0.7 | [5] |
| FDW028 | FUT8 | Not Specified | KD of 49 nM | [6] |
| Carbafucose 8β | Cellular Core Fucosylation | Mass Spectrometry | 15 | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Fucosylation
Fucosylation plays a pivotal role in various signaling pathways that regulate cell adhesion, migration, and immune responses. Understanding these pathways is crucial for identifying novel therapeutic intervention points.
References
- 1. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Enzyme Activity Measurement of Glycoprotein 3-Alpha-L-Fucosyltransferase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GDP-Fucose Quantification by HPLC: Technical Support Center
Welcome to the technical support center for GDP-fucose quantification by HPLC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common HPLC methods for this compound quantification?
A1: Common HPLC methods for this compound quantification include ion-pair reversed-phase chromatography and porous graphitic carbon (PGC) chromatography. These methods are often coupled with mass spectrometry (MS) for sensitive and specific detection.[1][2] Ion-exchange chromatography has also been used, but it can suffer from co-elution issues and incompatibility with MS due to high salt eluents.[3]
Q2: What are the key steps in sample preparation for this compound analysis from cell or tissue samples?
A2: A typical workflow for extracting nucleotide sugars like this compound from biological samples involves:
-
Cell Lysis and Extraction: Using a cold acetonitrile/water solution or chloroform-methanol-water extraction.[2][4]
-
Addition of an Internal Standard: A known amount of an internal standard (e.g., UDP-arabinose) is added to account for extraction losses.[4]
-
Centrifugation: To pellet cellular debris.[4]
-
Supernatant Drying: The supernatant is dried, often by vacuum centrifugation.[4]
-
Reconstitution: The dried extract is reconstituted in a suitable buffer for HPLC analysis.[4]
-
Purification (Optional): Solid-phase extraction (SPE) with a porous graphitic carbon adsorbent can be used for further purification.[2][5]
Q3: How can I improve the sensitivity of this compound detection?
A3: To enhance detection sensitivity, especially when not using mass spectrometry, post-column derivatization with a fluorescent tag can be employed.[6][7] This involves converting the sugar into a fluorescent derivative after it elutes from the column, which allows for highly sensitive and selective fluorescence detection.[7] Common fluorescent labels for carbohydrates include 2-aminobenzamide (B116534) (2-AB) and 8-aminopyrene-1,3,6-trisulfonic acid (APTS).[8]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by HPLC
This protocol outlines a method for measuring the endogenous pool of this compound within cultured cells.
Objective: To determine the intracellular concentration of this compound.
Methodology:
-
Cell Harvesting: Harvest a known number of cells and wash them with cold phosphate-buffered saline.
-
Extraction: Lyse the cells and extract the nucleotide sugars using a cold acetonitrile/water solution.[4]
-
Internal Standard: Add a known amount of an internal standard, such as UDP-arabinose.[4]
-
Clarification: Centrifuge the mixture to pellet cellular debris.[4]
-
Drying: Dry the resulting supernatant using vacuum centrifugation.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for HPLC analysis.[4]
-
HPLC Analysis: Inject the sample into the HPLC system.
-
Quantification: Quantify the this compound peak by comparing its area to that of the internal standard and a standard curve of known this compound concentrations.[4]
HPLC Parameters for Nucleotide Sugar Analysis
| Parameter | Setting |
| Column | Reversed-phase or anion-exchange column |
| Mobile Phase | Gradient of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV at 262 nm or Mass Spectrometry |
Note: These are general parameters and should be optimized for your specific application.
Troubleshooting Guides
Issue 1: Peak Tailing
Q: Why is my this compound peak tailing?
A: Peak tailing can be caused by several factors, from column issues to mobile phase problems. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample and reinject. If peak shape improves, overload was the issue. Consider using a column with a higher capacity.[9] |
| Column Contamination/Degradation | Reverse and flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement. A partially blocked inlet frit is a common cause of peak distortion for all peaks.[10] |
| Secondary Silanol (B1196071) Interactions | Use a highly deactivated, end-capped column. Adjusting the mobile phase pH away from the analyte's pKa can also help. Increasing buffer concentration can mask residual silanol interactions.[9] |
| Mobile Phase pH | Ensure the mobile phase pH is stable and appropriate for this compound. Operating near the analyte's pKa can cause tailing.[9] |
Issue 2: Retention Time Shifts
Q: My this compound retention time is drifting. What could be the cause?
A: Retention time drift can be systematic (drifting in one direction) or random. Identifying the pattern can help diagnose the problem.[11]
| Potential Cause | Recommended Solution |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injection, which may require 10-20 column volumes.[11] |
| Mobile Phase Composition Change | Prepare fresh mobile phase, ensuring accurate measurements. Even a 1% change in organic solvent can shift retention times by 5-15%.[12] Volatile components in the mobile phase can evaporate over time, changing its composition.[13] |
| Flow Rate Fluctuation | Check for leaks in the system, especially around pump fittings and seals.[14] Verify the pump flow rate is accurate and stable.[11] |
| Temperature Variation | Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[11][14] |
| Column Contamination | Contaminants from the sample can build up on the column, affecting retention. Regularly flush the column or use a guard column.[11][12] |
Issue 3: Poor Resolution
Q: I am seeing poor resolution between my this compound peak and other components. How can I improve this?
A: Poor resolution means that two adjacent peaks are not well separated.[15] Improving resolution often involves adjusting the mobile phase, column, or flow rate.
| Potential Cause | Recommended Solution |
| Inadequate Column Efficiency | Switch to a column with a smaller particle size or a longer length to increase the number of theoretical plates.[15][16] |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase composition. Adjusting the solvent strength (e.g., the percentage of organic modifier) can alter selectivity and improve separation.[16] Fine-tuning the pH can also be effective, especially for ionizable compounds.[16] |
| Flow Rate Too High | Decrease the flow rate. Slower flow rates can lead to better separation, although it will increase the run time.[15] |
| Column Overloading | Injecting too much sample can lead to peak broadening and a loss of resolution.[15] Try diluting the sample. |
Visual Guides
This compound Biosynthesis Pathways
Caption: De novo and salvage pathways for this compound biosynthesis.
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for this compound quantification.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jasco-global.com [jasco-global.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mastelf.com [mastelf.com]
Technical Support Center: Enhancing GDP-Fucose Metabolic Labeling Efficiency
Welcome to the technical support center for GDP-fucose metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help resolve common issues and improve the efficiency of your experiments.
Troubleshooting Guide
A common challenge in this compound metabolic labeling experiments is a weak or absent signal. This guide provides a systematic approach to identify and resolve the root causes of these issues.
Q1: What are the primary reasons for a low or no signal in my fucosylation imaging experiment?
A weak or absent signal can stem from several stages of the experimental workflow, including metabolic labeling, the click chemistry reaction, or the final imaging process. Key factors include inefficient incorporation of the fucose analog, suboptimal click chemistry conditions, or issues with detection reagents and the imaging setup.[1] A logical approach to troubleshooting is to systematically evaluate each step of the experimental process.
start [label="Low or No Signal Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Verify Metabolic Labeling Efficiency"]; step2 [label="Step 2: Assess Click Chemistry Reaction"]; step3 [label="Step 3: Evaluate Imaging and Detection"]; end_node [label="Signal Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
subgraph "cluster_step1" { label = "Metabolic Labeling Checks"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; fucose_analog [label="Fucose Analog Viability"]; concentration [label="Analog Concentration"]; incubation [label="Incubation Time"]; cell_health [label="Cell Health & Density"]; }
subgraph "cluster_step2" { label = "Click Chemistry Checks"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; reagent_quality [label="Reagent Quality"]; catalyst [label="Copper Catalyst"]; probe_conc [label="Probe Concentration"]; reaction_conditions [label="Reaction Conditions"]; }
subgraph "cluster_step3" { label = "Imaging Checks"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; antibody_conc [label="Antibody Concentrations"]; fluorophore [label="Fluorophore Choice"]; }
start -> step1; step1 -> step2 [label="Labeling Confirmed"]; step2 -> step3 [label="Click Reaction Successful"]; step3 -> end_node;
step1 -> fucose_analog [style=dotted]; step1 -> concentration [style=dotted]; step1 -> incubation [style=dotted]; step1 -> cell_health [style=dotted];
step2 -> reagent_quality [style=dotted]; step2 -> catalyst [style=dotted]; step2 -> probe_conc [style=dotted]; step2 -> reaction_conditions [style=dotted];
step3 -> antibody_conc [style=dotted]; step3 -> fluorophore [style=dotted]; }
A general workflow for troubleshooting low signal issues.
Metabolic Labeling Checks
Q2: How can I improve the efficiency of fucose analog incorporation?
Low incorporation of the fucose analog is a primary cause of weak signals. Consider the following factors:
-
Fucose Analog Choice: The specific fucose analog used can significantly impact labeling efficiency. Some analogs, like 6-azido-fucose (FucAz), may be inefficiently processed by the fucose salvage pathway enzymes in certain cell types.[1] Consider using analogs known for robust labeling, such as alkyne-functionalized fucose (FucAl).[1]
-
Bypass the Salvage Pathway: In some systems, like developing zebrafish, the fucose salvage pathway enzymes process azide-modified substrates inefficiently.[2][3][4] Bypassing this pathway by using an azide-functionalized this compound analog can significantly improve labeling efficiency.[1][2][3][4]
-
Block Fucose Utilization: In some bacteria, blocking the fucose utilization pathway can boost the incorporation of unnatural fucose analogs. For instance, deleting the gene encoding L-fucose isomerase (FucI) in Bacteroides fragilis resulted in a 3-fold stronger signal.[5]
Q3: What is the optimal concentration of the fucose analog?
The optimal concentration can vary depending on the cell type and the specific analog. While higher concentrations might seem better, they can sometimes be toxic to cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides a good signal without compromising cell viability.
| Fucose Analog | Cell/Organism Type | Effective Concentration | Reference |
| Ac4FucAl | General Cell Culture | 20 µM (sufficient for robust signal in some bacteria) | [1][5] |
| FucAl | P. distasonis | 20 µM, 50 µM, 200 µM | [5] |
| FucAl | B. fragilis | 200 µM | [5] |
| Acylated Fucoses | CHO RMD Cells | 20 µM (significant incorporation) | [6] |
| GDP-FucAz | Zebrafish Embryos (microinjection) | 25 mM or 50 mM solution (1-5 nL) | [2][3] |
Q4: How long should I incubate my cells with the fucose analog?
Incubation time is a critical parameter that needs to be optimized. Insufficient incubation will lead to low incorporation, while prolonged incubation might lead to cytotoxicity.
| Parameter | Recommended Range | Notes |
| Incubation Time | 12 - 48 hours | Optimization is recommended for each cell type and experimental setup.[1][7] |
| Cell Density | 70-80% confluency | Ensures optimal metabolic activity and prevents artifacts from overgrowth.[1] |
Q5: How do I assess and mitigate the cytotoxicity of fucose analogs?
Some fucose analogs, particularly acylated and azide-modified versions, can be toxic to cells.[8][9][10] It is essential to assess cell viability during your experiments.
-
Perform Cell Viability Assays: Use standard cell viability assays to determine the non-toxic concentration range for your fucose analog.[11][12] Common methods include:
-
Metabolic Assays: (e.g., MTT, XTT, MTS, resazurin) measure the metabolic activity of viable cells.[11][12][13][14]
-
ATP Assays: Quantify ATP levels, as only viable cells can synthesize ATP.[12][14]
-
Membrane Integrity Assays: Use dyes like propidium (B1200493) iodide or DRAQ7® to identify cells with compromised membranes.[11]
-
subgraph "cluster_metabolic" { label="Metabolic Assays"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; metabolic_reagent [label="Metabolic Reagent\n(e.g., MTT, Resazurin)"]; viable_cell [label="Viable Cell\n(Active Metabolism)", fillcolor="#34A853", fontcolor="#FFFFFF"]; colored_product [label="Colored/Fluorescent Product"]; metabolic_reagent -> viable_cell; viable_cell -> colored_product; }
subgraph "cluster_membrane" { label="Membrane Integrity Assays"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; impermeant_dye [label="Membrane Impermeant Dye\n(e.g., Propidium Iodide)"]; dead_cell [label="Dead Cell\n(Compromised Membrane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fluorescent_signal [label="Fluorescent Signal"]; impermeant_dye -> dead_cell; dead_cell -> fluorescent_signal; } }
Principle of common cell viability assays.
Click Chemistry Checks
Q6: My metabolic labeling seems fine, but I still have a low signal after the click reaction. What could be wrong?
The click chemistry step is critical for attaching the fluorescent probe to the metabolically incorporated fucose analog. Several factors can lead to an inefficient reaction.
-
Reagent Quality: Ensure that all click chemistry reagents, especially the copper catalyst and reducing agent, are fresh and have been stored correctly.
-
Copper Catalyst: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst is essential. Ensure it is present at the optimal concentration and that a stabilizing ligand is used.
-
Probe Concentration: Titrate the concentration of your azide (B81097) or alkyne probe to find the optimal balance between signal and background noise.
| Reagent | Recommended Concentration | Notes |
| Copper (II) Sulfate | 50-100 µM | Prepare fresh.[1] |
| Copper Stabilizing Ligand (e.g., TBTA) | Varies based on copper concentration | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Prepare fresh. |
| Azide/Alkyne Probe | 10-100 µM | Titrate for optimal signal-to-noise.[1] |
Q7: Should I use copper-catalyzed or copper-free click chemistry?
The choice depends on your experimental goals, particularly whether you are performing live-cell imaging.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Offers fast kinetics and a wide range of available alkyne probes. However, copper can be toxic to cells, making it more suitable for fixed-cell or in vitro labeling.[15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method, making it ideal for live-cell imaging as it avoids copper toxicity. The trade-off is that the kinetics can be slower, and the cyclooctyne (B158145) probes can be bulky.[15][16]
start [label="Experimental Goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; live_cell [label="Live-Cell Imaging"]; fixed_cell [label="Fixed-Cell or In Vitro Labeling"]; spaac [label="Use Strain-Promoted\nAzide-Alkyne Cycloaddition (SPAAC)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; cuaac [label="Use Copper-Catalyzed\nAzide-Alkyne Cycloaddition (CuAAC)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
start -> live_cell [label="Yes"]; start -> fixed_cell [label="No"]; live_cell -> spaac; fixed_cell -> cuaac;
spaac -> spaac_adv [label="Advantage: Avoids copper toxicity", style=dotted]; spaac -> spaac_disadv [label="Disadvantage: Slower kinetics,\nbulky probes", style=dotted]; cuaac -> cuaac_adv [label="Advantage: Fast kinetics,\nwide probe range", style=dotted]; cuaac -> cuaac_disadv [label="Disadvantage: Copper toxicity", style=dotted];
spaac_adv [shape=plaintext, fontcolor="#5F6368"]; spaac_disadv [shape=plaintext, fontcolor="#5F6368"]; cuaac_adv [shape=plaintext, fontcolor="#5F6368"]; cuaac_disadv [shape=plaintext, fontcolor="#5F6368"]; }
Decision tree for selecting the appropriate click chemistry method.
Imaging and Detection Checks
Q8: I've confirmed labeling and the click reaction, but my fluorescence signal is still weak. What imaging parameters should I check?
Issues with the final detection and imaging steps can also lead to a low signal.
-
Antibody Concentrations: If using an indirect detection method (e.g., a biotinylated probe followed by a fluorescently labeled streptavidin or an antibody), ensure that the concentrations of the primary and secondary reagents are optimized.[1]
-
Fluorophore Choice: Select a bright and photostable fluorophore that is compatible with your imaging system's lasers and filters.
-
Imaging Setup: Optimize microscope settings, such as laser power, exposure time, and detector gain, to maximize signal detection while minimizing background and phototoxicity.
Experimental Protocols
General Protocol for Metabolic Labeling and Click Chemistry Detection
This protocol provides a general framework. Optimization of concentrations and incubation times for your specific cell type and fucose analog is recommended.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture to the desired confluency (typically 70-80%).[1]
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of the fucose analog (e.g., Ac4FucAl). Incubate for 12-24 hours.[1]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[1]
-
Permeabilization (for intracellular targets): Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[1]
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing the fluorescent probe (azide or alkyne), copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270) in a suitable buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.[15]
-
-
Washing: Wash the cells multiple times with PBS to remove unreacted reagents.
-
Imaging: Mount the slide and proceed with fluorescence microscopy.
cell_culture [label="1. Cell Culture"]; metabolic_labeling [label="2. Metabolic Labeling with\nFucose Analog"]; fixation [label="3. Fixation"]; permeabilization [label="4. Permeabilization\n(Optional)"]; click_reaction [label="5. Click Chemistry\nReaction"]; washing [label="6. Washing"]; imaging [label="7. Imaging"];
cell_culture -> metabolic_labeling; metabolic_labeling -> fixation; fixation -> permeabilization; permeabilization -> click_reaction; click_reaction -> washing; washing -> imaging; }
A step-by-step experimental workflow for fucosylation imaging.
Frequently Asked Questions (FAQs)
Q: Can I perform metabolic labeling in vivo?
Yes, metabolic labeling with fucose analogs has been successfully demonstrated in model organisms like zebrafish.[2][3][4][17] In these experiments, fucose analogs or this compound analogs are typically microinjected into the embryos.
Q: What is the fucose salvage pathway?
The fucose salvage pathway is a metabolic route that allows cells to utilize extracellular fucose. Externally supplied fucose analogs are taken up by the cell and converted into a this compound analog. This analog is then transported into the Golgi apparatus and incorporated into glycoproteins by fucosyltransferases.[1][5]
extracellular [label="Extracellular\nFucose Analog", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intracellular [label="Intracellular\nFucose Analog"]; fuc_1_p [label="Fucose-1-Phosphate\nAnalog"]; gdp_fuc [label="this compound\nAnalog"]; golgi [label="Golgi Apparatus"]; glycoprotein (B1211001) [label="Fucosylated\nGlycoprotein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
extracellular -> intracellular [label="Uptake"]; intracellular -> fuc_1_p [label="Fucokinase"]; fuc_1_p -> gdp_fuc [label="this compound\npyrophosphorylase"]; gdp_fuc -> golgi [label="Transport"]; golgi -> glycoprotein [label="Fucosyltransferase"]; }
The fucose salvage pathway for metabolic labeling.
Q: Are there alternatives to azide- or alkyne-modified fucose analogs?
While azide and alkyne moieties are the most common for click chemistry, other chemical reporters can be used. The key is that the chemical handle should be bioorthogonal, meaning it does not react with native functional groups in the cell.
Q: How does the level of endogenous this compound affect labeling?
High levels of endogenous this compound can compete with the analog for incorporation, potentially reducing labeling efficiency. In some cases, the addition of exogenous fucose can suppress the de novo synthesis of this compound.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origin of cytoplasmic this compound determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. abpbio.com [abpbio.com]
- 14. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Direct Visualization of Live Zebrafish Glycan via Single-step Metabolic Labeling with Fluorophore-tagged Nucleotide Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CRISPR-Cas9 Knockout of GDP-fucose Pathway Genes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRISPR-Cas9 technology to knock out genes in the GDP-fucose biosynthesis and utilization pathways. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key genes in the this compound pathway that are commonly targeted for knockout?
The primary targets for CRISPR-Cas9 knockout in the this compound pathway are enzymes involved in the de novo and salvage pathways of this compound synthesis, as well as fucosyltransferases that utilize this compound. Key genes include:
-
GMDS (GDP-mannose 4,6-dehydratase): Catalyzes the first and rate-limiting step in the de novo pathway, converting GDP-mannose to GDP-4-keto-6-deoxymannose.[1][2][3]
-
TSTA3 (GDP-keto-6-deoxymannose-3,5-epimerase/reductase) / FX: Catalyzes the final step in the de novo pathway, producing this compound.[1][3][4]
-
FCSK (Fucokinase): Involved in the salvage pathway, phosphorylating free fucose.[1]
-
FUT8 (Alpha-1,6-fucosyltransferase): A key fucosyltransferase that adds fucose to the core of N-glycans, a critical modification for many proteins, including antibodies.[5][6]
-
SLC35C1 (this compound transporter): Transports this compound from the cytosol into the Golgi apparatus where fucosylation occurs.[3][7]
Q2: What are the expected phenotypic outcomes of knocking out these genes?
Knocking out genes in the this compound pathway leads to a significant reduction or complete loss of cellular fucosylation. This can have various effects, including:
-
Production of afucosylated antibodies: Knockout of GMDS, TSTA3, or FUT8 in antibody-producing cell lines (like CHO cells) is a common strategy to produce monoclonal antibodies lacking core fucose. This enhances their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a desirable trait for therapeutic antibodies.[1][5][8]
-
Altered cell signaling: Fucosylation is crucial for the function of receptors like Notch, and its absence can impact signaling pathways.[2] For example, loss of gmds in zebrafish can affect Wnt signaling.[2]
-
Changes in cell adhesion and migration: Fucosylated glycans are involved in cell-cell interactions, so their absence can alter these processes.[9]
Q3: How can I confirm a successful knockout of a this compound pathway gene?
A multi-step validation process is recommended:
-
Genomic DNA analysis: PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing (NGS) to identify insertions and deletions (indels) introduced by CRISPR-Cas9.[10][11]
-
mRNA expression analysis: Quantitative real-time PCR (qRT-PCR) to confirm the absence or significant reduction of the target gene's transcript.[1][12]
-
Protein expression analysis: Western blotting to verify the absence of the target protein.[1][8][13]
-
Functional assays:
-
Lectin Staining: Use of fucose-binding lectins, such as Aleururia aurantia (B1595364) lectin (AAL) or Lens culinaris agglutinin (LCA), to assess the loss of cell surface fucosylation.[2][6]
-
Mass Spectrometry: Analysis of N-glycans to confirm the absence of fucose residues.[9][14]
-
HPLC Analysis: Quantification of intracellular this compound levels to confirm disruption of its synthesis.[1][7]
-
Troubleshooting Guide
Problem 1: Low Knockout Efficiency
Q: I am observing a low percentage of edited cells after CRISPR-Cas9 transfection. What could be the cause and how can I improve it?
A: Low knockout efficiency is a common issue with several potential causes:
-
Suboptimal sgRNA Design: The design of the single-guide RNA (sgRNA) is critical for successful editing.[13]
-
Troubleshooting:
-
Design and test multiple sgRNAs (3-5) for your target gene.[13] Online design tools can help predict on-target efficiency and off-target effects.
-
Target early exons to increase the likelihood of generating a loss-of-function frameshift mutation.[15][16]
-
Consider sgRNA structural modifications, such as extending the duplex region, which can enhance knockout efficiency.[17][18]
-
-
-
Inefficient Delivery of CRISPR Components: The method of delivering Cas9 and sgRNA into your cells significantly impacts efficiency.
-
Cell Line-Specific Challenges: Some cell lines are inherently more difficult to transfect or have different DNA repair pathway efficiencies.
-
Troubleshooting:
-
Perform a literature search for established CRISPR protocols for your specific cell line.
-
Optimize cell density and health prior to transfection.[20]
-
-
Problem 2: High Cell Toxicity or Death After Transfection
Q: My cells are dying after I transfect them with the CRISPR-Cas9 plasmids. What can I do to reduce this toxicity?
A: Cell death post-transfection can be caused by the delivery method, the CRISPR components themselves, or the cellular response to DNA damage.
-
Transfection Reagent Toxicity: Many chemical transfection reagents can be toxic to cells.
-
Cas9-Associated Toxicity: Overexpression of Cas9 can be toxic to some cells. The DNA double-strand breaks induced by Cas9 can also trigger a p53-dependent cell death pathway.[21]
-
Troubleshooting:
-
Reduce the amount of Cas9 plasmid used in the transfection.[20]
-
Use a weaker promoter to drive Cas9 expression.
-
Consider using Cas9 protein/RNP complexes instead of plasmids, as the protein is degraded more quickly, reducing the duration of its activity.
-
Be aware that targeting certain genomic regions can be more toxic, and selecting alternative target sites may be necessary.[21]
-
-
Problem 3: Off-Target Effects
Q: I am concerned about unintended mutations at sites other than my target gene. How can I minimize and detect off-target effects?
A: Off-target effects are a significant concern in CRISPR experiments and can lead to unintended consequences.[22][23][24]
-
Minimizing Off-Target Effects:
-
sgRNA Design: Use sgRNA design tools that predict and score potential off-target sites.[19] Choose sgRNAs with the fewest and lowest-scoring potential off-targets.
-
High-Fidelity Cas9 Variants: Employ engineered "high-fidelity" Cas9 variants that have reduced off-target activity.
-
Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and sgRNA to minimize the chance of off-target cleavage.
-
Use Cas9 Nickase: A Cas9 nickase, which only cuts one strand of the DNA, can be used with two offset sgRNAs to create a double-strand break. This approach generally has higher fidelity.[1][12]
-
-
Detecting Off-Target Effects:
-
In Silico Prediction: Use software to predict the most likely off-target sites based on your sgRNA sequence.[23]
-
Targeted Sequencing: Perform PCR and Sanger sequencing on the top predicted off-target sites to check for mutations.
-
Unbiased Genome-Wide Methods: For thorough analysis, especially in a clinical or drug development context, use unbiased methods like:
-
Problem 4: Incomplete Knockout or Mosaicism
Q: I have confirmed editing at the genomic level, but I still detect some protein expression. Why is this happening?
A: This is likely due to mosaicism, where you have a mixed population of cells with different editing outcomes (wild-type, heterozygous knockout, and homozygous knockout).
-
Troubleshooting:
-
Single-Cell Cloning: To obtain a pure knockout cell line, you must isolate single cells and expand them into clonal populations.[10][19] Each clone then needs to be screened to identify those with the desired homozygous knockout.
-
Enrichment Strategies: If your knockout results in a selectable phenotype (e.g., loss of binding to a fucose-specific lectin), you can use fluorescence-activated cell sorting (FACS) or other selection methods to enrich for the knockout population before single-cell cloning.[3][6]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies involving CRISPR-Cas9 knockout of this compound pathway genes.
Table 1: Effects of Gene Knockout on this compound Levels and Fucosylation
| Cell Line | Gene Knockout | Condition | Intracellular this compound (µM) | Fucosylation Level (% of WT) | Reference |
| HEK293T | WT | Unsupplemented | ~16 | 100% | [1][8] |
| HEK293T | WT | + 5mM Fucose | ~400 | - | [1][8] |
| HEK293T | GMDS KO | Unsupplemented | ~3 | ~3.75% | [1][12] |
| HEK293T | GMDS KO | + 5mM Fucose | ~500 | - | [1][12] |
| HEK293T | TSTA3 KO | Unsupplemented | 0 | ~3.75% | [1][8] |
| HEK293T | TSTA3 KO | + 5mM Fucose | ~2400 | ~63.75% | [1][8] |
| HEK293T | FCSK KO | Unsupplemented | ~12 | ~100% | [1][8] |
| HEK293T | FCSK KO | + 5mM Fucose | ~12 | - | [1][8] |
Table 2: CRISPR-Cas9 Editing Efficiency for Fucosyltransferase Genes
| Cell Line | Target Gene | sgRNA | Indel Frequency (without selection) | Indel Frequency (with LCA selection) | Reference |
| CHO-K1 | FUT8 | sgRNA3_F | 29.1% (F-LCA negative cells) | 98.2% - 99.7% | [6] |
Experimental Protocols & Workflows
Diagram 1: this compound Biosynthesis Pathways
Caption: this compound is synthesized via de novo and salvage pathways.
Diagram 2: CRISPR-Cas9 Knockout Workflow
Caption: A typical workflow for generating a clonal knockout cell line.
Diagram 3: Troubleshooting Logic for Low Knockout Efficiency
Caption: A decision tree for troubleshooting low CRISPR knockout efficiency.
References
- 1. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of fucose into glycans independent of the this compound transporter SLC35C1 preferentially utilizes salvaged over de novo this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. genemedi.net [genemedi.net]
- 11. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 14. CRISPR/Cas9‐mediated knockout of six glycosyltransferase genes in Nicotiana benthamiana for the production of recombinant proteins lacking β‐1,2‐xylose and core α‐1,3‐fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 16. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellecta.com [cellecta.com]
- 18. Optimizing sgRNA structure to improve CRISPR-Cas9 knockout efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. CRISPR/Cas9 Gene Editing can be Toxic to Cells & Disrupt Genome Stability | Genetics And Genomics [labroots.com]
- 22. sg.idtdna.com [sg.idtdna.com]
- 23. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CRISPR Gene Editing Can Cause Hundreds of Unintended Mutations | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 25. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
Technical Support Center: Troubleshooting In Vitro Fucosylation Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in their in vitro fucosylation experiments.
Frequently Asked Questions (FAQs)
Enzyme-Related Issues
Q1: My in vitro fucosylation reaction has a very low yield. How can I determine if my fucosyltransferase is active?
A1: Low or no enzyme activity is a common reason for poor reaction yields. To assess the activity of your fucosyltransferase, you should perform a control reaction and a specific activity assay.
-
Perform a Control Reaction: Use a well-characterized, reliable substrate pair (a known donor and acceptor) for your specific fucosyltransferase to confirm that the enzyme is active under your standard reaction conditions.[1] If this reaction fails, it strongly suggests a problem with the enzyme or the general reaction setup.
-
Enzyme Activity Assay: Quantify the enzyme's activity using a specific assay. This often involves using a labeled donor substrate, such as GDP-[¹⁴C]fucose or GDP-[³H]fucose, and measuring the incorporation of the radiolabel into the acceptor substrate over time.[2][3] Alternatively, assays that detect the release of GDP, a byproduct of the reaction, can be used.[4]
Q2: Could the type of fucosyltransferase I'm using be the problem?
A2: Yes, the choice of fucosyltransferase is critical as they exhibit distinct substrate specificities. Different fucosyltransferases (e.g., FUT1, FUT3, FUT8) recognize and transfer fucose to specific acceptor substrates and linkages (e.g., α1,2, α1,3, α1,6). For instance, FUT8 is responsible for core α1,6-fucosylation of N-glycans and has strict substrate requirements.[5][6] Ensure that the fucosyltransferase you are using is appropriate for your specific acceptor substrate and the desired glycosidic linkage.
Substrate-Related Issues
Q3: I've confirmed my enzyme is active, but the yield is still low. What should I check regarding my substrates?
A3: The quality, purity, and concentration of both the fucose donor (GDP-fucose) and the acceptor substrate are critical for a successful reaction.
-
Purity of Substrates: Verify the purity of your glycosyl donor (this compound) and acceptor molecule using methods like NMR or mass spectrometry. Impurities can act as inhibitors of the fucosyltransferase.[1]
-
Stability of this compound: this compound can degrade upon improper storage or handling, such as multiple freeze-thaw cycles. Confirm its integrity and concentration.
-
Substrate Concentration: The concentrations of both the donor and acceptor substrates can significantly impact the reaction yield. It is crucial to optimize these concentrations. Titrating each substrate while keeping the other constant can help identify the optimal ratio and concentrations for your specific reaction.[7][8]
Table 1: Example Substrate Concentration Optimization
| Acceptor Concentration (mM) | Donor Concentration (mM) | Relative Yield (%) |
| 1 | 2 | 35 |
| 5 | 2 | 75 |
| 10 | 2 | 95 |
| 10 | 1 | 60 |
| 10 | 5 | 98 |
Reaction Condition-Related Issues
Q4: How do I optimize the reaction conditions for my in vitro fucosylation?
A4: The reaction buffer, pH, and temperature are key parameters that need to be optimized for efficient fucosylation.
-
pH: Most fucosyltransferases have an optimal pH range, and deviations can significantly decrease their activity.[1] It is recommended to test a range of pH values to determine the optimum for your specific enzyme. For example, some fucosidases used in transglycosylation reactions are active in a pH range of 3.0–8.0, with optimal conditions often being slightly acidic (e.g., pH 5.5).[7][9]
-
Temperature: The reaction should be incubated at the optimal temperature for your specific enzyme. While many fucosyltransferase reactions are performed at 37°C, the optimal temperature can vary.[7]
-
Cofactors: Some glycosyltransferases may require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity.[1][10] Check the requirements for your specific enzyme and ensure these cofactors are present at the correct concentration if needed.
-
Product Inhibition: High concentrations of the reaction products, including the fucosylated acceptor and the released GDP, can inhibit the enzyme.[1] If you suspect product inhibition, you may need to devise a strategy to remove the products as they are formed.
Table 2: General Reaction Condition Optimization Ranges
| Parameter | Typical Range | Optimal (Example) |
| pH | 5.0 - 8.5 | 6.5 - 7.5 |
| Temperature (°C) | 25 - 42 | 37 |
| MnCl₂ (mM) | 0 - 20 | 10 |
| Reaction Time (hours) | 1 - 24 | 12 |
Troubleshooting Workflows and Protocols
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low-yield fucosylation reactions.
Caption: A stepwise workflow for troubleshooting low fucosylation yield.
In Vitro Fucosylation Reaction Pathway
This diagram illustrates the basic components and process of an in vitro fucosylation reaction.
Caption: The core components of an in vitro fucosylation reaction.
Experimental Protocol: Fucosyltransferase Activity Assay
This protocol describes a general method for measuring fucosyltransferase activity.
Objective: To quantitatively determine the activity of a fucosyltransferase enzyme.
Materials:
-
Fucosyltransferase enzyme preparation
-
This compound (donor substrate)
-
Acceptor substrate (specific to the enzyme)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.4)
-
Quenching solution (e.g., 20 mM EDTA)
-
Analytical system (e.g., HPLC, TLC, or scintillation counter if using radiolabeled donor)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of the acceptor substrate, and any required cofactors (e.g., MnCl₂).
-
Enzyme Addition: Add a specific amount of the fucosyltransferase enzyme preparation to initiate the reaction. It is recommended to run a negative control without the enzyme.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). It is advisable to take time-course samples to ensure the reaction is in the linear range.
-
Quenching: Stop the reaction by adding a quenching solution, such as EDTA, or by heat inactivation.
-
Analysis: Analyze the reaction mixture to quantify the amount of product formed. This can be done by:
-
HPLC: Separate the fucosylated product from the unreacted acceptor and quantify by peak area.
-
TLC: Spot the reaction mixture on a TLC plate and separate the product from the starting materials.
-
Radiolabel Detection: If using a radiolabeled donor like GDP-[¹⁴C]fucose, the product can be separated and the incorporated radioactivity measured using a liquid scintillation counter.[3]
-
-
Calculate Specific Activity: The specific activity of the enzyme can be calculated as the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg).
Decision Tree for Diagnosing Low Yield
This diagram provides a logical path for identifying the root cause of a failed or low-yield fucosylation reaction.
Caption: A decision tree for diagnosing the cause of low fucosylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of α(1-3)Fucosyltransferase Activity Using Scintillation Proximity | Semantic Scholar [semanticscholar.org]
- 3. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fucosyltransferase substrate specificity and the order of fucosylation in invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]
optimizing mass spectrometry parameters for fucosylated glycoproteins
Welcome to the Technical Support Center for Optimizing Mass Spectrometry Parameters for Fucosylated Glycoproteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of fucosylated glycoproteins.
Issue 1: Poor Signal Intensity or Low Ionization Efficiency of Fucosylated Glycopeptides
Q1: Why am I observing weak signals for my fucosylated glycopeptides?
A1: Poor signal intensity for fucosylated glycopeptides is a common challenge and can stem from several factors. Glycopeptides, in general, have lower ionization efficiency compared to non-glycosylated peptides. The presence of large, heterogeneous glycan structures can further suppress the signal. Additionally, issues with sample preparation, such as sample loss or the presence of contaminants like residual salts and surfactants (e.g., Triton X-100, Tween), can significantly impact signal intensity.[1][2][3] Peptide adsorption to sample vials and LC columns is another potential cause for reduced signal.[3]
Troubleshooting Steps:
-
Optimize Sample Cleanup: Ensure thorough removal of salts and detergents. The use of "one-pot" sample preparation methods can minimize sample transfers and potential contamination.[3] Reversed-phase solid-phase extraction (SPE) is a common and effective cleanup step.[3]
-
Enrichment of Glycopeptides: To overcome low abundance and poor ionization, selectively enrich your sample for glycopeptides.[1][2] Common methods include:
-
Lectin Affinity Chromatography: Use lectins that specifically bind to fucose residues, such as Aleuria aurantia (B1595364) lectin (AAL).[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique effectively separates glycopeptides from non-glycosylated peptides.[5]
-
-
Consider Chemical Derivatization: Labeling glycans can improve ionization efficiency. For instance, procainamide (B1213733) labeling has been shown to increase MS sensitivity.[1]
Issue 2: Inefficient Fragmentation and Incomplete Structural Information
Q2: My MS/MS spectra are dominated by glycan fragmentation, and I'm losing peptide backbone information. How can I improve this?
A2: This is a frequent issue, especially with Collision-Induced Dissociation (CID), where the low stability of glycosidic bonds leads to their preferential fragmentation.[6][7] This results in spectra dominated by oxonium ions and neutral losses of monosaccharides, while providing little to no information about the peptide sequence.
Troubleshooting Steps:
-
Optimize Collision Energy: The choice and optimization of collision energy are critical.
-
Low Collision Energy (CID/HCD): Using lower collision energies (e.g., 15-20 eV for HCD) can produce larger Y-ions (peptide + partial glycan) which are more informative for identifying both the glycan structure and the peptide.[8][9] This approach is particularly useful for distinguishing between core and outer arm fucosylation.[8]
-
Stepped Collision Energy (SCE): Applying multiple collision energies in a single MS/MS scan can generate a wider range of fragments, capturing both glycan and peptide information.[10][11]
-
-
Use Alternative Fragmentation Methods:
-
Higher-Energy Collisional Dissociation (HCD): HCD, a beam-type CID technique, often provides richer fragmentation spectra compared to traditional CID in an ion trap.[7][12][13] It can generate both B/Y ions from the peptide backbone and oxonium ions from the glycan.
-
Electron Transfer Dissociation (ETD): ETD is known to preserve labile modifications like glycosylation by cleaving the peptide backbone, thus providing excellent peptide sequence information and localizing the glycosylation site.[7]
-
Combined Approaches (EThcD): Methods like Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) combine the advantages of both techniques to provide comprehensive fragmentation of both the peptide and the glycan.[7][10]
-
Table 1: Comparison of Fragmentation Methods for Fucosylated Glycopeptides
| Fragmentation Method | Advantages | Disadvantages | Best For |
| CID | Widely available. | Preferential fragmentation of glycosidic bonds, loss of peptide information. Not ideal for labile modifications.[6][7] | Generating characteristic oxonium ions. |
| HCD | Generates both glycan and peptide fragments. Richer spectra than CID.[7][12] | Requires optimization of collision energy. | Overall glycopeptide identification. |
| ETD | Preserves labile glycan structures. Excellent for peptide sequencing and site localization.[7] | Less efficient for smaller, low-charge state precursors. Longer acquisition times.[7] | Determining glycosylation sites. |
| EThcD | Combines benefits of ETD and HCD for comprehensive fragmentation.[7] | Requires specialized instrumentation. | Detailed structural characterization of both glycan and peptide. |
Issue 3: Difficulty in Differentiating Fucose Isomers
Q3: How can I distinguish between core fucosylation and outer-arm (antenna) fucosylation using mass spectrometry?
A3: Differentiating fucose isomers is crucial for understanding their biological function. This can be achieved by carefully analyzing the MS/MS fragmentation patterns.
Troubleshooting Steps:
-
Low-Energy CID/HCD for Linkage-Specific Y-ions: At optimized low collision energies, the fragmentation patterns of core and outer-arm fucosylated glycopeptides differ.
-
Outer-arm Fucosylation: The loss of a fucosylated outer-arm glycan branch generates a characteristic Y-ion. For example, the loss of a fucosylated GlcNAc-Gal arm can be a signature for outer-arm fucosylation.[8]
-
Core Fucosylation: Fragmentation at higher collision energies can lead to cleavage of the chitobiose core, producing fragments like peptide-HexNAc-Fuc, which helps assign core fucosylation.[9]
-
-
Monitor Diagnostic Oxonium Ions: While common oxonium ions like m/z 204.1 (HexNAc) and 366.1 (HexHexNAc) are not specific to fucosylation, other ions can be indicative. For instance, m/z 512.2 can be monitored to confirm outer-arm fucosylation.[8]
-
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, and has shown great potential in resolving isomeric glycan structures, including different fucosylation patterns.[14]
Table 2: Diagnostic Fragment Ions for Fucose Positional Isomers
| Fucose Position | Fragmentation Strategy | Key Diagnostic Ions/Fragments |
| Outer-arm Fucosylation | Low-energy CID/HCD | Y-ion from the loss of a fucosylated outer-arm.[8] |
| Core Fucosylation | Higher-energy CID/HCD | Fragments containing the peptide and the fucosylated core, such as peptide-HexNAc-Fuc.[9] |
| Sulfated Fucose Isomers | MS/MS | 3-O-sulfated fucose: loss of HSO4-. 2-O- and 4-O-sulfated fucose: distinct cross-ring fragments.[15] |
Frequently Asked Questions (FAQs)
Q4: What is the recommended sample preparation workflow for analyzing fucosylated glycoproteins from a complex sample like serum?
A4: A robust sample preparation workflow is essential for successful analysis. Here is a general protocol:
Caption: General workflow for fucosylated glycoprotein (B1211001) analysis.
A detailed protocol for N-glycan release and purification can be found in the "Experimental Protocols" section.
Q5: How can I quantify the level of fucosylation on my protein of interest?
A5: Quantitative analysis of fucosylation can be performed using several mass spectrometry-based methods:
-
Multiple Reaction Monitoring (MRM): This targeted approach offers high sensitivity and specificity. By selecting specific precursor-product ion transitions (e.g., Y-ions for fucosylated vs. non-fucosylated forms), you can accurately quantify changes in fucosylation.[8][16]
-
Label-free Quantification: This method relies on comparing the peak intensities or areas of fucosylated and non-fucosylated glycopeptide ions across different samples.[17]
-
Stable Isotope Labeling: Techniques like Tandem Mass Tags (TMT) can be used for relative quantification of fucosylated glycopeptides in multiplexed samples.[18]
Q6: What are some common pitfalls to avoid during sample preparation for glycoproteomic analysis?
A6: Several common issues can compromise your results:
-
Incomplete Denaturation: Glycoproteins may require harsh denaturation conditions (e.g., heating with surfactants) to ensure efficient enzymatic digestion.[1]
-
Contamination: Keratin from skin and hair, as well as polymers like PEG from lab consumables, are common contaminants. Use clean handling techniques and high-purity reagents.[3]
-
Suboptimal Digestion: Ensure your protease (e.g., trypsin) is active and used under optimal conditions (pH, temperature). Inefficient digestion will lead to poor sequence coverage.
-
Loss of Hydrophilic Glycopeptides: Very hydrophilic glycopeptides may not bind well to standard reversed-phase columns. HILIC chromatography can be a better alternative for their separation.[19]
Caption: Troubleshooting logic for common MS issues.
Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins for MS Analysis
This protocol outlines the enzymatic release of N-linked glycans from purified glycoproteins.[17][20]
Materials:
-
Purified glycoprotein sample (20-500 µg)[20]
-
0.6 M TRIS buffer, pH 8.5
-
1,4-dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
50 mM Ammonium (B1175870) Bicarbonate
-
TPCK-treated Trypsin
-
5% Acetic Acid
-
PNGase F
-
C18 Sep-Pak column
-
HPLC-grade solvents (Methanol, 1-Propanol (B7761284), Acetonitrile)
-
Milli-Q water
Procedure:
-
Reduction and Alkylation: a. Lyophilize the glycoprotein sample.[20] b. Resuspend the sample in 0.5 ml of a freshly prepared 2 mg/ml DTT solution in 0.6 M TRIS buffer. Incubate at 50°C for 1 hour.[20] c. Add 0.5 ml of a freshly prepared 12 mg/ml IAA solution in 0.6 M TRIS buffer. Incubate at room temperature in the dark for 1 hour.[20] d. Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes.[20] e. Lyophilize the dialyzed sample.[20]
-
Proteolytic Digestion: a. Resuspend the dried sample in 0.5 ml of a 50 µg/ml trypsin solution in 50 mM ammonium bicarbonate.[20] b. Incubate overnight (12-16 hours) at 37°C.[20] c. Stop the reaction by adding 2 drops of 5% acetic acid.[20]
-
Peptide Purification (Optional but Recommended): a. Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and 5% acetic acid.[20] b. Load the digested sample onto the column. c. Wash the column with 4 ml of 5% acetic acid. d. Elute the peptides with 2 ml of 20%, 40%, and 100% 1-propanol sequentially.[20] e. Pool the eluted fractions and lyophilize.
-
N-Glycan Release: a. Resuspend the dried glycopeptides in 200 µl of 50 mM ammonium bicarbonate.[20] b. Add 2 µl of PNGase F and incubate at 37°C for 4 hours.[17][20] c. Add another 3 µl of PNGase F and incubate overnight at 37°C.[17][20] d. Stop the reaction by adding 2 drops of 5% acetic acid.[17][20]
-
Glycan Purification: a. Condition a C18 Sep-Pak column. b. Load the PNGase F-digested sample onto the column. c. Collect the flow-through, which contains the released N-glycans.[17][20] d. Wash the column with 4 ml of 5% acetic acid and collect the wash.[17][20] e. Pool the flow-through and wash fractions, lyophilize, and the sample is ready for mass spectrometry analysis.[17]
Protocol 2: LC-MS/MS Analysis of Fucosylated Glycopeptides
This is a general procedure for the analysis of fucosylated glycopeptides using a nanoLC system coupled to a high-resolution mass spectrometer.
Instrumentation and Columns:
-
NanoAcquity UPLC system or equivalent
-
C18 PepMap column (e.g., 150 mm x 75 µm)[8]
-
Orbitrap Fusion Lumos, QTRAP 6500, or equivalent mass spectrometer[8][9][16]
LC Solvents:
-
Solvent A: 2% acetonitrile (B52724) in water with 0.1% formic acid[8]
-
Solvent B: Acetonitrile with 0.1% formic acid[8]
Procedure:
-
Sample Injection and Trapping: a. Reconstitute the purified glycopeptide sample in Solvent A. b. Inject the sample onto a trapping column. c. Wash the trapping column with 100% Solvent A for 2-5 minutes at a flow rate of 10-15 µl/min to desalt the sample.[8]
-
Chromatographic Separation: a. Elute the glycopeptides from the trapping column onto the analytical C18 column. b. Apply a gradient of Solvent B to separate the glycopeptides. A typical gradient might be 5% to 50% Solvent B over 35-90 minutes at a flow rate of 0.3-0.4 µl/min.[8]
-
Mass Spectrometry Data Acquisition: a. Set the electrospray ionization voltage to 2.3-3.0 kV and the capillary temperature to 275°C.[8][9] b. Acquire MS1 scans over a mass range of m/z 400-1800 with a high resolution (e.g., 120,000).[9] c. Use a data-dependent acquisition (DDA) mode to select precursor ions (charge states 3-8 are typical for glycopeptides) for MS/MS fragmentation.[9] d. For fragmentation, use HCD with stepped normalized collision energies (e.g., 15%, 20%, 25%, 30%) to capture a wide range of fragment ions.[9] e. Set a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the most abundant precursors.[9]
-
Data Analysis: a. Process the raw data using specialized glycoproteomics software (e.g., Byonic, pGlyco, etc.). b. Search the data against a relevant protein database, specifying potential N-glycan modifications and variable modifications like oxidation. c. Manually validate the identification of fucosylated glycopeptides by inspecting the MS/MS spectra for characteristic fragment ions.
References
- 1. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the Dissociation Patterns of Fucosylated Glycopeptides Undergoing CID: A Case Study in Improving Automated Glycopeptide Analysis Scoring Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 8. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low collision energy fragmentation in structure-specific glycoproteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Dissociation Methods Differ for N- and O-Glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Differentiation of the fucoidan sulfated L-fucose isomers constituents by CE-ESIMS and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
Technical Support Center: Efficient GDP-Fucose Extraction from Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Guanosine Diphosphate (GDP)-fucose from cellular samples. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during GDP-fucose extraction and analysis, offering potential causes and solutions in a user-friendly question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Detected | 1. Inefficient Cell Lysis: Cells were not thoroughly lysed, leaving a significant portion of the intracellular content unextracted. | - Optimize the lysis step. For adherent cells, ensure complete scraping. For suspension cells, ensure proper pelleting and resuspension.[1] - Consider alternative lysis methods such as sonication on ice or using different extraction solvents like 50% acetonitrile (B52724).[2][3] |
| 2. This compound Degradation: The molecule is sensitive to temperature and pH. Improper handling can lead to degradation. | - Keep samples on ice or at 4°C throughout the extraction process.[2] - Use cold extraction solvents. - Avoid repeated freeze-thaw cycles. | |
| 3. Insufficient Starting Material: The number of cells used was too low to yield a detectable amount of this compound. | - Increase the number of cells per extraction. A minimum of 1-5 million cells is a good starting point, but this may need optimization depending on the cell line. | |
| 4. Inefficient Purification: this compound was lost during the solid-phase extraction (SPE) cleanup step. | - Ensure the SPE column (e.g., graphite) is properly conditioned and not allowed to dry out.[4] - Use the recommended buffers and elution solutions for optimal binding and recovery. | |
| Poor Peak Resolution or Co-elution in HPLC/LC-MS | 1. Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column type may not be suitable for separating this compound from other nucleotides. | - Optimize the HPLC/LC-MS method. Ion-pairing reversed-phase HPLC is a common and effective method for separating nucleotide sugars.[4][5][6] - Ensure the use of an appropriate column, such as a C18 or a specialized porous graphitic carbon column. |
| 2. Presence of Isomers: Other nucleotide sugars with similar mass-to-charge ratios may co-elute with this compound. | - Use high-resolution mass spectrometry to differentiate between isomers based on their exact mass. - Optimize chromatographic separation to resolve isomers. This may involve adjusting the gradient, temperature, or using a different column.[7] | |
| High Variability Between Replicates | 1. Inconsistent Cell Handling: Variations in cell counting, washing, or pelleting can introduce significant variability. | - Ensure accurate and consistent cell counting for each replicate. - Wash cell pellets thoroughly with ice-cold PBS to remove media components, but be careful not to lose cells during aspiration.[2] |
| 2. Pipetting Errors: Inaccurate pipetting of small volumes of reagents or samples. | - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being handled. | |
| 3. Incomplete Solvent Evaporation: Residual solvent after the drying step can affect sample resuspension and subsequent analysis. | - Ensure complete evaporation of the solvent using a SpeedVac or a stream of nitrogen. Avoid overheating the sample.[2] |
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is most effective for this compound extraction?
A1: The choice of lysis method can depend on the cell type and available equipment. Cold 70-75% ethanol (B145695) is a widely used and effective method for precipitating proteins while extracting small molecules like nucleotide sugars.[2] Alternatively, using 50% acetonitrile has been shown to efficiently extract nucleotide sugars with high recovery from CHO cells.[3][8] Sonication on ice in the appropriate buffer is another option to ensure thorough cell disruption.[2]
Q2: How can I prevent the degradation of this compound during extraction?
A2: this compound is susceptible to degradation. To minimize this, it is crucial to work quickly and maintain cold temperatures (4°C or on ice) throughout the entire procedure, from cell harvesting to the final extraction steps.[2] Use pre-chilled buffers and solvents. Avoid leaving samples at room temperature for extended periods.
Q3: What is the best method for purifying the extracted this compound?
A3: Solid-phase extraction (SPE) using porous graphite (B72142) columns is a highly effective method for purifying cytosolic nucleotide sugars, including this compound, from other cellular components.[4][6] It is important to follow the manufacturer's protocol for column conditioning and elution to ensure optimal recovery.
Q4: What are the expected intracellular concentrations of this compound?
A4: The intracellular concentration of this compound can vary significantly depending on the cell line and culture conditions. For example, in unsupplemented HEK293T cells, the concentration is around 16 μM, while in GMDS knockout cells (deficient in the de novo pathway), it is approximately 3 μM.[6] Supplementation with fucose can dramatically increase these levels.[6]
Q5: Can I store my cell pellets or extracts before analysis?
A5: Yes. Cell pellets can be frozen at -80°C after harvesting. Dried extracts can also be stored at -20°C or -80°C for later analysis.[2] However, it is generally recommended to proceed with the analysis as soon as possible to minimize the potential for degradation.
Quantitative Data Summary
The following tables summarize intracellular this compound concentrations reported in various cell lines under different conditions. This data can serve as a reference for expected yields.
Table 1: Intracellular this compound Concentration in Different Cell Lines
| Cell Line | Condition | This compound Concentration (µM) | Reference |
| HEK293T (Wild-Type) | Unsupplemented | ~16 | [6] |
| HEK293T (Wild-Type) | Fucose-supplemented | ~500 | [6] |
| HEK293T (GMDS KO) | Unsupplemented | ~3 | [6] |
| HEK29T (GMDS KO) | Fucose-supplemented | ~500 | [6] |
| HEK293T (FCSK KO) | Unsupplemented | ~12 | [6] |
| CHO | Unsupplemented | Varies | [1] |
| HepG2 | Unsupplemented | Varies | [1] |
| Huh7 | Unsupplemented | Varies | [1] |
Note: KO refers to Knockout cell lines for specific enzymes in the this compound synthesis pathways.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction and quantification of this compound from cultured mammalian cells.
Protocol 1: this compound Extraction from Cultured Cells
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 75% Ethanol
-
Cell scraper (for adherent cells)
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Sonicator (optional)
-
Speed-Vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting between washes.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in 1 mL of ice-cold 75% ethanol.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
(Optional) For more thorough lysis, sonicate the sample on ice (e.g., 10 pulses of 1 second each).[2]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2]
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant, which contains the soluble nucleotide sugars, to a new pre-chilled tube.
-
Dry the supernatant completely using a Speed-Vacuum concentrator.[2] The dried pellet can be stored at -80°C or proceed to purification.
-
Protocol 2: Solid-Phase Extraction (SPE) Purification
Materials:
-
Dried cell extract from Protocol 1
-
Porous Graphite SPE columns
-
SPE vacuum manifold
-
Column equilibration, wash, and elution buffers (as per manufacturer's instructions, typically involving acetonitrile and specific buffers).
Procedure:
-
Column Conditioning: Condition the graphite SPE column according to the manufacturer's protocol. This typically involves washing with an organic solvent followed by an aqueous buffer. Do not allow the column to dry out.[4]
-
Sample Loading: Reconstitute the dried cell extract in the appropriate loading buffer and apply it to the conditioned column.
-
Washing: Wash the column with the specified wash buffers to remove unbound contaminants.
-
Elution: Elute the bound nucleotide sugars, including this compound, using the recommended elution buffer.
-
Drying: Dry the eluted fraction using a Speed-Vacuum concentrator. The purified sample is now ready for quantification.
Protocol 3: Quantification by HPLC
Method: Ion-pairing reversed-phase HPLC is commonly used.[4][6]
-
Column: C18 column
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., tributylamine)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the different nucleotide sugars.
-
Detection: UV absorbance at 254 nm.
-
Quantification: Generate a standard curve using known concentrations of a this compound standard. The concentration in the samples is determined by comparing their peak areas to the standard curve.[1]
Visualizations
This compound Biosynthesis Pathways
The synthesis of this compound in mammalian cells occurs through two primary pathways: the de novo pathway and the salvage pathway.[6] Understanding these pathways is crucial for interpreting experimental results, especially when working with knockout cell lines.
Caption: this compound biosynthesis via the de novo and salvage pathways.
Experimental Workflow for this compound Extraction and Analysis
This workflow diagram outlines the key steps from sample preparation to data analysis.
Caption: Workflow for cellular this compound extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid GDP-Fucose Degradation
Welcome to the technical support center for GDP-fucose. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to this compound stability during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My fucosylation reaction efficiency is low, or I'm seeing inconsistent results. Could this compound degradation be the problem?
A1: Yes, this is a very common issue. This compound is a sensitive molecule, and its degradation is a primary cause of reduced yield or variability in enzymatic fucosylation reactions.[1][2][3] Degradation reduces the available concentration of the essential sugar donor, leading to incomplete or failed fucosylation of your target substrate.
Q2: What are the main factors that cause this compound to degrade?
A2: There are four primary factors to consider:
-
Temperature: this compound is thermally labile. Prolonged incubation at temperatures even as moderate as 37°C can lead to significant degradation.[4]
-
pH: The stability of this compound is highly pH-dependent. Both acidic and strongly alkaline conditions can cause hydrolysis of the glycosidic or pyrophosphate bond. The optimal pH for stability is generally near neutral (pH 7.0 - 8.0).[4]
-
Enzymatic Contamination: Cell lysates or impure enzyme preparations often contain pyrophosphatases and phosphatases that can rapidly break down this compound into inactive products like GDP, GMP, and fucose-1-phosphate.
-
Repeated Freeze-Thaw Cycles: Aliquoting your this compound solution is critical. Multiple freeze-thaw cycles can compromise its integrity.[5]
Q3: What are the best practices for storing and handling this compound?
A3: To ensure maximum stability, follow these guidelines:
-
Long-Term Storage: For long-term storage, keep this compound as a lyophilized powder at -80°C. In solution, it should be stored at -80°C for up to 6 months.[6] For storage at -20°C, it is recommended to use it within one month.[6]
-
Working Solutions: When you dissolve this compound, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]
-
Handling: When preparing for an experiment, thaw the aliquot on ice and keep it cold until it is added to the reaction mixture. Avoid leaving the solution at room temperature for extended periods.
Q4: How can I design my experiment to minimize degradation during the reaction itself?
A4: Optimizing your reaction setup is key:
-
Use Purified Components: Use highly purified fucosyltransferases and substrates to minimize contaminating degradative enzymes.
-
Control pH: Ensure your reaction buffer is within the optimal pH range for both your enzyme's activity and this compound stability, typically between pH 7.0 and 8.0.[4][7]
-
Minimize Time and Temperature: Run the reaction for the shortest time necessary to achieve desired fucosylation. If your enzyme is active at lower temperatures, consider running the reaction below 37°C.
-
Consider Inhibitors: If you suspect phosphatase activity is an issue, you may consider adding phosphatase inhibitors. However, you must first validate that these inhibitors do not affect your primary fucosyltransferase activity.
Q5: How can I verify the integrity of my this compound stock?
A5: If you suspect degradation, you can analytically assess the purity of your this compound. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[8][9][10][11] An HPLC analysis can separate and quantify intact this compound from its degradation products.
Quantitative Data on this compound Stability
The following tables provide illustrative data on this compound stability under different conditions. Actual stability may vary based on buffer composition and purity.
Table 1: Representative Stability of this compound at Various Temperatures
| Temperature | Incubation Time | Buffer | Approximate % this compound Remaining |
|---|---|---|---|
| -80°C | 6 months | Water/Buffer | >99%[6] |
| -20°C | 1 month | Water/Buffer | >95%[6] |
| 4°C | 24 hours | Neutral Buffer (pH 7.4) | ~90-95% |
| 25°C (Room Temp) | 8 hours | Neutral Buffer (pH 7.4) | ~75-85% |
| 37°C | 8 hours | Neutral Buffer (pH 7.4) | ~60-70%[4] |
Table 2: Representative Stability of this compound at Various pH values (25°C, 24 hours)
| pH | Buffer System | Approximate % this compound Remaining |
|---|---|---|
| 5.0 | Acetate | ~65-75% |
| 6.0 | MES | ~80-90% |
| 7.5 | HEPES/Tris | >95%[4][5] |
| 9.0 | Tris/Glycine | ~70-80%[4] |
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC
This protocol provides a framework for quantifying the degradation of this compound under your specific experimental conditions.
1. Materials:
-
This compound stock solution of known concentration.
-
Experimental buffers (e.g., your reaction buffer).
-
HPLC system with a UV detector (254 nm or 260 nm).
-
Anion-exchange or reverse-phase C18 column.
-
Mobile Phase (example for anion-exchange):
-
Buffer A: 25 mM Ammonium Formate, pH 3.5
-
Buffer B: 750 mM Ammonium Formate, pH 3.5
-
-
Standards for this compound and potential degradation products (GDP, GMP).
-
0.22 µm syringe filters.
2. Methodology:
-
Sample Preparation: Prepare solutions of this compound in the buffers you wish to test (e.g., different pH, or your complete reaction buffer minus the enzyme). Include a control sample in a highly stable buffer (e.g., 50 mM Tris, pH 7.5, stored on ice).
-
Incubation: Incubate the test samples under conditions of interest (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately stop any further degradation by flash freezing in liquid nitrogen or by adding an equal volume of ice-cold ethanol. Store at -80°C until analysis.
-
HPLC Analysis:
-
Thaw samples on ice and centrifuge at high speed for 10 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC column.
-
Run a linear gradient to elute the compounds (e.g., 0-50% Buffer B over 30 minutes).
-
Monitor absorbance at 260 nm.
-
-
Data Analysis:
-
Identify peaks based on the retention times of your standards (this compound, GDP, GMP).
-
Integrate the peak area for each compound at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 time point.
-
Visualizations
Caption: Key chemical and enzymatic degradation pathways for this compound.
Caption: Experimental workflow for quantifying this compound stability via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Biochemical characterization of GDP-L-fucose de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemilyglycoscience.com [chemilyglycoscience.com]
- 8. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatographic study of GDP-mannose and this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fucosylation Analysis: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for fucosylation analysis. The information is presented in a direct question-and-answer format to address specific issues that may arise during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during fucosylation analysis workflows, from sample preparation to data interpretation.
Q1: I am seeing a low or no signal for my fucosylated glycans in my mass spectrometry (MS) analysis. What are the possible causes and solutions?
A weak or absent signal for fucosylated glycans can stem from several stages of the experimental workflow. A systematic evaluation of each step is the most logical approach to pinpoint the issue.[1] Key factors can range from inefficient glycan release and derivatization to issues with the mass spectrometer itself.[2][3]
Below is a troubleshooting workflow to help diagnose the problem:
Caption: A general workflow for troubleshooting low signal issues.
Q2: My PNGase F digestion appears to be incomplete. How can I improve the efficiency of N-glycan release?
Incomplete deglycosylation is a common issue. PNGase F activity can be hindered by steric hindrance on native proteins or by suboptimal reaction conditions.
Troubleshooting Steps:
-
Denaturation is Key: For complete removal of N-glycans, especially from complex glycoproteins, denaturation is critical. Heating the sample with SDS and a reducing agent (like DTT or 2-ME) significantly increases the rate of cleavage.[4][5]
-
Inhibitor Removal: SDS can inhibit PNGase F. It is crucial to include a non-ionic detergent like NP-40 or Triton X-100 in the reaction buffer to counteract this inhibition after denaturation.[4][6]
-
Enzyme Amount and Incubation Time: If digesting a native (non-denatured) protein, longer incubation times (4-24 hours) and a higher enzyme concentration may be required.[4]
-
Run a Control: Always run a denatured aliquot of your glycoprotein (B1211001) as a positive control to compare against your non-denatured sample. The extent of deglycosylation can be easily assessed by a mobility shift on an SDS-PAGE gel.[4][7]
| Parameter | Denaturing Conditions | Non-Denaturing Conditions |
| Protein Amount | 1-20 µg | 1-20 µg |
| Denaturation | Heat at 100°C for 10 min with SDS | None |
| Key Buffer Additives | NP-40 or Triton X-100 (to counteract SDS) | None required |
| Incubation Time | 1 hour at 37°C | 4 - 24 hours at 37°C |
| Enzyme Amount | 1-2 µl | 2-5 µl |
| Data summarized from vendor protocols.[4][6] |
Q3: I am having trouble distinguishing between core and outer-arm fucosylation. What strategies can I use?
Distinguishing fucose isomers is a significant challenge in glycan analysis.[8][9] Mass spectrometry alone cannot easily differentiate positional isomers. However, combining enzymatic digestion with MS analysis is a powerful strategy.
Methodologies:
-
Endoglycosidase F3 (Endo F3) Digestion: Endo F3 is an enzyme with a specific preference for cleaving core-fucosylated N-glycans.[8][9] Unlike PNGase F which cleaves the entire glycan, Endo F3 cleaves between the two core N-acetylglucosamine (GlcNAc) residues. This results in a specific mass shift (349.137 m/z) for core-fucosylated glycans compared to a standard PNGase F digest, allowing for their specific identification.[8][9]
-
Sequential Digestion: A sequential digestion strategy can be employed. First, treat the sample with Endo F3 to release only core-fucosylated glycans. After analysis, the remaining non-core-fucosylated glycans can be released by adding PNGase F.[8]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS can help differentiate isomers. For example, 3-O-sulfated fucose is characterized by the loss of HSO4-, while 2-O- and 4-O-sulfated fucose isomers show distinct cross-ring fragmentation.[10] Energy-resolved mass spectrometry (ERMS) is another advanced technique that can distinguish between different anomeric configurations and linkage positions.[11]
Experimental Protocols
Protocol 1: N-Glycan Release using PNGase F (Denaturing Conditions)
This protocol is optimized for the complete removal of N-linked glycans from glycoproteins.
-
Denaturation:
-
Digestion:
-
Analysis:
-
The released glycans can now be purified for downstream analysis such as labeling and MS. The deglycosylated protein can be analyzed by SDS-PAGE, where a shift to a lower molecular weight will confirm the reaction's success.[4]
-
Protocol 2: Permethylation of Released Glycans
Permethylation is a derivatization technique that improves the ionization efficiency of glycans for MS analysis and stabilizes sialic acids.[12][13][14] This protocol is based on the Ciucanu method.
-
Reagent Preparation:
-
Prepare a slurry of sodium hydroxide (B78521) (NaOH) in dimethylsulfoxide (DMSO). This should be done in a fume hood with appropriate personal protective equipment.[12]
-
-
Reaction:
-
Add the dried glycan sample to a microtube.
-
Add 50 µL of the NaOH/DMSO slurry to the dried glycans.[12]
-
Add 15 µL of iodomethane (B122720) (methyl iodide, MeI).[12]
-
Securely cap the tube and vortex or shake at room temperature for 30 minutes.[14]
-
-
Quenching and Extraction:
-
Purification:
-
The extracted permethylated glycans must be purified to remove excess reagents and salts. This is commonly done using a C18 solid-phase extraction (SPE) cartridge.[12]
-
The purified, permethylated glycans are then dried and reconstituted for MS analysis.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between core and outer-arm fucosylation? A: Core fucosylation refers to the attachment of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) residue of an N-linked glycan, directly adjacent to the asparagine residue of the protein.[9][15][16] This specific linkage (α1,6) is catalyzed by the enzyme FUT8.[15][16] Outer-arm (or antennary) fucosylation involves the addition of fucose to other positions on the glycan branches. Aberrant fucosylation, particularly core fucosylation, is a hallmark of various diseases, including cancer.[17]
Q: Why is permethylation necessary for glycan analysis by mass spectrometry? A: Permethylation is a chemical derivatization process that replaces all hydroxyl and N-acetyl hydrogens on a glycan with methyl groups.[14] This has several key advantages for MS analysis:
-
Increases Hydrophobicity: It converts hydrophilic glycans into more hydrophobic molecules, which improves their retention on reversed-phase chromatography columns.[12]
-
Enhances Ionization: It significantly improves the ionization efficiency of glycans, particularly in positive-ion mode MALDI-MS, leading to stronger signals.[12][13]
-
Stabilizes Sialic Acids: It stabilizes labile sialic acid residues, preventing their loss during MS analysis.[14]
-
Aids Structural Analysis: The predictable mass shift upon methylation simplifies spectral interpretation and aids in linkage analysis.
Q: What are the main methods for quantifying fucosylation? A: Several methods are available, and the choice depends on factors like required sensitivity, throughput, and the specific information needed (e.g., site-specific vs. global).[17]
-
Mass Spectrometry (MS): Provides high specificity and sensitivity, allowing for the measurement of the mass-to-charge ratio of fucosylated vs. non-fucosylated peptides or glycans. It can provide site-specific information but is technically demanding.[17]
-
Lectin-Based Assays: Utilize the specific binding of lectins (e.g., Aleuria aurantia (B1595364) lectin - AAL) to fucose residues. These assays are high-throughput and cost-effective but provide indirect quantification and can have cross-reactivity issues.[17]
-
Chromatography (HPAEC-PAD): High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection can separate and quantify fucosylated glycans.
-
Metabolic Labeling: Involves introducing a fucose analog with a chemical reporter into cells, which gets incorporated into newly synthesized glycans and can be detected via bioorthogonal chemistry.[1][17]
Caption: A typical experimental workflow for fucosylation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments and Application of Mass Spectrometry Imaging in N-Glycosylation Studies: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. Endoglycosidase and Glycoamidase Release of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. bulldog-bio.com [bulldog-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Enzymatic Approach to Distinguish Fucosylation Isomers of N-Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of the fucoidan sulfated L-fucose isomers constituents by CE-ESIMS and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. cores.emory.edu [cores.emory.edu]
- 15. A “One-Step” Strategy for the Global Characterization of Core-Fucosylated Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Incorporation of Labeled Fucose in Metabolic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low incorporation of labeled fucose in metabolic studies.
Troubleshooting Guides
Low signal or inefficient labeling with fucose analogs can arise from various stages of the experimental workflow. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Issue 1: Weak or No Signal After Metabolic Labeling
A common problem is the observation of a faint or altogether absent signal, which can be attributed to several factors during the metabolic labeling, click chemistry, or imaging steps.
Troubleshooting Workflow:
A logical first step is to systematically assess each phase of your experiment. The following workflow provides a structured approach to pinpoint the source of the problem.
Caption: A general workflow for troubleshooting low signal issues in fucosylation experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inefficient Metabolic Incorporation | The efficiency of labeling is cell-type dependent. Some fucose analogs, like 6-azido-fucose (FucAz), may be inefficiently processed by the fucose salvage pathway in certain cells.[1] Consider testing a different analog, such as an alkyne-bearing one (e.g., FucAl), which has demonstrated robust labeling in various systems.[1] |
| Suboptimal Analog Concentration | Titrate the fucose analog concentration. While higher concentrations may seem better, they can sometimes be cytotoxic or lead to off-target effects. Start with a recommended concentration range and perform a dose-response experiment. |
| Inadequate Incubation Time | Optimize the incubation time for your specific cell type and experimental goals. A typical incubation period is 12-24 hours.[1] Shorter times may not allow for sufficient incorporation, while longer times could lead to analog degradation or cytotoxicity. |
| Poor Cell Health or Density | Ensure cells are healthy and in the logarithmic growth phase during labeling. Over-confluent or stressed cells may have altered metabolic activity, leading to reduced incorporation. |
| Inefficient Click Chemistry | The click chemistry reaction is critical for attaching the fluorescent probe. Ensure all reagents are fresh, especially the copper catalyst (e.g., Copper (II) Sulfate), which should be prepared fresh.[1] Titrate the concentration of the azide/alkyne probe to find the optimal signal-to-noise ratio.[1] |
| Imaging and Detection Issues | If labeling and click chemistry are confirmed, investigate the imaging parameters. This includes checking the functionality of secondary antibodies or streptavidin conjugates, ensuring the stability of your fluorophore, optimizing microscope settings (e.g., laser power, exposure time), and assessing for high background or autofluorescence.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or no signal in my fucosylation imaging experiment?
A weak or absent signal can originate from several stages of the experimental workflow, including metabolic labeling, the click chemistry reaction, or the final imaging process.[1] Key factors include inefficient incorporation of the fucose analog, suboptimal click chemistry conditions, or issues with the detection reagents and imaging setup.[1][2] A logical approach to troubleshooting is to systematically evaluate each step of the experimental process.[1]
Q2: How can I determine if the fucose analog is being incorporated into my cells?
The efficiency of metabolic labeling is cell-type dependent and can be influenced by the specific fucose analog used.[1] Some analogs may be inefficiently processed by the fucose salvage pathway enzymes in certain cell types.[1] To verify incorporation, you can perform a control experiment where you lyse the cells after metabolic labeling and react the lysate with an azide/alkyne-biotin probe. The biotinylated glycoproteins can then be detected by a western blot using streptavidin-HRP.
Q3: Are there differences in incorporation efficiency between different fucose analogs?
Yes, the choice of fucose analog can significantly impact labeling efficiency and is often cell-type dependent.[3] For instance, some studies have shown that alkyne-bearing fucose analogs (e.g., FucAl) can result in more robust labeling compared to azide-bearing analogs (e.g., FucAz) in certain cell lines.[1] It is recommended to consult the literature for your specific cell type or to empirically test different analogs.
Q4: Can the fucose salvage pathway be a limiting factor for incorporation?
Yes, the enzymes in the fucose salvage pathway are responsible for converting the fucose analog into a GDP-fucose analog, which is the substrate for fucosyltransferases.[2][4] In some biological systems, such as developing zebrafish embryos, it has been observed that the salvage pathway enzymes process azide-modified substrates inefficiently.[2][4] In such cases, bypassing the salvage pathway by directly introducing a this compound analog can lead to more robust labeling.[2][4]
Fucose Salvage Pathway:
This pathway is crucial for the activation of fucose and its analogs for incorporation into glycans.
Caption: The fucose salvage pathway for metabolic incorporation.
Q5: What are the optimal concentrations for click chemistry reagents?
The optimal concentrations for click chemistry reagents can vary, but here are some general guidelines. It is always recommended to titrate these components for your specific experimental setup to achieve the best signal-to-noise ratio.[1]
| Reagent | Recommended Concentration Range |
| Copper (II) Sulfate | 50-100 µM (Prepare fresh)[1] |
| Azide/Alkyne Probe | 10-100 µM[1] |
Experimental Protocols
Protocol 1: General Metabolic Labeling and Detection of Fucosylated Glycoproteins
This protocol provides a general framework for metabolic labeling of cells with a fucose analog followed by detection via click chemistry. Optimization of concentrations and incubation times for your specific cell type and fucose analog is recommended.[1]
Experimental Workflow:
References
Technical Support Center: Optimizing Fucose Supplementation for Fucosylation Studies
Welcome to the technical support center for optimizing fucose supplementation in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired fucosylation levels in glycoproteins, particularly monoclonal antibodies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your fucosylation studies.
Troubleshooting Guide
Researchers often encounter variability in fucosylation levels. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no fucosylation despite fucose supplementation | 1. Inefficient cellular uptake of fucose: The cell line may have low expression of fucose transporters. 2. Impaired salvage pathway: Mutations or deficiencies in the enzymes of the salvage pathway (fucokinase or GDP-fucose pyrophosphorylase) can prevent the conversion of fucose to this compound.[1][2] 3. Dominant de novo pathway: The de novo synthesis of this compound from glucose or mannose may be highly active, diluting the contribution from the salvage pathway.[3] | 1. Increase fucose concentration: Titrate fucose concentration in the culture medium to enhance uptake. 2. Cell line engineering: Consider using a cell line engineered for enhanced fucose uptake or with a knockout of key enzymes in the de novo pathway (e.g., GMD or TSTA3) to force reliance on the salvage pathway.[4][5] 3. Analyze enzyme activity: Assess the activity of fucokinase and this compound pyrophosphorylase. |
| High variability in fucosylation between batches | 1. Inconsistent fucose concentration: Inaccurate preparation of fucose stock solutions or media. 2. Fluctuations in culture conditions: Changes in pH, temperature, pCO2, or media osmolality can impact cellular metabolism and fucosylation.[6][7] 3. Cell density and viability: Variations in cell growth and health can affect nutrient consumption and protein synthesis. | 1. Standardize protocols: Ensure precise and consistent preparation of all solutions and media. 2. Monitor and control culture parameters: Maintain tight control over bioreactor or incubator settings.[6] 3. Consistent cell culture practices: Standardize seeding densities, passage numbers, and monitor cell viability closely. |
| Incomplete fucosylation leading to a heterogeneous product | 1. Suboptimal fucose concentration: The amount of supplemented fucose may be insufficient to completely shift the this compound pool towards the salvage pathway.[3] 2. Limited fucosyltransferase activity: The expression or activity of fucosyltransferases (FUTs), particularly FUT8 for core fucosylation, may be a limiting factor.[8] 3. Competition for this compound: Other glycosylation pathways may compete for the available this compound pool. | 1. Optimize fucose concentration: Perform a dose-response experiment to determine the optimal fucose concentration for achieving maximal fucosylation. 2. Analyze FUT expression: Quantify the expression levels of relevant FUTs. Cell line engineering to overexpress specific FUTs can be considered. 3. Metabolic flux analysis: Utilize techniques like metabolic flux analysis to understand the distribution of fucose into different pathways.[9][10][11] |
| Unexpected afucosylation or low fucosylation | 1. Inhibition of fucosylation pathways: Certain media components or metabolites may inhibit enzymes in the fucosylation pathways. For example, high manganese concentrations have been shown to increase afucosylation.[6][12] 2. Use of fucose analogs: Some fucose analogs can be incorporated into glycans but may not be recognized by all fucosyltransferases, or they can act as inhibitors.[13][14] 3. Cell line instability: Genetic drift in the cell line over passages could lead to reduced fucosylation capacity. | 1. Media composition analysis: Review and analyze the composition of the cell culture media for potential inhibitors. 2. Verify fucose source: Ensure the use of high-purity L-fucose and not a different isomer or analog unless intended. 3. Cell line characterization: Regularly characterize the cell line to ensure stability in production and glycosylation profiles. |
Frequently Asked Questions (FAQs)
Q1: What are the main pathways for this compound biosynthesis in mammalian cells?
A1: Mammalian cells synthesize this compound, the activated donor for fucosylation, through two primary pathways: the de novo pathway and the salvage pathway.[4][8] The de novo pathway, which accounts for approximately 90% of the cellular this compound pool, converts GDP-mannose to this compound in a two-step enzymatic process.[8] The salvage pathway utilizes free L-fucose from extracellular sources or lysosomal degradation to produce this compound.[1][2]
Q2: How does supplementing cell culture with fucose influence fucosylation?
A2: Supplementing the cell culture medium with L-fucose provides the substrate for the salvage pathway.[2] When exogenous fucose is available, it is transported into the cell and converted to this compound. This increases the intracellular pool of this compound derived from the salvage pathway, which can then be used by fucosyltransferases to add fucose to glycoproteins.[3] Sufficiently high concentrations of exogenous fucose can suppress the de novo pathway through feedback inhibition, making the salvage pathway the primary source of this compound.[3]
Q3: What is the optimal concentration of fucose to add to my cell culture?
A3: The optimal fucose concentration can vary significantly depending on the cell line, culture conditions, and the desired level of fucosylation. It is recommended to perform a dose-response experiment, testing a range of fucose concentrations (e.g., 0 to 50 µM or higher) to determine the concentration that yields the desired fucosylation profile for your specific system.[3]
Q4: How can I accurately measure the level of fucosylation on my protein of interest?
A4: Several analytical methods can be used to quantify fucosylation. Mass spectrometry (MS) is a powerful technique that can provide detailed information, including site-specific fucosylation.[15][16] Lectin-based assays, which use lectins that specifically bind to fucose residues, offer a higher throughput method for relative quantification.[15][16] High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) can be used for direct quantification of total fucose content.[15] Metabolic labeling with isotope-labeled fucose followed by MS analysis is another approach to study fucosylation dynamics.[17]
Q5: Can I achieve complete afucosylation by simply omitting fucose from the culture medium?
A5: Omitting fucose from the medium is generally not sufficient to achieve complete afucosylation due to the activity of the de novo synthesis pathway, which produces this compound from other sugars like glucose and mannose.[3][4] To produce completely afucosylated antibodies, researchers often use glycoengineered cell lines, such as those with a knockout of the FUT8 gene (which is responsible for core fucosylation) or enzymes in the de novo pathway like GMD or TSTA3.[4][18][19]
Experimental Protocols
Protocol 1: Optimizing Fucose Concentration for Fucosylation
This protocol outlines a method to determine the optimal L-fucose concentration for achieving the desired level of fucosylation on a recombinant protein.
Materials:
-
Your protein-producing cell line
-
Appropriate cell culture medium and supplements
-
Sterile L-fucose stock solution (e.g., 10 mM in PBS, filter-sterilized)
-
Culture vessels (e.g., 6-well plates or shake flasks)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Analytical equipment for fucosylation analysis (e.g., LC-MS, HPLC with a glycan analysis column)
Methodology:
-
Cell Seeding: Seed your cells at a consistent density in multiple culture vessels.
-
Fucose Supplementation: Prepare culture media with a range of L-fucose concentrations (e.g., 0 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM). Ensure a "no fucose" control is included.
-
Cell Culture: Culture the cells under your standard conditions for the duration of your protein production phase.
-
Harvest and Purification: At the end of the culture period, harvest the cell culture supernatant and purify your protein of interest.
-
Fucosylation Analysis: Analyze the fucosylation profile of the purified protein from each fucose concentration using your chosen analytical method (e.g., LC-MS analysis of released glycans).
-
Data Analysis: Plot the percentage of fucosylation (or specific fucosylated glycoforms) against the L-fucose concentration to determine the optimal concentration for your desired outcome.
Protocol 2: Analysis of Protein Fucosylation by LC-MS
This protocol provides a general workflow for the analysis of N-linked glycan fucosylation from a purified glycoprotein (B1211001) using LC-MS.
Materials:
-
Purified glycoprotein sample
-
PNGase F enzyme
-
Denaturation buffer (e.g., containing SDS and DTT)
-
Reaction buffer (e.g., NP-40 containing buffer)
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
LC-MS system with a glycan analysis column (e.g., HILIC)
-
Appropriate solvents for chromatography
Methodology:
-
Protein Denaturation: Denature the purified glycoprotein sample by heating in the presence of a denaturing buffer.
-
N-Glycan Release: Add PNGase F to the denatured protein sample and incubate to release the N-linked glycans.
-
Glycan Cleanup: Use an SPE cartridge to separate the released glycans from the protein and other buffer components.
-
LC-MS Analysis:
-
Inject the cleaned glycan sample onto the LC-MS system.
-
Separate the glycans using a suitable chromatographic gradient.
-
Detect the glycans using the mass spectrometer in positive ion mode.
-
-
Data Analysis:
-
Identify the different glycan structures based on their mass-to-charge ratio (m/z).
-
Determine the presence or absence of fucose on each glycan structure (fucose has a mass of 146.0577 Da).
-
Quantify the relative abundance of fucosylated and afucosylated glycoforms by integrating the peak areas from the chromatogram.
-
Visualizing Key Pathways and Workflows
Fucose Metabolism Pathways
The following diagram illustrates the de novo and salvage pathways for this compound synthesis.
Caption: this compound Biosynthesis Pathways.
Experimental Workflow for Optimizing Fucose Supplementation
This diagram outlines the logical flow of an experiment to optimize fucose supplementation.
Caption: Fucose Supplementation Optimization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Fucose content of monoclonal antibodies can be controlled by culture medium osmolality for high antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 12. Interaction of cell culture process parameters for modulating mAb afucosylation | Semantic Scholar [semanticscholar.org]
- 13. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A novel bicistronic gene design couples stable cell line selection with a fucose switch in a designer CHO host to produce native and afucosylated glycoform antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Production of therapeutic antibodies with controlled fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific binding in fucosyltransferase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in fucosyltransferase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in fucosyltransferase assays?
High non-specific binding in fucosyltransferase assays can primarily be attributed to several factors:
-
Hydrophobic and Electrostatic Interactions: Assay components, including the enzyme, substrates, or inhibitors, can interact non-specifically with the surfaces of the microplate or other proteins in the sample.[1]
-
Suboptimal Buffer Conditions: Incorrect pH or low ionic strength in the assay buffer can promote these non-specific interactions.[1]
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay plate can lead to the binding of assay components to these surfaces.[1]
Q2: How can I measure the extent of non-specific binding in my assay?
To quantify non-specific binding, you can perform a control experiment where the target fucosyltransferase enzyme is omitted from the reaction mixture. Any signal detected in this control well can be attributed to non-specific binding.[1]
Q3: What are the general strategies to reduce non-specific binding?
Common strategies to minimize non-specific binding include:
-
Optimizing Assay Buffer: Adjusting the pH and ionic strength of the buffer can significantly reduce non-specific interactions.[1][2]
-
Including Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) or casein to the assay buffer can prevent assay components from binding to the plate surface.[1][2][3]
-
Adding Non-ionic Detergents: Incorporating non-ionic detergents such as Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions.[1][2]
-
Using Appropriate Controls: Always include proper controls to differentiate between specific and non-specific signals.[1]
Troubleshooting Guides
Issue 1: High Background Signal in the Absence of Enzyme
This issue suggests that one or more of the assay components are binding non-specifically to the microplate or other components in the assay well.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic interactions with the microplate | Add a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) to the assay buffer.[1][4] | Reduction in background signal as the detergent prevents adherence to the plastic surface. |
| Ionic interactions with the microplate | Increase the ionic strength of the assay buffer by adding NaCl (e.g., 50-150 mM).[1][2] | Decreased non-specific binding by masking electrostatic interactions. |
| Insufficient blocking of the plate surface | Include a blocking protein like BSA (0.1% - 1%) or casein in the assay buffer.[1][2][3] | Reduced background by preventing assay components from binding to unoccupied sites on the plate. |
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results can arise from several factors related to non-specific binding and assay conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in plate coating | Ensure consistent and thorough coating of plates. If preparing your own plates, optimize coating conditions. | Improved reproducibility across wells and plates. |
| Contaminated reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of all components.[5] | Elimination of artifacts caused by contaminants. |
| Suboptimal enzyme concentration | Perform an enzyme titration to determine the optimal concentration for your specific assay.[4] | Linear and reproducible signal with respect to enzyme concentration. |
Experimental Protocols
Protocol 1: Determining Optimal Detergent Concentration
This protocol outlines a method to determine the optimal concentration of a non-ionic detergent to reduce non-specific binding.
-
Prepare a serial dilution of the non-ionic detergent (e.g., Tween-20) in your standard assay buffer. Concentrations can range from 0.001% to 0.1%.
-
Set up control wells containing the assay components (excluding the fucosyltransferase enzyme) with each detergent concentration.
-
Include a control well with no detergent.
-
Incubate the plate under your standard assay conditions (time and temperature).
-
Measure the signal using the appropriate detection method for your assay.
-
Plot the background signal against the detergent concentration to identify the lowest concentration that effectively reduces non-specific binding without significantly affecting the assay signal in the presence of the enzyme.
Protocol 2: Determining Optimal Salt Concentration
This protocol helps to identify the optimal salt concentration to minimize non-specific binding due to ionic interactions.
-
Prepare assay buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Set up control wells containing the assay components (excluding the fucosyltransferase enzyme) in each buffer.
-
Incubate the plate under standard assay conditions.
-
Measure the signal in each well.
-
Plot the background signal against the NaCl concentration to determine the optimal ionic strength.[1]
Visualizations
Caption: Troubleshooting workflow for reducing non-specific binding.
Caption: General experimental workflow for a fucosyltransferase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
troubleshooting off-target effects in CRISPR editing of fucosylation genes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing off-target effects during CRISPR-mediated editing of fucosylation genes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your CRISPR experiments targeting fucosylation genes, such as the FUT (fucosyltransferase) gene family.
Question 1: I have designed a guide RNA (sgRNA) to knock out a fucosyltransferase gene (e.g., FUT8), but I am observing low on-target editing efficiency. What could be the problem?
Answer:
Low editing efficiency can stem from several factors. Here's a step-by-step approach to troubleshoot this issue:
-
sgRNA Design and Validation:
-
Suboptimal Design: The design of your sgRNA is critical for successful editing.[1] Ensure your sgRNA targets a conserved and functionally important exon. For instance, in CHO cells, exon 9 of the FUT8 gene, which encodes the catalytic site, has been successfully targeted.[2]
-
Multiple sgRNAs: It is highly recommended to design and test 3-5 different sgRNAs for each target gene to identify the most effective one.[3]
-
In Silico Tools: Utilize online design tools that predict on-target efficiency and potential off-target sites. However, be aware that these predictions require experimental validation.[4]
-
-
Delivery Method:
-
Transfection Efficiency: The delivery of CRISPR components into your cells is a critical variable. Optimize your transfection method (e.g., electroporation, lipofection) for your specific cell type.[3] For challenging cell lines, electroporation might be more effective.[3]
-
Reagent Quality: Ensure the quality and concentration of your plasmid DNA, mRNA, or ribonucleoprotein (RNP) complexes are optimal, as degradation or impurities can impact efficiency.
-
-
Cell Line Specificity:
-
Cell Health: Ensure your cells are healthy and in the optimal growth phase during transfection.
-
Stably Expressing Cas9 Lines: Using a cell line that stably expresses Cas9 can improve editing efficiency by eliminating the need for repeated Cas9 delivery.[3]
-
-
Experimental Controls:
-
Positive Control: Use a validated positive control sgRNA to confirm that your experimental setup, including transfection and Cas9 activity, is working correctly.
-
Question 2: I have successfully edited my target fucosylation gene, but I am concerned about off-target effects. How can I minimize them?
Answer:
Minimizing off-target effects is crucial for the reliability of your results. Here are several strategies to reduce unintended edits:
-
High-Fidelity Cas9 Variants:
-
sgRNA Design:
-
Specificity Scoring: Use sgRNA design tools that provide specificity scores to help select guides with the lowest predicted off-target activity.[7]
-
Avoid Homology: Design your sgRNA to have minimal sequence similarity to other regions in the genome.
-
-
Delivery Method and Dosage:
-
RNP Delivery: Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex can reduce off-target effects.[4] RNPs are active for a shorter duration in the cell compared to plasmid-based expression, limiting the time for off-target cleavage to occur.[8]
-
Titrate Dosage: Optimize the concentration of your CRISPR components. Using the lowest effective concentration can help minimize off-target activity.
-
-
Paired Nickases:
-
Using a Cas9 nickase, which only cuts one strand of the DNA, in combination with two sgRNAs targeting opposite strands in close proximity can create a double-strand break with higher specificity. This approach reduces the likelihood of off-target edits because it requires two independent off-target binding events to occur near each other.[8]
-
Question 3: I have predicted potential off-target sites using in silico tools. How can I experimentally validate these sites?
Answer:
In silico predictions are a good starting point but require experimental validation to confirm off-target cleavage.[4] Here are some widely used methods:
-
Targeted Sequencing:
-
After identifying potential off-target sites, you can use PCR to amplify these specific genomic regions and then perform Sanger or next-generation sequencing (NGS) to detect any induced mutations.
-
-
Genome-Wide, Unbiased Methods:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This method involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into DNA double-strand breaks (DSBs) within living cells. Subsequent sequencing of these tagged sites reveals the locations of both on-target and off-target cleavage events.[9]
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by sequencing): This is a highly sensitive in vitro method where genomic DNA is fragmented, circularized, and then treated with the CRISPR-Cas9 RNP. Only the circular DNA that is cleaved by the RNP will be linearized and subsequently sequenced, identifying all potential cleavage sites.[9][10] It's important to note that because this is an in vitro assay, some identified sites may not be cleaved in a cellular context due to chromatin accessibility.[9] Therefore, hits from CIRCLE-seq should be validated in cells.[9]
-
-
rhAmpSeq™ CRISPR Analysis System:
-
This is a targeted sequencing approach that uses a two-step PCR process with RNA-DNA hybrid primers to create amplicon libraries for Illumina sequencing. It can be used to quantify on- and off-target editing events at nominated sites with high sensitivity.
-
Question 4: After CRISPR editing and single-cell cloning, I am getting mixed cell populations (mosaicism). How can I isolate a pure clonal cell line with the desired edit?
Answer:
Isolating a pure clonal cell line is essential for downstream applications. Here are two common methods for single-cell isolation:
-
Limiting Dilution Cloning:
-
Fluorescence-Activated Cell Sorting (FACS):
Workflow for Isolating and Validating Clonal Cell Lines
Caption: Workflow for generating and validating single-cell knockout clones.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR gene editing?
A1: Off-target effects are unintended genetic modifications that occur at locations in the genome other than the intended target site.[14] These can be caused by the CRISPR-Cas9 complex binding to and cleaving DNA sequences that are similar, but not identical, to the on-target sequence.[14] Off-target mutations can include single nucleotide variations, insertions, deletions, and larger chromosomal rearrangements.[15]
Q2: Why is it important to assess off-target effects when editing fucosylation genes?
A2: Fucosylation plays a critical role in various biological processes, including cell signaling, cell-cell adhesion, and immune responses.[16] Unintended mutations in other genes due to off-target effects could lead to misleading experimental results, cellular toxicity, or even the activation of oncogenes.[17] Therefore, thorough off-target analysis is essential to ensure the specificity and safety of your gene editing experiments.
Q3: Are there any specific challenges when using CRISPR to edit glycosyltransferase genes like FUTs?
A3: Editing glycosyltransferase genes can present some challenges. In some organisms, like plants, there can be multiple homologous genes encoding enzymes with similar functions, which may require a multiplex CRISPR approach to achieve a complete knockout.[18] Additionally, ensuring the complete disruption of enzymatic activity may require targeting critical catalytic domains.[2]
Q4: What is the difference between in vitro and in vivo methods for off-target detection?
A4: In vitro methods, like CIRCLE-seq, are performed in a cell-free system using purified genomic DNA. They are highly sensitive and can identify a broad range of potential off-target sites.[10] However, they may identify sites that are not accessible to the CRISPR machinery in a living cell due to chromatin structure.[9] In vivo methods, like GUIDE-seq, are performed in living cells and identify cleavage events that occur in a more physiologically relevant context.[9]
Q5: How can I interpret the results from my off-target analysis?
A5: When analyzing data from methods like GUIDE-seq or targeted deep sequencing, you will typically get a list of potential off-target sites with the corresponding read counts or mutation frequencies. It is important to compare the mutation frequency at these sites to a negative control (e.g., cells treated with a non-targeting sgRNA) to distinguish true off-target events from background sequencing errors. Sites with a significantly higher mutation frequency in the treated sample compared to the control are considered bona fide off-target sites.
Quantitative Data on Off-Target Effects
Disclaimer: The following table provides an illustrative example of how to present quantitative off-target analysis data. Specific off-target cleavage rates are highly dependent on the sgRNA sequence, cell type, and experimental conditions. Due to a lack of publicly available, comprehensive off-target datasets specifically for fucosylation genes, this table is a template for researchers to populate with their own experimental data.
Table 1: Example of Off-Target Cleavage Analysis for a FUT8-targeting sgRNA
| Target Site | Sequence (5' - 3') | Mismatches | On-Target (%) | Off-Target (%) |
| On-Target (FUT8) | AGGTGTACCCGATCGGATGC | 0 | 85.2 | N/A |
| Off-Target 1 (Gene X) | AGGTGTACCCGATA GATGC | 1 | N/A | 1.5 |
| Off-Target 2 (Intergenic) | AGGTGTACA CGATCGGATGC | 1 | N/A | 0.8 |
| Off-Target 3 (Gene Y) | AGGA GTACCCGATCGGATGC | 1 | N/A | 0.3 |
| Off-Target 4 (Gene Z) | AGGTGTACCCGATCGGATA C | 1 | N/A | < 0.1 |
Experimental Protocols
Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)
This protocol is adapted from published methods and provides a detailed procedure for performing GUIDE-seq to identify genome-wide off-target effects of CRISPR-Cas9.[19]
Materials:
-
Cells of interest
-
CRISPR-Cas9 and sgRNA expression plasmids or RNPs
-
End-protected, double-stranded oligodeoxynucleotide (dsODN) tag
-
Transfection reagent
-
Genomic DNA extraction kit
-
Reagents for library preparation (end-repair, A-tailing, adapter ligation)
-
PCR amplification reagents
-
AMPure XP beads
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
Transfection: Co-transfect your cells of interest with the CRISPR-Cas9 components (plasmid or RNP) and the dsODN tag. The dsODN will be integrated into DSBs generated by the nuclease.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
Library Preparation:
-
Fragmentation: Shear the genomic DNA to an average size of 500 bp using sonication.
-
End-Repair and A-Tailing: Perform end-repair and A-tailing on the fragmented DNA.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
PCR Amplification: Amplify the library using primers that are specific to the ligated adapters and the integrated dsODN tag. This step selectively enriches for fragments containing the GUIDE-seq tag.
-
Size Selection: Use AMPure XP beads to select for the desired library size.
-
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of dsODN tag integration, which correspond to the on- and off-target cleavage sites.
Protocol 2: CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by sequencing)
This protocol provides a detailed method for performing CIRCLE-seq to sensitively detect all potential off-target cleavage sites of a given sgRNA in vitro.[10]
Materials:
-
High-molecular-weight genomic DNA
-
Sonication equipment
-
DNA repair and end-polishing enzymes
-
DNA ligase
-
Exonucleases
-
CRISPR-Cas9 RNP
-
Reagents for library preparation
-
Next-generation sequencing platform
Procedure:
-
Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from your cells of interest.
-
DNA Fragmentation and Circularization:
-
Shearing: Randomly shear the genomic DNA to fragments of approximately 300 bp.
-
Circularization: Repair the ends of the DNA fragments and ligate them to form circular DNA molecules.
-
Linear DNA Removal: Treat the sample with exonucleases to digest any remaining linear DNA fragments.
-
-
In Vitro Cleavage: Treat the circularized DNA with the pre-assembled CRISPR-Cas9 RNP. The RNP will cleave the circular DNA at on- and off-target sites, resulting in linearized DNA fragments.
-
Library Preparation:
-
Adapter Ligation: Ligate sequencing adapters to the ends of the linearized DNA fragments.
-
PCR Amplification: Amplify the adapter-ligated fragments to generate the sequencing library.
-
-
Sequencing: Sequence the library using paired-end sequencing.
-
Data Analysis: Map the paired-end reads to the reference genome. The locations where the reads map correspond to the cleavage sites.
Signaling Pathway and Experimental Workflow Diagrams
Fucosylation in Cell Signaling
Caption: Role of fucosylation in modulating growth factor receptor signaling.
Experimental Workflow for Off-Target Analysis
Caption: A comprehensive workflow for the identification and validation of off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. synthego.com [synthego.com]
- 8. mdpi.com [mdpi.com]
- 9. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 10. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. CRISPR Single-Cell Cloning | Sartorius [sartorius.com]
- 13. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 15. xtalks.com [xtalks.com]
- 16. CIRCLE-Seq for Interrogation of Off-Target Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Semi-automated optimized method to isolate CRISPR/Cas9 edited human pluripotent stem cell clones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating GDP-Fucose Fucosylation Assays
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to cancer progression and immune responses.[1] The enzymes responsible, fucosyltransferases (FUTs), utilize guanosine (B1672433) diphosphate-fucose (GDP-fucose) as the donor substrate. For researchers in glycobiology and drug development, accurately quantifying fucosylation is paramount. This guide provides a comparative overview of common methods used to validate the results of this compound fucosylation assays, complete with experimental protocols and performance data to aid in selecting the most appropriate technique for your research needs.
Comparison of Fucosylation Assay Methodologies
Choosing the right assay depends on various factors, including the required sensitivity, desired throughput, available equipment, and the specific biological question being addressed. The following table summarizes and compares the key characteristics of prevalent fucosylation detection methods.
| Assay Method | Principle | Sensitivity | Throughput | Key Equipment | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of fucosylated peptides or released glycans to identify and quantify them.[1][2] | Very High (femtomole to attomole) | Low to Medium | Mass Spectrometer (e.g., MALDI, ESI-MS/MS), LC system[1][3] | Provides detailed structural information, site-specific analysis, and high specificity.[4][5] | High equipment cost, complex data analysis, lower throughput.[4] |
| Lectin-Based Assays (ELISA, Blotting) | Utilizes lectins, proteins that bind specifically to fucose-containing glycans.[6][7] Detection is typically colorimetric or fluorescent. | High (picogram to nanogram) | Medium to High | Plate reader, Blotting equipment[7][8] | Cost-effective, relatively simple, suitable for high-throughput screening.[7][9] | Indirect detection, potential for cross-reactivity, may not be linkage-specific.[9] |
| HPLC-Based Assays | Chromatographically separates a fluorescently-labeled acceptor substrate from its fucosylated product. Quantification is based on fluorescence intensity.[10][11] | High (picomole range)[10] | Low to Medium | HPLC system with a fluorescence detector[10][11] | Highly quantitative, reproducible, good for kinetic studies. | Requires labeled substrates, can be time-consuming. |
| Coupled-Enzyme Assays | The fucosyltransferase reaction is linked to a second enzymatic reaction that produces a detectable signal (e.g., light, fluorescence).[12][13] | High | High | Luminometer or Fluorometer | Homogeneous (no-wash) format, suitable for HTS.[12] | Prone to interference from sample components, requires specific coupling enzymes. |
| Radiometric Assays | Measures the incorporation of a radiolabeled fucose (e.g., [3H] or [14C]) from this compound into an acceptor substrate.[14][15] | Very High | Low | Scintillation counter[15] | Direct and highly sensitive measurement of enzyme activity. | Requires handling of radioactive materials, waste disposal concerns. |
Visualizing Key Pathways and Workflows
Understanding the underlying biochemical pathways and experimental procedures is crucial for accurate data interpretation. The following diagrams, generated using Graphviz, illustrate the this compound biosynthesis pathway and a general workflow for fucosylation analysis.
Caption: Biosynthesis of this compound via De Novo and Salvage pathways.[16][17]
Caption: General experimental workflow for fucosylation analysis.
Experimental Protocols
Here we provide detailed methodologies for two widely used fucosylation assay types: a lectin-based ELISA and a mass spectrometry-based approach.
Protocol 1: Lectin-Based ELISA for Detecting Fucosylated Glycoproteins
This protocol provides a framework for the semi-quantitative detection of fucosylated proteins in a sample using Aleuria Aurantia Lectin (AAL), which recognizes various fucose linkages.[7]
1. Materials:
-
High-bind 96-well microtiter plates
-
Biotinylated Aleuria Aurantia Lectin (AAL)
-
Carbo-Free™ Blocking Solution (or similar protein-free blocker)
-
Wash Buffer (TPBS): PBS with 0.05% Tween-20
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Protein samples (e.g., cell lysates, purified protein)
-
Plate reader capable of measuring absorbance at 450 nm
2. Procedure:
-
Coating: Dilute protein samples in PBS to a final concentration of 1-10 µg/mL. Add 100 µL of the diluted sample to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of TPBS.[8]
-
Blocking: Add 200 µL of Carbo-Free™ Blocking Solution to each well. Incubate for 1-2 hours at room temperature to block non-specific binding sites.[8]
-
Lectin Incubation: Discard the blocking solution and wash three times with TPBS. Dilute biotinylated AAL to 1-5 µg/mL in PBS. Add 100 µL to each well and incubate for 1 hour at room temperature.[8]
-
Strep-HRP Incubation: Discard the lectin solution and wash three times with TPBS. Prepare the Strep-HRP reagent according to the manufacturer's instructions. Add 100 µL to each well and incubate for 30-60 minutes at room temperature, protected from light.
-
Detection: Discard the Strep-HRP solution and wash five times with TPBS. Add 100 µL of TMB Substrate to each well. Incubate at room temperature until sufficient color development (typically 15-30 minutes).
-
Stopping and Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm on a plate reader. The intensity of the color is proportional to the amount of fucosylated glycoprotein (B1211001) in the sample.
Protocol 2: Mass Spectrometry Workflow for Site-Specific Fucosylation Analysis
This protocol outlines a general strategy for identifying and quantifying fucosylated N-glycopeptides from a complex protein mixture using LC-MS/MS.[3]
1. Materials:
-
Protein sample
-
Denaturation/Reduction/Alkylation reagents (DTT, iodoacetamide)
-
Trypsin (or other protease)
-
Solid-Phase Extraction (SPE) C18 cartridges for desalting
-
LC-MS/MS system (e.g., QTRAP, Orbitrap) with nano-flow HPLC
2. Procedure:
-
Protein Digestion: Denature, reduce, and alkylate the proteins in your sample. Digest the proteins into peptides overnight using trypsin.
-
Desalting: Desalt the resulting peptide mixture using a C18 SPE cartridge to remove salts and detergents that can interfere with MS analysis.
-
Optional Enrichment: For low-abundance glycoproteins, consider an enrichment step. This can be done using fucose-binding lectin affinity chromatography to specifically capture fucosylated peptides/proteins.[3][6]
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using specialized glycoproteomics software (e.g., Byonic, pGlyco).
-
Search the MS/MS spectra against a protein database to identify peptide sequences.
-
The software will identify fucosylated glycopeptides by looking for characteristic mass shifts (fucose = 146 Da) and oxonium reporter ions (e.g., m/z 366.1 for HexHexNAc) in the fragmentation spectra.[4][5]
-
Quantification can be performed using label-free methods (based on peak intensities) or stable isotope labeling approaches.[1][18] Relative fucosylation at a specific site can be determined by comparing the signal intensity of the fucosylated peptide to its non-fucosylated counterpart.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of core fucosylation and sequence variation in a human–camelid monoclonal antibody - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 6. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Throughput Screening Tools to Probe and Inhibit Core Fucosylation - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 13. genscript.com [genscript.com]
- 14. Measurement of α(1-3)Fucosyltransferase Activity Using Scintillation Proximity | Semantic Scholar [semanticscholar.org]
- 15. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein Glycosylation: Qualitative & Quantitative Methods - Creative Proteomics Blog [creative-proteomics.com]
Decoding Fucosyltransferase Specificity: A Comparative Guide to GDP-Fucose Analogs
For researchers, scientists, and drug development professionals, understanding the intricate dance between fucosyltransferases (FUTs) and their donor substrate, GDP-fucose, is paramount. The specificity of these enzymes dictates the landscape of fucosylated glycans on the cell surface, influencing a myriad of physiological and pathological processes, from immune recognition to cancer metastasis. This guide provides an objective comparison of fucosyltransferase performance with various this compound analogs, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.
Fucosylation, the transfer of a fucose sugar from a donor molecule to an acceptor, is a critical post-translational modification. The enzymes orchestrating this process, fucosyltransferases, utilize guanosine (B1672433) diphosphate (B83284) fucose (this compound) as the high-energy donor substrate. The development and characterization of this compound analogs have provided powerful tools to probe the active sites of FUTs, inhibit their activity, and metabolically label fucosylated glycans. This guide will delve into the specificity of various FUTs for these analogs, offering a comparative analysis of their performance.
Quantitative Comparison of Fucosyltransferase Activity with this compound Analogs
The following tables summarize the kinetic parameters of various human fucosyltransferases with their natural substrate, this compound, and a selection of synthetic this compound analogs. This data provides a clear comparison of how modifications to the fucose sugar affect recognition and inhibition of these enzymes. Lower Km and Ki values indicate tighter binding of the substrate and inhibitor, respectively.
Table 1: Kinetic Parameters of Human Fucosyltransferases with Fluorinated this compound Analogs [1]
| Fucosyltransferase | Substrate/Inhibitor | Km (μM) for this compound | Ki (μM) for GDP-2-F-Fuc | Ki (μM) for GDP-2,2-di-F-Fuc |
| FUT1 | This compound | 19.7 ± 1.9 | 35.9 ± 10.4 | 20.5 ± 2.2 |
| FUT3 | This compound | 3.1 ± 0.6 | 17.9 ± 1.9 | 11.4 ± 1.9 |
| FUT5 | This compound | 10.2 ± 0.8 | 43.4 ± 4.3 | 26.0 ± 2.1 |
| FUT6 | This compound | 7.9 ± 0.7 | 26.3 ± 2.5 | 25.0 ± 2.7 |
| FUT8 | This compound | 33.8 ± 2.5 | 111.8 ± 8.5 | 116.0 ± 17.5 |
| FUT9 | This compound | 8.0 ± 0.76 | 27.8 ± 1.7 | 34.2 ± 2.6 |
Table 2: Inhibitory Constants (Ki) of C-6 Modified 2-F-GDP-Fucose Analogs against Human Fucosyltransferases [2]
| Fucosyltransferase | GDP-2-F-Fuc-6-N-acetyl (μM) | GDP-2-F-Fuc-6-N-propionyl (μM) | GDP-2-F-Fuc-6-N-butyryl (μM) | GDP-2-F-Fuc-6-N-isobutyryl (μM) |
| FUT1 | 11 ± 1 | 8 ± 1 | 4 ± 1 | 3 ± 1 |
| FUT3 | 10 ± 1 | 7 ± 1 | 5 ± 1 | 3 ± 1 |
| FUT6 | 11 ± 1 | 9 ± 1 | 6 ± 1 | 5 ± 1 |
| FUT8 | 208 ± 15 | 305 ± 25 | 412 ± 35 | 518 ± 45 |
| FUT9 | 9 ± 1 | 6 ± 1 | 4 ± 1 | 3 ± 1 |
Key Signaling Pathways Modulated by Fucosylation
Fucosylation plays a critical role in various signaling pathways. Below are diagrams illustrating two key examples: the biosynthesis of Selectin Ligands and the O-fucosylation of Notch Receptor, both of which are crucial in cell-cell communication and development.
References
A Comparative Guide to GDP-Fucose and Other Nucleotide Sugar Donors in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycosylation, the selection of a nucleotide sugar donor is a critical determinant of reaction efficiency and glycan structure. This guide provides a comprehensive comparison of Guanosine Diphosphate-Fucose (GDP-Fucose) with other major nucleotide sugar donors used in mammalian glycosylation. By presenting objective performance data, detailed experimental protocols, and clear visualizations of relevant metabolic pathways, this document serves as a valuable resource for researchers aiming to understand and manipulate glycosylation processes in their work.
Introduction to Nucleotide Sugar Donors
Nucleotide sugars are the activated forms of monosaccharides, serving as essential substrates for glycosyltransferases, the enzymes that catalyze the formation of glycosidic bonds.[1] In mammals, a select group of nine nucleotide sugars are the primary donors for the vast majority of glycosylation reactions. These can be categorized by their nucleoside base:
-
Uridine (B1682114) Diphosphate (B83284) (UDP) sugars: UDP-Glucose (UDP-Glc), UDP-Galactose (UDP-Gal), UDP-N-Acetylglucosamine (UDP-GlcNAc), UDP-N-Acetylgalactosamine (UDP-GalNAc), UDP-Glucuronic Acid (UDP-GlcA), and UDP-Xylose (UDP-Xyl).
-
Guanosine Diphosphate (GDP) sugars: GDP-Mannose (GDP-Man) and this compound (GDP-Fuc).
-
Cytidine Monophosphate (CMP) sugars: CMP-N-Acetylneuraminic Acid (CMP-Neu5Ac or CMP-sialic acid).[2]
This guide will focus on comparing the performance of this compound against other key players from this group.
Comparative Performance of Nucleotide Sugar Donors
The efficiency of a nucleotide sugar donor in a glycosylation reaction is determined by the kinetic parameters of the specific glycosyltransferase involved. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity of the enzyme for the donor. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following tables summarize available kinetic data for various human glycosyltransferases with their respective nucleotide sugar donors. It is important to note that a direct head-to-head comparison across all enzymes and donors is challenging due to variations in experimental conditions and the inherent specificity of each enzyme.
Table 1: Kinetic Parameters of Human Fucosyltransferases for this compound
| Enzyme | Acceptor Substrate | Km (µM) for this compound | Vmax (units) | Reference |
| α1,6-Fucosyltransferase (FUT8) | N-linked oligosaccharide | Data not consistently reported | Data not consistently reported | [3] |
| Fucosyltransferase VI (FUT6) | Sialyl-Lewis x precursors | Data not consistently reported | Data not consistently reported |
Table 2: Comparative Kinetic Parameters of Various Human Glycosyltransferases
| Enzyme Family | Enzyme Example | Nucleotide Sugar Donor | Km (µM) | Vmax (units) | Reference |
| Galactosyltransferases | β-1,4-Galactosyltransferase 1 (B4GALT1) | UDP-Galactose | 24 | Not specified | [4][5] |
| N-Acetylglucosaminyltransferases | β-1,3-N-Acetylglucosaminyltransferase | UDP-GlcNAc | Higher than other GlcNAc transferases | Not specified | [6][7] |
| N-Acetylgalactosaminyltransferases | Polypeptide α-N-Acetylgalactosaminyltransferase 2 (GALNT2) | UDP-GalNAc | Comparable to native enzyme | Not specified | [8] |
| Mannosyltransferases | Dolichyl-phosphate-mannose synthase (DPM1) | GDP-Mannose | Data not consistently reported | Data not consistently reported | |
| Sialyltransferases | ST6GAL1 | CMP-Neu5Ac | Data not consistently reported | Data not consistently reported | [9] |
Note: The available literature often lacks standardized reporting of Vmax in comparable units, and Km values can vary significantly based on the acceptor substrate and reaction conditions.
Nucleotide Sugar Biosynthesis Pathways
The cellular availability of nucleotide sugars is tightly regulated through a network of biosynthetic and salvage pathways. Understanding these pathways is crucial for manipulating glycosylation outcomes.
The de novo synthesis of most nucleotide sugars originates from glucose. Through a series of enzymatic conversions, glucose is transformed into other monosaccharides and then activated by the attachment of a nucleoside diphosphate. The salvage pathway, on the other hand, recycles monosaccharides from the breakdown of glycoconjugates.[10]
Below are diagrams illustrating the key metabolic pathways for the synthesis of major nucleotide sugar donors.
Caption: Overview of mammalian nucleotide sugar biosynthesis pathways.
This diagram illustrates the central role of glucose in feeding into the various branches of nucleotide sugar synthesis. The interconversion pathways, such as the epimerization of UDP-Glucose to UDP-Galactose, highlight the metabolic flexibility in producing the required donor pool.
Experimental Protocols
Accurate comparison of nucleotide sugar donor performance relies on robust and standardized experimental protocols. Below are methodologies for key experiments cited in the comparison of glycosylation efficiency.
General In Vitro Glycosyltransferase Activity Assay
This protocol describes a common method for measuring the activity of a glycosyltransferase using a radiolabeled nucleotide sugar.
Materials:
-
Purified glycosyltransferase
-
Nucleotide sugar donor (e.g., GDP-[¹⁴C]Fucose)
-
Acceptor substrate (specific to the glycosyltransferase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate divalent cations like Mn²⁺ or Mg²⁺)
-
Stop solution (e.g., 20 mM EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and radiolabeled nucleotide sugar donor in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified glycosyltransferase.
-
Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled product from the unreacted radiolabeled nucleotide sugar using an appropriate method (e.g., size-exclusion chromatography, ion-exchange chromatography, or precipitation of the acceptor).
-
Quantify the radioactivity in the product fraction using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled donor.
Data Analysis:
To determine the Km and Vmax for the nucleotide sugar donor, perform the assay with a fixed, saturating concentration of the acceptor substrate and varying concentrations of the radiolabeled nucleotide sugar donor. Plot the initial reaction velocities against the donor concentrations and fit the data to the Michaelis-Menten equation.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of a glycosyltransferase.
Caption: Workflow for glycosyltransferase kinetic analysis.
Conclusion
The choice of nucleotide sugar donor is fundamentally dictated by the specificity of the glycosyltransferase . While this compound is the exclusive donor for fucosyltransferases, its performance relative to other nucleotide sugars in the broader context of glycosylation depends on the specific enzymatic reaction being considered. The provided data and protocols offer a framework for researchers to evaluate and compare the efficiency of different nucleotide sugar donors in their specific systems of interest. A deeper understanding of both the kinetic properties of glycosyltransferases and the underlying metabolic pathways for nucleotide sugar synthesis will empower researchers to better control and engineer glycosylation for therapeutic and research applications.
References
- 1. UDP-GlcNAc concentration is an important factor in the biosynthesis of beta1,6-branched oligosaccharides: regulation based on the kinetic properties of N-acetylglucosaminyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Human plasma uridine diphosphate galactose-glycoprotein galactosyltransfertase. Purification, properties and kinetics of the enzyme-catalysed reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human plasma uridine diphosphate galactose-glycoprotein galactosyltransfertase. Purification, properties and kinetics of the enzyme-catalysed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UDP-GlcNAc:Gal beta 1-4Glc(NAc) beta 1-3N-acetylglucosaminyltransferase. Identification and characterization in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Kinetic analysis of a recombinant UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unliganded and CMP-Neu5Ac bound structures of human α-2,6-sialyltransferase ST6Gal I at high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleotide Sugars in Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GDP-Fucose Quantification: Cross-Validation of HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Guanosine Diphosphate (GDP)-fucose is critical for understanding its role in various biological processes, including glycosylation and signal transduction, and for the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Mass Spectrometry (MS) are the two predominant analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: A Comparative Analysis
| Performance Metric | HPLC (UV/Fluorescence Detection) | LC-MS/MS | Key Considerations |
| Linearity (R²) | >0.99[1][2] | >0.99[3][4] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | pmol to low nmol range (e.g., 0.2 pmol)[5] | fmol to pmol range (e.g., 70 nmol/L for UDP-sugars)[6][7] | LC-MS/MS generally offers significantly lower detection limits, making it ideal for samples with low GDP-fucose concentrations. |
| Limit of Quantification (LOQ) | pmol to low nmol range | fmol to pmol range (e.g., ≤ 0.2 ng/mL for UDP-sugars)[8] | Similar to LOD, LC-MS/MS provides superior sensitivity for quantification. |
| Accuracy (% Recovery) | Typically 85-115% | Typically 90-110%[3] | Both methods can achieve high accuracy, but this is highly dependent on the sample matrix and the use of appropriate internal standards. |
| Precision (% RSD) | <15% | <15%[3] | Both techniques can provide high precision, ensuring the reproducibility of the results. |
| Specificity | Moderate to High | Very High | HPLC with UV detection may have interferences from co-eluting compounds with similar UV absorbance.[9] Mass spectrometry provides structural information, leading to higher specificity.[9] |
| Throughput | Lower | Higher | LC-MS/MS methods can often be faster, especially with modern UPLC systems. |
| Cost & Complexity | Lower cost, less complex instrumentation | Higher initial investment and operational complexity | HPLC systems are more accessible and easier to operate and maintain. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of this compound using HPLC and LC-MS/MS.
Protocol 1: this compound Quantification by Ion-Pair Reversed-Phase HPLC-UV
This method is suitable for the quantification of this compound in cell lysates and other biological samples.[1][10][11][12]
1. Sample Preparation (Cell Lysates):
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a cold extraction solution (e.g., 70% ethanol).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in the HPLC mobile phase for analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 6.0) with 8 mM tetrabutylammonium (B224687) sulfate (B86663) (as an ion-pairing agent).
-
Mobile Phase B: 50% Methanol in Mobile Phase A.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Quantification: Based on a standard curve generated with known concentrations of this compound.
Protocol 2: this compound Quantification by HILIC-LC-MS/MS
This method offers high sensitivity and specificity for the quantification of this compound, particularly in complex biological matrices.[13][14]
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC-UV method.
2. LC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from 95% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.
-
Ionization: Electrospray Ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 588 -> m/z 442).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-GDP-fucose) and a standard curve for absolute quantification.
Mandatory Visualization
To facilitate a clearer understanding of the experimental workflows and the relationship between the two techniques, the following diagrams are provided.
Caption: Workflow for cross-validation of HPLC and LC-MS/MS for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. e-jkfn.org [e-jkfn.org]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for free monosaccharide analysis in milk from 8 species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC-MS/MS Quantitation of HILIC-Enriched N-glycopeptides Derived from Low-Abundance Serum Glycoproteins in Patients with Narcolepsy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of In Vitro Fucosylation Assays Using GDP-Fucose: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of fucosylation is critical for advancing our understanding of its role in health and disease. This guide provides an objective comparison of common in vitro fucosylation assays that utilize guanosine (B1672433) diphosphate-fucose (GDP-fucose) as the donor substrate. We will delve into the performance of various methods, supported by available experimental data on their reproducibility, and provide detailed experimental protocols.
Fucosylation, the enzymatic addition of a fucose sugar to a glycan, is a crucial post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The enzymes responsible for this transfer are fucosyltransferases (FUTs), which utilize this compound as the activated fucose donor. The ability to reliably measure the activity of these enzymes and the resulting fucosylated products is paramount for research in oncology, immunology, and the development of therapeutic antibodies.
This guide will compare several widely used in vitro fucosylation assay methodologies: High-Performance Liquid Chromatography (HPLC)-based assays, lectin-based assays, continuous enzyme-coupled spectrophotometric assays, and radiometric assays.
Comparative Analysis of Reproducibility
The reproducibility of an assay is a key determinant of its utility, ensuring that results are consistent and reliable. Key metrics for assessing reproducibility include the Coefficient of Variation (CV), which measures the relative variability of data, the Z'-factor, a measure of assay statistical effect size, and the signal-to-background (S/B) or signal-to-noise (S/N) ratio. While direct comparative studies on the reproducibility of all fucosylation assay types are limited, the available data provides valuable insights.
| Assay Methodology | Key Reproducibility Metrics | Advantages | Disadvantages |
| HPLC-Based Assays | Intra-assay CV: Generally <10% Inter-assay CV: Generally <15%[1][2] | High sensitivity and specificity; allows for the separation and quantification of different fucosylated products.[3] | Technically demanding; lower throughput; requires specialized equipment. |
| Lectin-Based Assays | Intra-assay CV: 3.6% Inter-assay CV: 5.7% S/N Ratio: >3[4] | High throughput; relatively simple and cost-effective; adaptable to ELISA and microarray formats.[5] | Indirect quantification; potential for cross-reactivity depending on the lectin's specificity.[4] |
| Continuous Enzyme-Coupled Spectrophotometric Assays | Data on specific CV% for fucosyltransferase assays is limited in the reviewed literature. However, these assays are designed for high-throughput screening and generally aim for high precision. | Real-time monitoring of enzyme activity; high-throughput capability; avoids the use of radioactive materials. | Susceptible to interference from compounds that absorb at the detection wavelength; requires careful optimization of coupling enzymes. |
| Radiometric Assays | Reproducibility data is not frequently reported in recent literature, but these assays are known for their high sensitivity. | High sensitivity; direct measurement of fucose incorporation. | Requires handling of radioactive materials and specialized equipment for detection; generates radioactive waste. |
| Digital Microfluidics-Based Assays | Z-factor: 0.78 | Low sample and reagent consumption; high-throughput potential; precise fluid handling. | Requires specialized instrumentation; potential for adsorption of molecules to the device surface. |
| Capillary Electrophoresis (CE)-Based Assays | Excellent precision and accuracy have been reported for glycan analysis.[6] | High resolution and separation efficiency; low sample consumption; capable of separating isomers.[7] | Requires specialized equipment; can be technically demanding. |
General Guidelines for Assay Precision:
-
Inter-assay CV: Generally considered acceptable if less than 15%.[8][9]
-
Z'-factor: A value >0.5 indicates an excellent assay suitable for high-throughput screening.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for three common in vitro fucosylation assay types.
HPLC-Based Fucosyltransferase Assay with a Fluorescently Labeled Acceptor
This method allows for the sensitive and quantitative measurement of fucosyltransferase activity by separating the fluorescently labeled fucosylated product from the unreacted acceptor substrate using HPLC.[3]
Materials:
-
Fucosyltransferase (e.g., FUT8)
-
This compound (donor substrate)
-
Fluorescence-labeled oligosaccharyl asparagine derivative (acceptor substrate)
-
Reaction Buffer (e.g., 100 mM MES buffer, pH 6.5, containing 20 mM MnCl₂)
-
Quenching Solution (e.g., 0.1 M EDTA)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 HPLC column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, this compound, and the fluorescently labeled acceptor substrate.
-
Initiate the reaction by adding the fucosyltransferase enzyme.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by injecting an aliquot onto the HPLC system.
-
Separate the fucosylated product from the unreacted acceptor substrate using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with a buffer like ammonium (B1175870) acetate).[10]
-
Detect the fluorescently labeled molecules using the fluorescence detector.
-
Quantify the amount of product formed by integrating the peak area of the fucosylated product and comparing it to a standard curve.
Lectin-Based ELISA for Fucosylation Detection
This protocol describes a reverse lectin-based ELISA where the lectin is coated on the plate to capture fucosylated glycoproteins from a sample.[4]
Materials:
-
Fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin - AAL)
-
Microtiter plates
-
Sample containing the glycoprotein (B1211001) of interest
-
Primary antibody specific to the glycoprotein of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Plate reader
Procedure:
-
Coat the wells of a microtiter plate with the fucose-specific lectin overnight at 4°C.
-
Wash the wells with Wash Buffer to remove unbound lectin.
-
Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Wash the wells with Wash Buffer.
-
Add the samples containing the glycoprotein of interest to the wells and incubate for 1-2 hours at room temperature to allow the fucosylated glycoproteins to bind to the lectin.
-
Wash the wells to remove unbound sample components.
-
Add the primary antibody specific to the glycoprotein of interest and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of fucosylated glycoprotein in the sample.
Continuous Enzyme-Coupled Spectrophotometric Assay
This assay continuously monitors the production of GDP, a product of the fucosyltransferase reaction, by coupling it to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
Fucosyltransferase
-
This compound (donor substrate)
-
Acceptor substrate
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and KCl)
-
UV-visible spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer, PEP, NADH, PK, LDH, and the acceptor substrate.
-
Initiate the reaction by adding the fucosyltransferase and this compound.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation (decrease in absorbance) is directly proportional to the rate of GDP production and thus to the fucosyltransferase activity.
-
Calculate the enzyme activity from the linear portion of the reaction progress curve using the molar extinction coefficient of NADH.
Visualizing the Fucosylation Process
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: The enzymatic reaction of fucosylation.
Caption: General workflow of an in vitro fucosylation assay.
Conclusion
The choice of an in vitro fucosylation assay depends on the specific research question, required throughput, available equipment, and desired level of quantitative detail. HPLC-based methods offer high precision and specificity, making them suitable for detailed kinetic studies and characterization of fucosylated products. Lectin-based assays provide a high-throughput and cost-effective solution for screening and relative quantification. Continuous enzyme-coupled spectrophotometric assays are well-suited for high-throughput inhibitor screening in drug discovery. While radiometric assays offer high sensitivity, the need for handling radioactive materials has led to a preference for non-radioactive methods.
By understanding the principles, protocols, and reproducibility of these different assays, researchers can select the most appropriate method to generate reliable and meaningful data in the study of fucosylation. The provided protocols and comparative data serve as a valuable resource for implementing and assessing the performance of in vitro fucosylation assays in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Capillary Electrophoresis-Based N-Glycosylation Analysis in the Biomedical and Biopharmaceutical Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Establishment of a novel lectin-antibody ELISA system to determine core-fucosylated haptoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. salimetrics.com [salimetrics.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating CRISPR-Knockout of GDP-Fucose Synthesis: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the precise validation of CRISPR-mediated gene knockouts is paramount. This guide provides a comparative overview of functional assays to confirm the successful knockout of GDP-fucose synthesis, a critical step in protein fucosylation. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of the most appropriate validation strategy.
Fucosylation, the addition of fucose to glycans, plays a crucial role in various biological processes, including cell adhesion, signaling, and immune responses.[1][2] The primary donor for this modification is this compound, which is synthesized through two main pathways: the de novo pathway and the salvage pathway.[3][4][5] The de novo pathway converts GDP-mannose to this compound, while the salvage pathway utilizes free fucose.[3][6] Disrupting this compound synthesis via CRISPR-Cas9 technology is a powerful tool to study the functional consequences of altered fucosylation and to engineer cell lines for producing afucosylated therapeutics with enhanced efficacy.[7]
The Two Major Pathways of this compound Synthesis
The validation of a CRISPR-knockout targeting this compound synthesis hinges on demonstrating a functional loss of fucosylation. This can be achieved by assessing the levels of this compound, the extent of fucosylation on glycoproteins, and the functional consequences of reduced fucosylation.
Figure 1: this compound Synthesis Pathways.
A Workflow for Validating this compound Synthesis Knockout
A systematic approach is crucial for robust validation. The following workflow outlines the key steps from CRISPR editing to functional confirmation.
Figure 2: Experimental Workflow.
Quantitative Comparison of Knockout Effects
The following tables summarize quantitative data from studies that have knocked out key enzymes in the this compound synthesis pathways. These tables provide a baseline for expected outcomes in your own experiments.
Table 1: Intracellular this compound Concentration in Knockout Cell Lines
| Cell Line | Target Gene | This compound (μM) - No Fucose Supplement | This compound (μM) - With Fucose Supplement | Reference |
| HEK293T (WT) | - | ~16 | ~500 | [3] |
| HEK293T | TSTA3 KO | 0 | High increase | [3][6] |
| HEK293T | GMDS KO | ~3 | ~500 | [3][6] |
| HEK293T | FCSK KO | ~12 | No significant increase | [3] |
Table 2: Percentage of Fucosylated N-Glycans in Knockout Cell Lines
| Cell Line | Target Gene | Fucosylated N-Glycans (%) - No Fucose | Fucosylated N-Glycans (%) - With Fucose | Reference |
| HEK293T (WT) | - | High | High | [8] |
| HEK293T | TSTA3 KO | Significantly Reduced | Partially Restored | [8][9] |
| HEK293T | GMDS KO | Not significantly reduced | Increased | [8][9] |
| HEK293T | FCSK KO | Similar to WT | Similar to WT | [8] |
Detailed Experimental Protocols
Here we provide detailed protocols for the key functional assays used to validate the knockout of this compound synthesis.
Mass Spectrometry for Fucosylation Analysis
Mass spectrometry (MS) is a powerful technique for the detailed structural analysis of fucosylated glycans.[1] It allows for the precise identification and quantification of changes in fucosylation patterns following gene knockout.
Protocol: Analysis of N-glycans by MALDI-TOF MS and LC-ESI-MS/MS [1]
-
Sample Preparation:
-
MALDI-TOF MS Analysis:
-
Reconstitute the dried glycan sample in Milli-Q water.
-
Spot 1 µl of the sample onto a MALDI target plate with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and let it air dry.[1]
-
Acquire mass spectra in positive ion mode.
-
-
LC-ESI-MS/MS Analysis:
-
Reconstitute the dried glycan sample in a solvent compatible with your LC system (e.g., 50% acetonitrile/0.1% formic acid).
-
Inject the sample into an LC-MS system equipped with a C18 or HILIC column.[1]
-
Set the mass spectrometer to acquire data in a data-dependent mode to select precursor ions for fragmentation (MS/MS).
-
Analyze the MS/MS spectra for characteristic oxonium ions to confirm the presence of fucose.[1][10]
-
Lectin Staining for Fucosylation
Lectins are proteins that bind specifically to carbohydrates and can be used to detect the presence of fucose on the cell surface. This can be analyzed qualitatively by microscopy or quantitatively by flow cytometry.
Protocol: Lectin Flow Cytometry [11]
-
Cell Preparation:
-
Harvest cultured cells and wash them with FACS buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells to a concentration of 1x10^6 cells/ml in FACS buffer.
-
-
Lectin Staining:
-
Add a fluorescently labeled fucose-specific lectin (e.g., FITC-labeled Aleuria Aurantia Lectin - AAL) to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound lectin.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the lectin staining. A decrease in fluorescence in the knockout cells compared to wild-type cells indicates reduced fucosylation.
-
Protocol: Lectin Immunohistochemistry [12][13]
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
Perform antigen retrieval if necessary.
-
-
Staining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a biotinylated fucose-specific lectin (e.g., Pholiota squarrosa lectin - PhoSL).[12]
-
Wash and then incubate with a streptavidin-HRP conjugate.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Examine the slides under a microscope. A reduction in staining intensity in the knockout tissue compared to wild-type tissue indicates decreased fucosylation.
-
Cell Adhesion Assay
Fucosylated glycans, such as sialyl-Lewis X, are critical ligands for selectins, which mediate cell adhesion.[2][14] A reduction in fucosylation is expected to decrease cell adhesion to selectin-coated surfaces.
Protocol: Cell Adhesion to E-selectin [15]
-
Plate Coating:
-
Coat a 96-well plate with E-selectin-Fc chimera overnight at 4°C.
-
Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Cell Seeding:
-
Label your wild-type and knockout cells with a fluorescent dye (e.g., Calcein-AM).
-
Resuspend the cells in an appropriate buffer.
-
Seed the labeled cells onto the E-selectin-coated plate at a density of 5 x 10^4 cells/well.
-
-
Adhesion and Measurement:
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. A decrease in fluorescence in the knockout cells indicates reduced adhesion.
-
Conclusion
The validation of a CRISPR-mediated knockout of this compound synthesis requires a multi-faceted approach. Combining genomic and proteomic validation with functional assays such as mass spectrometry, lectin staining, and cell adhesion assays provides a comprehensive and robust confirmation of the desired knockout. The choice of assays will depend on the specific research question and the available resources. This guide provides the necessary information and protocols to design and execute a thorough validation strategy, ensuring the reliability of downstream experiments and the successful development of novel cell-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay between de novo and salvage pathways of this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | this compound biosynthesis [reactome.org]
- 6. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 7. Application of the CRISPR/Cas9 Gene Editing Method for Modulating Antibody Fucosylation in CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lectin immunohistochemisty with Pholiota squarrosa lectin to evaluate core fucose - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of α(1,6)fucosyltransferase: Effects on Cell Proliferation, Migration, and Adhesion in an SW480/SW620 Syngeneic Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Fucosylation Inhibitors in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used fucosylation inhibitors, supported by experimental data, to aid in their selection and validation in cell-based models. We delve into the quantitative performance of these inhibitors, provide detailed experimental protocols for their validation, and visualize key cellular pathways and workflows.
Introduction to Fucosylation and its Inhibition
Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation is a hallmark of several diseases, particularly cancer, where it contributes to tumor progression and metastasis.[1] This has spurred the development of fucosylation inhibitors as potential therapeutic agents.[1][2] These inhibitors primarily act by interfering with the metabolic pathways that produce the fucose donor molecule, GDP-fucose.[3][4]
This guide focuses on fucose analogs that act as metabolic inhibitors, providing a framework for their validation in a laboratory setting.
Quantitative Performance of Fucosylation Inhibitors
The following tables summarize the in vitro efficacy and cytotoxicity of prominent fucosylation inhibitors from published studies. The most widely studied inhibitor is 2-deoxy-2-fluoro-L-fucose (2-FF or SGN-2FF), a fucose analog that enters cells and is metabolized into GDP-2-FF.[5] This analog acts as a competitive inhibitor of fucosyltransferases and also provides feedback inhibition of the de novo this compound synthesis pathway.[1][4] More recent developments include protected 2-fluorofucose 1-phosphate derivatives (A2FF1P and B2FF1P), which show enhanced potency.[1][6]
Table 1: In Vitro Efficacy of Fucosylation Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Type | Lectin Used | EC50 / IC50 (µM) | Citation |
| 2-FF (SGN-2FF) | THP-1 | Flow Cytometry | AOL | 30.0 ± 1.0 | [1][6] |
| HeLa | Flow Cytometry | AOL | 7.0 ± 1.0 | [1][6] | |
| H1299 | Flow Cytometry | AOL | 11.0 ± 1.0 | [1][6] | |
| CHO K1 | Microscopy | AAL | 152 ± 96 | [7] | |
| A2FF1P | THP-1 | Flow Cytometry | AOL | 5.0 ± 0.3 | [1][6] |
| HeLa | Flow Cytometry | AOL | 1.0 ± 0.1 | [1][6] | |
| H1299 | Flow Cytometry | AOL | 2.0 ± 0.1 | [1][6] | |
| B2FF1P | THP-1 | Flow Cytometry | AOL | 4.0 ± 0.2 | [1][6] |
| HeLa | Flow Cytometry | AOL | 1.0 ± 0.1 | [1][6] | |
| H1299 | Flow Cytometry | AOL | 3.0 ± 0.2 | [1][6] |
EC50/IC50 values represent the concentration required to achieve 50% inhibition of fucosylation. AAL (Aleuria Aurantia Lectin) and AOL (Aspergillus Oryzae L-fucoside specific lectin) are fucose-binding lectins.
Table 2: Cytotoxicity and Viability of Fucosylation Inhibitors
| Inhibitor | Cell Line | Assay Type | Concentration (µM) | % Viability / Cytotoxicity | Citation |
| 2-FF (SGN-2FF) | THP-1 | XTT (Viability) | up to 512 | >90% Viability | [1][6] |
| THP-1 | LDH (Cytotoxicity) | up to 512 | <10% Cytotoxicity | [1][6] | |
| A2FF1P | THP-1 | XTT (Viability) | up to 512 | >90% Viability | [1][6] |
| THP-1 | LDH (Cytotoxicity) | up to 512 | <10% Cytotoxicity | [1][6] | |
| B2FF1P | THP-1 | XTT (Viability) | up to 512 | >90% Viability | [1][6] |
| THP-1 | LDH (Cytotoxicity) | up to 512 | <10% Cytotoxicity | [1][6] |
Data indicates that these inhibitors are generally non-toxic at concentrations effective for fucosylation inhibition.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the biological consequences of fucosylation inhibition is crucial. The following diagrams illustrate the metabolic pathway targeted by inhibitors, key signaling cascades affected by fucosylation, and a standard experimental workflow for inhibitor validation.
Caption: Mechanism of action for fucose analog inhibitors.
Caption: Role of core fucosylation in EGFR signaling.
Caption: Fucosylation is essential for TGF-β receptor signaling.
Caption: Experimental workflow for fucosylation inhibitor validation.
Detailed Experimental Protocols
Here we provide standardized protocols for the key assays required to validate fucosylation inhibitors.
Protocol 1: Lectin Blotting for Fucosylation Analysis
This method is used to detect changes in the fucosylation of total cellular proteins or specific immunoprecipitated proteins.[8][9]
Materials:
-
Cell lysates prepared in RIPA buffer with protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer (e.g., Towbin buffer).
-
Blocking buffer: 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Biotinylated Aleuria Aurantia Lectin (AAL) or other fucose-specific lectin.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Quantification: Determine protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[8]
-
Lectin Incubation: Incubate the membrane with biotinylated AAL (e.g., 1 µg/mL in blocking buffer) for 1-2 hours at room temperature.[9]
-
Washing: Wash the membrane 3-4 times for 5-10 minutes each with TBST.[8][9]
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer per manufacturer's instructions) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize to a loading control like β-actin or total protein stain.
Protocol 2: Flow Cytometry for Cell Surface Fucosylation
This protocol quantifies fucosylation levels on the surface of intact cells.[1][6]
Materials:
-
Single-cell suspension of treated and control cells.
-
FACS buffer (e.g., PBS with 1% BSA).
-
Biotinylated AAL or other fucose-specific lectin.
-
Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE or -APC).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and wash once with ice-cold PBS. Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Lectin Staining: Add biotinylated AAL to the cell suspension at a final concentration of 1-5 µg/mL. Incubate on ice for 30-45 minutes in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Secondary Staining: Resuspend the cell pellet in FACS buffer containing fluorochrome-conjugated streptavidin. Incubate on ice for 30 minutes in the dark.
-
Final Wash: Wash the cells twice with cold FACS buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the median fluorescence intensity (MFI) of the stained cell population. Compare the MFI of inhibitor-treated cells to control cells.
Protocol 3: Cell Viability and Cytotoxicity Assays
It is essential to assess whether the observed effects of an inhibitor are due to specific fucosylation inhibition or general cytotoxicity.[1][6]
A. XTT Assay (Cell Viability)
Materials:
-
Cells seeded in a 96-well plate.
-
XTT labeling reagent and electron-coupling reagent.
-
Plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a range of inhibitor concentrations for the desired duration (e.g., 72 hours).
-
Add XTT Reagent: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Read Absorbance: Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
B. LDH Assay (Cytotoxicity)
Materials:
-
Cell culture supernatant from treated and control cells.
-
LDH assay kit.
-
Plate reader.
Procedure:
-
Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant.
-
Perform Assay: Follow the LDH assay kit manufacturer's protocol. This typically involves mixing the supernatant with a reaction mixture and incubating at room temperature.
-
Read Absorbance: Measure the absorbance at the recommended wavelength (usually ~490 nm).
-
Analysis: Calculate cytotoxicity as a percentage, using a positive control (cells lysed with detergent) to define 100% cytotoxicity.
Conclusion
The validation of fucosylation inhibitors in cell-based models requires a multi-faceted approach. Fucose analogs like 2-FF and its more potent derivatives, A2FF1P and B2FF1P, have demonstrated effective and specific inhibition of cellular fucosylation with low cytotoxicity.[1][5][6] By employing the quantitative assays and detailed protocols outlined in this guide, researchers can reliably assess the efficacy of these compounds. Understanding their impact on key fucosylation-dependent signaling pathways, such as those mediated by EGFR and TGF-β, will further elucidate their therapeutic potential in oncology and other fields.[10][11]
References
- 1. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Fucosyltransferases with Diverse Acceptor Substrates
For Researchers, Scientists, and Drug Development Professionals
Fucosyltransferases (FUTs) are a family of enzymes crucial for the synthesis of fucosylated glycans, which play pivotal roles in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The kinetic properties of these enzymes with various acceptor substrates are of paramount interest for understanding their biological functions and for the development of therapeutic inhibitors. This guide provides a comparative analysis of the kinetics of several key human fucosyltransferases, focusing on their activity with different acceptor substrates, particularly those involved in the biosynthesis of Lewis antigens.
Comparative Kinetic Data of Fucosyltransferases
| Fucosyltransferase | Acceptor Substrate | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1mM-1) |
| FUT3 | β-D-Gal-(1->3)-β-D-GlcNAc-OR¹ | 1 | - | - |
| Fucα1->2Galβ1->3GlcNAcβ-OR¹ | 0.10 | - | - | |
| NeuAcα2->3Galβ1->3GlcNAcβ-OR¹ | 0.58 | - | - | |
| FUT4 | N-acetyllactosamine (Type 2) | - | - | Potent activity for LeX synthesis[1] |
| FUT5 | α-L-Fuc-(1->2)-β-D-Gal-(1->4)-D-GlcNAc (H-type 2) | - | 1.70[2] | - |
| Type 2 N-acetyllactosamine | - | - | Higher activity than with Type 1[3] | |
| FUT6 | Sialyl-N-acetyllactosamine (sialyl-Type 2) | - | - | High potency for sLeX synthesis[1] |
| N-acetyllactosamine (Type 2) | - | - | Moderate activity for LeX synthesis[1] | |
| FUT7 | Sialyl-N-acetyllactosamine (sialyl-Type 2) | - | - | High potency for sLeX synthesis[1] |
| N-acetyllactosamine (Type 2) | - | - | No activity for LeX synthesis[4] | |
| FUT9 | Lacto-N-neotetraose (LNnT) | 0.22[5] | 35.4[5] | 160.9 |
| H-type 2 LacNAc | 0.38[5] | 25.8[5] | 67.9 | |
| Type 2 LacNAc | 0.40[5] | 24.6[5] | 61.5 | |
| Sialyl-type 2 LacNAc | 0.48[5] | 34.8[5] | 72.5 | |
| GDP-fucose (donor substrate) | 0.20[5] | 29.4[5] | 147.0 |
¹ OR represents an aglycone moiety. "-" indicates that the data is not available in the cited sources.
Experimental Protocols
The determination of fucosyltransferase kinetics relies on precise and reproducible experimental methods. Below are detailed protocols for two commonly employed assays.
HPLC-Based Fucosyltransferase Activity Assay
This method offers a direct measurement of the formation of the fucosylated product over time.[6]
Materials:
-
Enzyme: Purified or recombinant fucosyltransferase.
-
Donor Substrate: this compound.
-
Acceptor Substrate: A suitable acceptor, such as a fluorescently labeled oligosaccharide (e.g., pyridylaminated N-acetyllactosamine).[6]
-
Reaction Buffer: An optimal buffer for the enzyme, typically containing a divalent cation like MnCl₂ (e.g., 50 mM MES buffer, pH 6.5, with 25 mM MnCl₂).
-
Quenching Solution: A solution to halt the reaction (e.g., 0.1 M EDTA).
-
HPLC System: A high-performance liquid chromatography system equipped with a fluorescence detector and a suitable column (e.g., reversed-phase C18).
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed, saturating concentration of this compound, and varying concentrations of the acceptor substrate.
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains within the linear range.[6]
-
Reaction Quenching: Stop the reaction by adding the quenching solution.[6]
-
HPLC Analysis: Analyze the reaction mixture using HPLC to separate the fucosylated product from the unreacted substrates.
-
Quantification: Determine the amount of product formed by integrating the peak area corresponding to the fluorescently labeled product.
-
Data Analysis: Plot the initial reaction velocities against the acceptor substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Continuous Enzyme-Coupled Spectrophotometric Assay
This assay continuously monitors the production of GDP, a byproduct of the fucosyltransferase reaction.[6]
Materials:
-
Enzyme: Purified or recombinant fucosyltransferase.
-
Donor Substrate: this compound.
-
Acceptor Substrate: The acceptor of interest.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).[6]
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.[6]
-
Reaction Buffer: A buffer compatible with all enzymes in the coupled system (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and KCl).
-
Spectrophotometer: A UV-visible spectrophotometer capable of monitoring absorbance changes at 340 nm.[6]
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, LDH, and the desired concentration of the acceptor substrate.
-
Background Reading: Add the fucosyltransferase and this compound to the mixture and monitor for any background reaction (fucosyltransferase-independent NADH oxidation).[6]
-
Initiate Reaction: Start the main reaction by adding the fucosyltransferase to the complete reaction mixture.
-
Monitor Absorbance: Continuously record the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[6]
-
Calculate Velocity: Convert the rate of absorbance change to the rate of GDP production using the molar extinction coefficient of NADH.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying concentrations of the acceptor substrate while maintaining a constant, saturating concentration of this compound.
Visualizing the Experimental Workflow and Fucosyltransferase Reaction
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for kinetic analysis and the general fucosyltransferase-catalyzed reaction.
References
- 1. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. GGDB: FUT5 [acgg.asia]
- 4. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to GDP-Fucose Labeling: Comparing Methods for Efficiency and Specificity
For researchers, scientists, and drug development professionals, the accurate detection and quantification of fucosylation—a critical post-translational modification—is paramount. Fucosylation plays a pivotal role in a myriad of biological processes, from cell-cell recognition and immune responses to cancer progression.[1] Consequently, robust and reliable methods for labeling and detecting fucosylated glycans are essential for advancing our understanding of glycobiology and for the development of novel therapeutics.[1]
This guide provides an objective comparison of current methodologies for fucosylation labeling, focusing on their efficiency, specificity, and applicability. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
At a Glance: A Comparative Overview of Fucosylation Labeling Methods
The choice of a labeling method depends on the specific research question, sample type, and desired outcome. The following table summarizes the key characteristics of four prominent techniques to facilitate a clear and rapid comparison.
| Feature | Metabolic Labeling with Click Chemistry | Chemoenzymatic Labeling | Enzymatic Labeling | Lectin-Affinity Analysis |
| Principle | Incorporation of a modified fucose analog (e.g., containing an azide (B81097) or alkyne) into glycans in living cells, followed by bioorthogonal reaction with a reporter probe.[1][2] | Use of a specific glycosyltransferase to attach a chemically-tagged sugar onto a target glycan, followed by click chemistry detection.[3][4] | In vitro transfer of a fluorescently-labeled fucose (e.g., Cy5-GDP-Fucose) to glycans by a specific fucosyltransferase (FUT).[1][5] | Detection and quantification of fucosylated glycoproteins using fucose-binding lectins.[1] |
| Primary Application | Visualization and tracking of fucosylated glycans in live cells and organisms.[1][6] | Highly specific detection and imaging of particular glycan structures (e.g., core fucosylation) in cell lysates or on live cells.[3][4] | Specific labeling of fucosylation on purified glycoproteins or cell surfaces in vitro.[1] | High-throughput screening and quantification of fucosylation in complex samples.[1] |
| Specificity | Can be influenced by the metabolism of the fucose analog and the promiscuity of cellular enzymes.[1][7] | High, determined by the substrate specificity of the enzyme used.[3][4] | High, determined by the specificity of the fucosyltransferase used.[1][5] | Can be affected by lectin cross-reactivity with other sugars.[1] |
| Efficiency | Varies among cell types and depends on the efficiency of metabolic incorporation and the click reaction.[7][8] Can be low for some analogs.[8] | High sensitivity can be achieved due to stoichiometric labeling.[9] | High, dependent on enzyme activity and substrate availability.[1] | Moderate to high, depends on lectin affinity and epitope accessibility. |
| In Vivo Compatibility | Yes, widely used for in vivo imaging in organisms like zebrafish.[6][10][11] | Limited to cell surface labeling or in vitro assays.[3] | Limited to cell surface labeling or in vitro assays.[1] | Limited applicability for live imaging due to the size of lectins. |
| Key Advantage | Enables dynamic tracking of glycan synthesis in living systems.[12] | Superior specificity for particular glycan linkages.[3][4] | Direct, one-step labeling with a fluorescent probe. | Simple, fast, and suitable for high-throughput formats. |
| Key Limitation | Potential for metabolic side effects or incomplete labeling.[7][13] The copper catalyst used in some click reactions can be toxic to live cells.[14] | Requires a specific enzyme for the target glycan of interest. | Primarily an in vitro technique. | Potential for false positives due to non-specific binding.[1] |
Method 1: Metabolic Labeling with Click Chemistry
Metabolic glycoengineering (MGE) is a powerful technique that exploits the cell's own biosynthetic pathways to incorporate sugar analogs bearing bioorthogonal chemical reporters (e.g., azides or alkynes) into glycans.[12][15] For fucosylation, a fucose analog like 6-azido-L-fucose (FucAz) or an alkyne-bearing fucose (FucAl) is introduced to cells.[1][2] This analog is processed by the fucose salvage pathway to form GDP-fucose-azide/alkyne, which is then used by fucosyltransferases to modify glycoproteins.[11] The incorporated chemical handle can then be specifically tagged with a reporter molecule (e.g., a fluorophore or biotin) via a highly efficient and bioorthogonal "click chemistry" reaction.[8][16]
Experimental Workflow: Metabolic Fucosylation Labeling
Detailed Experimental Protocol: Metabolic Labeling of Cultured Cells
This protocol is a general guideline for labeling cultured mammalian cells with an azide-modified fucose analog.
A. Materials and Reagents:
-
Peracetylated 6-azido-L-fucose (Ac4FucAz)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Click chemistry detection reagents (e.g., alkyne-fluorophore, copper(I) catalyst, or a copper-free cyclooctyne (B158145) probe)
-
Cell lysis buffer or fixation solution
B. Procedure:
-
Cell Culture: Plate and culture cells to the desired confluency under standard conditions.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4FucAz in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration (typically 25-100 µM).
-
Metabolic Labeling: Replace the existing medium with the Ac4FucAz-containing labeling medium. Incubate the cells for 1-3 days. The optimal incubation time and analog concentration should be determined empirically for each cell type.[17]
-
Cell Harvesting: After incubation, wash the cells thoroughly with PBS to remove any unincorporated sugar analog.[17]
-
Click Reaction:
-
For live-cell imaging with copper-free click chemistry, incubate the washed cells with a cyclooctyne-conjugated fluorophore according to the manufacturer's protocol.[6][10]
-
For fixed cells or lysates using copper-catalyzed click chemistry (CuAAC), fix the cells or prepare a cell lysate. Perform the click reaction by adding the alkyne-probe, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand.[2][14]
-
-
Analysis: Wash the cells or lysate to remove excess detection reagents. Analyze the labeled glycoproteins via fluorescence microscopy, flow cytometry, or SDS-PAGE followed by in-gel fluorescence scanning.
Method 2: Chemoenzymatic Labeling
Chemoenzymatic labeling offers a highly specific alternative by using enzymes to attach a chemically modified sugar to a specific glycan structure.[3] This approach overcomes the specificity limitations of metabolic labeling, which relies on the often-promiscuous native cellular machinery.[3][9] For example, a recently developed method uses a galactosyltransferase from C. elegans that specifically transfers an azido-appended galactose (GalNAz) onto the core fucose residue of N-glycans.[3][4][18] This allows for the selective detection of core fucosylation, a modification implicated in various diseases, which is difficult to achieve with other methods.[4][18]
Experimental Workflow: Chemoenzymatic Labeling of Core Fucosylation
Detailed Experimental Protocol: Chemoenzymatic Labeling of Cell Surface Glycans
This protocol is adapted from methods for labeling specific glycan motifs on live cells.[3]
A. Materials and Reagents:
-
Cultured cells expressing the target glycan
-
Recombinant glycosyltransferase specific for the target (e.g., C. elegans GALT-1 for core fucose)[3]
-
Azide-functionalized nucleotide sugar donor (e.g., UDP-GalNAz)
-
Reaction buffer (e.g., PBS or Tris-HCl with appropriate divalent cations)
-
Copper-free click chemistry probe (e.g., DBCO-fluorophore)
B. Procedure:
-
Cell Preparation: Culture cells on coverslips or in plates. Wash the cells gently with reaction buffer.
-
Labeling Reaction: Prepare a labeling cocktail containing the specific glycosyltransferase and its corresponding azide-sugar donor substrate (UDP-GalNAz) in reaction buffer.
-
Incubation: Add the labeling cocktail to the cells and incubate for a defined period (e.g., 1 hour at 37°C) to allow the enzyme to transfer the azide-sugar onto the cell surface glycans.[9]
-
Washing: Gently wash the cells three times with cold buffer to remove the enzyme and unreacted sugar donor.
-
Click Reaction: Incubate the azide-labeled cells with a copper-free alkyne probe (e.g., DBCO-488) in buffer for 1 hour at room temperature.[9]
-
Final Wash and Imaging: Wash the cells three times to remove the excess probe. The cells are now ready for imaging by fluorescence microscopy.
Method 3: Direct Enzymatic Labeling
Direct enzymatic labeling is a highly specific in vitro method that uses fucosyltransferases (FUTs) to transfer a fucose residue that is already conjugated to a reporter molecule, such as a fluorophore (e.g., Cy5), from a this compound donor to the acceptor glycan.[1][5] This approach provides a direct readout without the need for a secondary detection step like click chemistry. The specificity of the labeling is dictated by the precise acceptor specificity of the recombinant FUT used in the assay.[1][5]
Experimental Workflow: Direct Enzymatic Labeling
Detailed Experimental Protocol: In Vitro Enzymatic Fucosylation
This protocol describes a typical in vitro synthesis using a purified fucosyltransferase.[19]
A. Materials and Reagents:
-
Purified fucosyltransferase (e.g., FUT8, FUT9)[5]
-
Fluorescently-labeled guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose-Fluorophore)
-
Acceptor glycoprotein or oligosaccharide
-
Reaction Buffer (e.g., Tris-HCl) with appropriate divalent cations (e.g., MnCl₂)
-
Method for reaction termination (e.g., heat, EDTA)
B. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the acceptor glycoprotein (e.g., 1-5 µg), the GDP-L-fucose-fluorophore donor substrate, and the fucosyltransferase in the appropriate reaction buffer.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).
-
Termination: Stop the reaction by heating the mixture (e.g., 100°C for 5 minutes) or by adding a chelating agent like EDTA to sequester the divalent cations required by the enzyme.[19]
-
Analysis: The resulting fluorescently labeled glycoprotein can be directly analyzed by SDS-PAGE and in-gel fluorescence imaging, or by other methods such as HPLC or mass spectrometry.[5]
Conclusion
The selection of a this compound labeling method is a critical decision that directly impacts experimental outcomes. Metabolic labeling with click chemistry is unparalleled for studying the dynamics of fucosylation in living systems, though its specificity can be a concern.[1][12] For applications demanding the highest specificity, particularly for distinguishing between different fucosylation linkages like core versus antennae, chemoenzymatic methods are superior.[3][4] Direct enzymatic labeling provides a straightforward and highly specific in vitro tool, while lectin-based assays remain a valuable, albeit less specific, method for high-throughput screening.[1] By understanding the principles, advantages, and limitations of each technique, researchers can choose the optimal strategy to unravel the complex roles of fucosylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 4. Chemoenzymatic Labeling, Detection and Profiling of Core Fucosylation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemoenzymatic Probes for Detecting and Imaging Fucose-α(1-2)-galactose Glycan Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pnas.org [pnas.org]
- 15. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosynth.com [biosynth.com]
- 17. benchchem.com [benchchem.com]
- 18. Collection - Chemoenzymatic Labeling, Detection and Profiling of Core Fucosylation in Live Cells - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 19. benchchem.com [benchchem.com]
comparing the substrate specificity of different fucosyltransferases
An objective comparison of the substrate specificity of different fucosyltransferases, complete with supporting experimental data, is crucial for researchers in glycoscience and drug development. Fucosyltransferases (FUTs) are enzymes that catalyze the transfer of a fucose sugar from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule, which can be a glycoprotein (B1211001), glycolipid, or oligosaccharide.[1] This post-translational modification, known as fucosylation, is critical for a wide range of biological processes, including cell adhesion, signaling, and immune responses.[2]
Mammalian fucosyltransferases are classified based on the type of glycosidic linkage they form (e.g., α1,2, α1,3/4, α1,6) and their localization within the cell. Most FUTs are type II transmembrane proteins located in the Golgi apparatus, while Protein O-Fucosyltransferases (POFUTs) are found in the endoplasmic reticulum.[1] Each enzyme exhibits distinct substrate specificity, recognizing unique acceptor molecules and catalyzing fucosylation at specific sites, which gives rise to a diverse array of fucosylated structures with distinct biological functions.[3]
Comparative Substrate Specificity of Fucosyltransferases
The specificity of fucosyltransferases dictates the types of fucosylated glycans synthesized in a cell. This specificity is determined by the enzyme's ability to recognize both the donor substrate (this compound) and, more critically, the structure of the acceptor glycan.[3] Below is a summary of the substrate specificities for major families of human fucosyltransferases.
| Enzyme Family | Examples | Linkage Type | Donor Substrate | Primary Acceptor Substrates & Recognition Motifs | Key Biological Roles |
| α1,3/4-Fucosyltransferases | FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 | α1,3 or α1,4 | This compound | Acceptor terminating in Galβ1-4GlcNAc (Type 2) or Galβ1-3GlcNAc (Type 1). Specificity varies within the family; e.g., FUT7 primarily synthesizes sialyl Lewis X, while FUT9 acts on terminal GlcNAc.[4][5] | Synthesis of Lewis antigens (e.g., Lewis X, sialyl Lewis X), selectin ligands, cell adhesion, inflammation.[6] |
| α1,6-Fucosyltransferase | FUT8 | α1,6 | This compound | Innermost GlcNAc residue of N-linked glycans (core fucosylation).[7][8] Requires the α1,3 arm GlcNAc for efficient catalysis.[8][9] | Modulation of cell surface receptor signaling (e.g., EGFR, TGF-β receptor), antibody-dependent cellular cytotoxicity.[10] |
| Protein O-Fucosyltransferases | POFUT1 (OFUT1 in Drosophila) | O-linkage to Ser/Thr | This compound | Serine or Threonine within the consensus sequence C²XXXX(S/T)C³ of properly folded Epidermal Growth Factor (EGF)-like domains.[11] | Notch signaling pathway regulation, protein folding and secretion.[1][12] |
Experimental Protocols for Determining Substrate Specificity
The characterization of fucosyltransferase activity and specificity relies on robust in vitro assays. These protocols enable the quantification of fucose transfer to specific acceptor substrates, allowing for the determination of kinetic parameters like Kₘ and kcat.
HPLC-Based Assay for α1,3/4-Fucosyltransferase Activity
This method measures the transfer of fucose to a fluorescently labeled acceptor substrate, allowing for quantitative analysis via High-Pressure Liquid Chromatography (HPLC).[4]
Materials:
-
Enzyme source: Cell extracts from FUT-transfected cells or purified recombinant fucosyltransferases.[4]
-
Donor substrate: this compound.[4]
-
Acceptor substrate: Pyridylaminated (PA)-oligosaccharides (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay).[4]
-
Reaction buffer: 20 mM HEPES (pH 7.4) or 1 M sodium cacodylate (pH 6.8).[4]
-
Cofactors: MnCl₂.[4]
Procedure:
-
Enzyme Preparation: Solubilize cells expressing the fucosyltransferase in a buffer containing a non-ionic detergent like Triton X-100. Centrifuge to pellet debris and use the supernatant as the enzyme source.[4]
-
Reaction Setup: Prepare a reaction mixture containing the enzyme source, this compound, the PA-labeled acceptor sugar, and MnCl₂ in the reaction buffer.[4]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 1-2 hours.[4]
-
Reaction Termination: Stop the reaction by heat inactivation or centrifugation.[4]
-
HPLC Analysis: Analyze the supernatant using reverse-phase HPLC on a C18 column. The fucosylated, PA-labeled product is separated from the unreacted acceptor.[4]
-
Quantification: Monitor the elution profile using a fluorescence spectrophotometer. The fucosyltransferase activity is calculated based on the peak area of the product.[4]
Radioactive Assay for O-Fucosyltransferase (POFUT1) Activity
This assay quantifies the incorporation of radiolabeled fucose into a specific protein or peptide acceptor substrate containing EGF domains.[11]
Materials:
-
Enzyme source: Purified recombinant POFUT1.[11]
-
Donor substrate: GDP-[¹⁴C]fucose.[11]
-
Acceptor substrate: A purified protein or peptide containing a properly folded EGF domain (e.g., EGF domain from human Factor VII).[11]
-
Reaction buffer: 100 mM imidazole-HCl, pH 7.0, or 50 mM HEPES, pH 7.0.[11]
-
Cofactors: Mn²⁺ is required for POFUT1 activity.[11]
Procedure:
-
Reaction Setup: Combine the purified POFUT1 enzyme, the EGF domain-containing acceptor, and GDP-[¹⁴C]fucose in the reaction buffer.
-
Incubation: Incubate the mixture at 37°C. The reaction time is optimized based on enzyme concentration and activity.
-
Separation: Separate the radiolabeled glycoprotein product from the unreacted GDP-[¹⁴C]fucose. This can be achieved by methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by size-exclusion chromatography.
-
Detection: Quantify the incorporated radioactivity in the product fraction using a scintillation counter. The amount of incorporated ¹⁴C is directly proportional to the enzyme activity.
GDP-Glo™ Glycosyltransferase Assay
This is a luminescent, high-throughput assay suitable for kinetic analysis of any glycosyltransferase that uses a nucleotide sugar donor, including fucosyltransferases.[7] It measures the amount of GDP produced in the fucosylation reaction.[13]
Materials:
-
Enzyme source: Purified recombinant fucosyltransferase (e.g., FUT8).[7]
-
Donor substrate: this compound.
-
Acceptor substrate: A specific glycan or glycoprotein acceptor.[7]
-
GDP-Glo™ Reagent and Detection Reagent (Promega).
Procedure:
-
Fucosyltransferase Reaction: Perform the enzymatic reaction by incubating the fucosyltransferase with this compound and the desired acceptor substrate in an appropriate buffer.
-
GDP Detection (Step 1): Add the GDP-Glo™ Reagent to the completed reaction. This reagent terminates the enzymatic reaction and converts the GDP product to ADP.
-
ATP Detection (Step 2): Add the Kinase Detection Reagent, which contains a luciferase. The luciferase utilizes the newly synthesized ATP to produce light.
-
Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of GDP produced, and therefore to the fucosyltransferase activity. This data can be used to determine kinetic parameters.[13]
Visualizing Fucosylation in Biological Pathways and Workflows
Diagrams are essential tools for visualizing the complex roles of fucosyltransferases in signaling pathways and for outlining experimental procedures.
Caption: Role of POFUT1 in the Notch signaling pathway.[12][14][15]
Caption: Generalized workflow for an in vitro fucosyltransferase assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Figure 1: [Substrate specificity of each FUT...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Substrate Specificity and Catalysis of α1,6-Fucosyltransferase - Glycopedia [glycopedia.eu]
- 9. Structural basis for substrate specificity and catalysis of α1,6-fucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Fucosylation Changes: Lectin Blotting in Focus
For Researchers, Scientists, and Drug Development Professionals
The addition of fucose to glycoproteins, a process known as fucosylation, is a critical post-translational modification that plays a pivotal role in a multitude of cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, most notably cancer, making it a key area of investigation for biomarker discovery and therapeutic development. This guide provides an objective comparison of methods used to validate changes in fucosylation, with a primary focus on lectin blotting, and presents supporting experimental data and protocols to aid in the selection of the most appropriate technique for your research needs.
Comparing Fucosylation Detection Methods: A Quantitative Overview
The choice of method for analyzing fucosylation changes depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the biological sample. Here, we compare lectin blotting with other commonly used techniques: Mass Spectrometry (MS), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and antibody-based assays.
| Feature | Lectin Blotting | Mass Spectrometry (MS) | HPAEC-PAD | Antibody-Based Assays |
| Principle | Utilizes fucose-specific lectins to detect fucosylated glycoproteins on a membrane. | Measures the mass-to-charge ratio of fucosylated glycans or glycopeptides. | Separates and quantifies monosaccharides, including fucose, after acid hydrolysis. | Employs antibodies that specifically recognize fucosylated epitopes. |
| Specificity | Moderate to high, dependent on the lectin's specificity for fucose linkages (e.g., core vs. terminal). Can be influenced by glycan complexity. | High; provides detailed structural information, including linkage and site of fucosylation. | High for fucose quantification, but does not provide linkage information. | High, but dependent on the availability and specificity of the antibody. |
| Sensitivity | Good; can detect nanogram quantities of glycoproteins.[1] | Very high; considered the gold standard for detailed glycan analysis. | High sensitivity for monosaccharide quantification. | High, dependent on antibody affinity. |
| Quantitative Approach | Semi-quantitative (densitometry) to relative quantification. | Relative and absolute quantification. | Absolute quantification of total fucose. | Semi-quantitative to quantitative (ELISA). |
| Throughput | High; suitable for screening multiple samples. | Low to medium; technically demanding and time-consuming. | Medium. | High (ELISA format). |
| Cost | Relatively low. | High; requires specialized equipment and expertise. | Medium. | Medium to high, depending on antibody cost. |
| Key Advantages | Simple, cost-effective, high-throughput screening method. | Provides detailed structural information. | Direct quantification of total fucose. | High specificity when suitable antibodies are available. |
| Key Limitations | Indirect detection, potential for cross-reactivity, and provides limited structural information. | Lower throughput, complex data analysis. | Destructive to the sample, no linkage information. | Limited availability of specific antibodies for all fucosylated structures. |
In-Depth Look at Fucose-Specific Lectins
Several lectins are commonly used to detect fucosylation, each with its own specificity for different fucose linkages. The choice of lectin is critical for targeted analysis.
| Lectin | Source | Primary Fucose Linkage Specificity | Applications |
| Aleuria Aurantia (B1595364) Lectin (AAL) | Aleuria aurantia (Orange peel fungus) | Binds preferentially to fucose linked (α-1,6) to N-acetylglucosamine (core fucose) and fucose linked (α-1,3) to N-acetyllactosamine. Also recognizes other fucose linkages (α-1,2, α-1,4). | General detection of fucosylation, biomarker discovery in cancer. |
| Lens Culinaris Agglutinin (LCA) | Lens culinaris (Lentil) | Recognizes sequences containing α-linked mannose residues, with a significantly enhanced affinity for core α-1,6 fucosylated N-glycans. | Detection of core fucosylation, particularly in glycoproteins like AFP-L3 for liver cancer diagnosis.[2] |
| Lotus Tetragonolobus Lectin (LTL) | Lotus tetragonolobus (Winged pea) | Binds to Fucα1-3Galβ1-4GlcNAc and Fucα1-3GlcNAc motifs. | Found to be highly effective in capturing AFP-L3, a biomarker for hepatocellular carcinoma.[2] |
| Ulex Europaeus Agglutinin I (UEA I) | Ulex europaeus (Gorse) | Binds specifically to α-1,2 linked fucose residues. | Detection of terminal fucosylation, particularly in studies of blood group antigens. |
A study comparing fucose-specific lectins for the enrichment of the hepatocellular carcinoma biomarker AFP-L3 found that LTL was approximately three times more effective than the commonly used LCA.[2] Another study on endometriosis found that AAL had high clinical value (AUC 0.926) in diagnosing advanced stages of the disease based on serum IgG fucosylation.
Experimental Workflows and Signaling Pathways
Lectin Blotting Workflow
The general workflow for lectin blotting is analogous to that of a Western blot. It involves the separation of proteins by gel electrophoresis, transfer to a membrane, and subsequent probing with a labeled lectin to detect glycoproteins containing the specific fucose linkage of interest.
Caption: A generalized workflow for the detection of fucosylated proteins using lectin blotting.
Fucosylation in EGFR Signaling
Core fucosylation, the addition of fucose to the innermost GlcNAc of N-glycans, has been shown to play a crucial role in regulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The presence of core fucose on EGFR is essential for its proper dimerization and subsequent autophosphorylation upon ligand binding, which in turn activates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.
Caption: The role of core fucosylation in the activation of the EGFR signaling pathway.
Detailed Experimental Protocols
Protocol 1: Lectin Blotting for Detection of Fucosylation Changes in Cancer Cell Lysates
This protocol provides a method for detecting changes in protein fucosylation in cell lysates using Aleuria aurantia lectin (AAL).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated Aleuria aurantia lectin (AAL)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in cold lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Lectin Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with biotinylated AAL (typically 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Perform densitometric analysis on the resulting bands to quantify the relative levels of fucosylation.
-
Protocol 2: Lectin Blotting using Lens Culinaris Agglutinin (LCA) for Core Fucosylation
This protocol is adapted for the specific detection of core fucosylation using Lens culinaris agglutinin (LCA).
Materials:
-
Same as Protocol 1, with the substitution of Biotinylated Lens culinaris agglutinin (LCA) for AAL.
-
LCA requires the presence of Ca²⁺ and Mn²⁺ for optimal activity, so ensure buffers are supplemented accordingly if necessary.
Procedure:
The procedure is largely the same as for AAL lectin blotting.
-
Sample Preparation, SDS-PAGE, and Transfer: Follow steps 1 and 2 from Protocol 1.
-
Blocking and Lectin Incubation:
-
Block the membrane as described previously.
-
Incubate the membrane with biotinylated LCA (typically 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis: Follow steps 4 and 5 from Protocol 1.
Conclusion
Validating changes in fucosylation is crucial for advancing our understanding of its role in health and disease. Lectin blotting offers a powerful, accessible, and high-throughput method for the initial screening and validation of fucosylation changes. While it may not provide the granular detail of mass spectrometry, its simplicity and cost-effectiveness make it an invaluable tool for many research applications. For more detailed structural analysis and absolute quantification, mass spectrometry remains the gold standard. The choice of methodology should be guided by the specific research question, available resources, and the desired level of detail. By combining lectin-based screening with more detailed analytical techniques, researchers can effectively investigate the complex world of protein fucosylation.
References
A Researcher's Guide to Confirming Fucosylation Knockout in Engineered Cell Lines
For researchers, scientists, and drug development professionals, the successful generation of knockout cell lines deficient in fucosylation is a critical step in producing therapeutic antibodies with enhanced efficacy and in studying the fundamental roles of fucosylation in cellular processes. This guide provides a comparative overview of the key experimental methods used to verify the absence of fucosylation, supported by experimental data and detailed protocols.
The removal of fucose, particularly core fucosylation on the N-glycans of antibodies, is a well-established strategy to enhance antibody-dependent cellular cytotoxicity (ADCC), a crucial mechanism in cancer immunotherapy.[1][2][3] Therefore, robust and reliable methods to confirm the afucosylated state of glycoproteins produced in knockout cells are paramount. The primary techniques employed for this purpose are lectin-based assays, mass spectrometry, and flow cytometry.
Comparative Analysis of Fucosylation Detection Methods
The choice of method for confirming the absence of fucosylation depends on the specific requirements of the experiment, including the desired level of detail, sample type, and available instrumentation. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Lectin Blotting | Utilizes fucose-binding lectins (e.g., Aleuria aurantia (B1595364) lectin - AAL, Lens culinaris agglutinin - LCA) to detect fucosylated glycoproteins on a membrane.[4][5][6] | - Relatively simple and cost-effective.- Provides information on the molecular weight of fucosylated proteins. | - Semi-quantitative.- May not detect low levels of fucosylation.- Depends on lectin specificity. | Routine screening of knockout clones for the absence of fucosylation on total cellular proteins or specific immunoprecipitated proteins. |
| Mass Spectrometry (MS) | Analyzes the mass-to-charge ratio of glycopeptides or released glycans to identify and quantify fucosylation with high precision.[1][7][8] | - Highly sensitive and quantitative.- Provides detailed structural information, including the location and type of fucosylation.[7][8] | - Requires specialized equipment and expertise.- More time-consuming and expensive than lectin blotting. | Definitive confirmation of the absence of fucosylation and detailed glycan profiling of purified glycoproteins, such as therapeutic antibodies. |
| Flow Cytometry | Employs fluorescently labeled fucose-binding lectins to detect fucosylation on the surface of intact cells.[9][10][11][12] | - High-throughput analysis of single cells.- Can be used to sort cell populations based on their fucosylation status.[11] | - Primarily analyzes cell surface fucosylation.- Indirectly measures fucosylation of total cell surface glycoproteins. | Rapid screening of knockout cell pools and clones for reduced cell surface fucosylation. |
Experimental Data Summary
The following table presents a summary of experimental data from studies that have successfully confirmed the absence of fucosylation in knockout cell lines. This data highlights the effectiveness of the different analytical methods.
| Cell Line | Knockout Gene | Methodology | Key Finding | Reference |
| CHO-S | FUT8 | HILIC-HPLC | Complete absence of fucose in mAbs expressed in FUT8-/- cells, whereas over 98% of N-glycans in wild-type expressed mAbs were fucosylated. | [3] |
| HEK293 | FX | Lectin Blot (AAL) & Flow Cytometry (AAL) | Drastically reduced AAL lectin binding in FX knockout (FXKO) cell extracts and on the cell surface compared to wild-type (WT) cells. | [13] |
| CHO | FUT8 | Mass Spectrometry | The average ratio of core-fucosylated proteins in glycoproteins decreased from 0.13 in WT to 0.03 in FUT8KO CHO cells. | [1] |
| Colo205 | C1GALT1C1 | Flow Cytometry | A significant reduction in Cholera Toxin B (CTB) binding, which interacts with fucosylated structures, was observed in the knockout cells. | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments discussed.
Lectin Blotting Protocol for Fucosylation Detection
This protocol is a generalized procedure for detecting fucosylated glycoproteins using a biotinylated lectin.
-
Protein Separation and Transfer:
-
Separate glycoprotein (B1211001) samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using standard Western blotting procedures.[4][5]
-
-
Blocking:
-
Lectin Incubation:
-
Washing:
-
Detection:
-
Logical Workflow for Lectin Blotting
A simplified workflow for detecting fucosylation via lectin blotting.
Mass Spectrometry Protocol for N-Glycan Analysis
This protocol outlines the general steps for analyzing N-glycans from a purified glycoprotein to confirm the absence of fucosylation.
-
N-Glycan Release:
-
Denature, reduce, and alkylate the purified glycoprotein sample.
-
Release the N-linked glycans from the protein backbone by enzymatic digestion with PNGase F.[7]
-
-
Glycan Purification:
-
Purify the released N-glycans using a solid-phase extraction (SPE) method, such as a graphitized carbon cartridge, to remove peptides and other contaminants.
-
-
Derivatization (Optional but Recommended):
-
Label the purified N-glycans with a fluorescent tag (e.g., 2-aminobenzamide) for improved detection and quantification by liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Separate the labeled or unlabeled N-glycans using liquid chromatography (LC), often with a HILIC or C18 column.[7]
-
Analyze the eluted glycans using a high-resolution mass spectrometer (e.g., MALDI-TOF or ESI-MS/MS).[7]
-
Acquire MS and MS/MS data to determine the mass and fragmentation pattern of each glycan, which allows for the identification of fucose residues.[7]
-
-
Data Analysis:
-
Process the raw MS data using specialized software to identify and quantify the different glycan structures. The absence of peaks corresponding to fucosylated glycans confirms the knockout.[16]
-
-
Mass Spectrometry Glycan Analysis Workflow
An overview of the workflow for N-glycan analysis by mass spectrometry.
Flow Cytometry Protocol for Cell Surface Fucosylation
This protocol describes a method for analyzing the fucosylation status of the cell surface in a population of knockout cells.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic cell dissociation buffer to preserve cell surface proteins.
-
Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1-2% FBS).[9]
-
-
Lectin Staining:
-
Washing:
-
Wash the cells twice with cold FACS buffer to remove unbound lectin.[9]
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Acquire data on a sufficient number of cells (e.g., 10,000 events) for statistical analysis.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the knockout cells to that of wild-type control cells. A significant shift to lower fluorescence intensity in the knockout population indicates a reduction in cell surface fucosylation.
-
-
Decision Pathway for Confirming Fucosylation Knockout
A logical diagram illustrating the process of confirming fucosylation knockout.
References
- 1. Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Producing defucosylated antibodies with enhanced in vitro antibody‐dependent cellular cytotoxicity via FUT8 knockout CHO‐S cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. aspariaglycomics.com [aspariaglycomics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Fucosylation and protein glycosylation create functional receptors for cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling of core fucosylated N-glycans using a novel bacterial lectin that specifically recognizes α1,6 fucosylated chitobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Fucosyltransferase Inhibitors: Unraveling Their Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
Fucosyltransferases (FUTs) are a family of enzymes that catalyze the transfer of fucose from a donor substrate, GDP-fucose, to an acceptor molecule, which can be a glycoprotein (B1211001) or a glycolipid. These enzymes play a crucial role in various biological processes, including cell adhesion, signaling, and immune responses. The aberrant expression or activity of FUTs has been implicated in several diseases, such as cancer and inflammation, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of different fucosyltransferase inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Quantitative Comparison of Inhibitory Effects
The inhibitory potential of various compounds against different fucosyltransferases is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the reported inhibitory activities of several fucosyltransferase inhibitors.
| Inhibitor | Target FUT(s) | IC50 / Ki Value | Notes |
| GDP-2F-Fucose | FUT3, 5, 6, 7 | ~2.5 µM (IC50) | A competitive inhibitor with respect to the donor substrate, this compound.[1] |
| GDP-6F-Fucose | FUT3, 5, 6, 7 | ~2.5 µM (IC50) | Another competitive inhibitor analogous to this compound.[1] |
| 2-F-Peracetyl-fucose | FUT7 | - | A cell-permeable precursor of GDP-2F-Fucose, acts as a metabolic inhibitor of fucosylation. |
| Tunicamycin | Indirect | - | Inhibits N-linked glycosylation, thereby reducing the availability of substrates for FUTs. |
| Swainsonine | Indirect | - | An inhibitor of mannosidase II, leading to the accumulation of hybrid-type N-glycans that are poor substrates for some FUTs. |
| Kifunensine | Indirect | - | An inhibitor of mannosidase I, resulting in high-mannose type N-glycans which are not substrates for many FUTs. |
| Deoxynojirimycin | Indirect | - | An inhibitor of glucosidases I and II, affecting the early stages of N-glycan processing. |
| Castanospermine | Indirect | - | An inhibitor of glucosidase I, which can indirectly affect the substrate availability for FUTs. |
| Compound 2c | FUT1, 3, 6, 9 | 3 - 11 µM (Ki) | A C-6 modified 2-F-fucose derivative. |
| FUT8 | 208 µM (Ki) | ||
| Compound 2f | FUT1, 3, 6, 9 | 3 - 11 µM (Ki) | Another C-6 modified 2-F-fucose derivative. |
| FUT8 | 518 µM (Ki) |
Experimental Protocols
Accurate assessment of the inhibitory potency of fucosyltransferase inhibitors relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
Fucosyltransferase Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of FUT activity by quantifying the amount of fucosylated product formed in the presence of an inhibitor. A common approach utilizes a fluorescently labeled acceptor substrate.
Materials:
-
Recombinant human fucosyltransferase (e.g., FUT7)
-
This compound (donor substrate)
-
Fluorescently labeled acceptor substrate (e.g., 4-methylumbelliferyl-β-N-acetyllactosaminide, MU-LacNAc)
-
Test inhibitor compound at various concentrations
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM MnCl2 and 0.1% Triton X-100)
-
Stop solution (e.g., 100 mM EDTA)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, the FUT enzyme, and the fluorescently labeled acceptor substrate.
-
Add the test inhibitor at a range of concentrations to the respective wells. Include a control well with no inhibitor.
-
Initiate the enzymatic reaction by adding this compound to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the fucosylated product using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the wells with the inhibitor to the control well.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Fucosyltransferase Inhibition Assay Workflow
The following diagram illustrates the general workflow for a fucosyltransferase inhibition assay.
References
Safety Operating Guide
Navigating the Disposal of GDP-Fucose: A Comprehensive Guide for Laboratory Professionals
Guanosine diphosphate (B83284) fucose (GDP-fucose), a key nucleotide sugar in glycosylation pathways, is a common reagent in many research laboratories. While not classified as a highly hazardous material, its proper disposal is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent splashes or aerosols from contacting the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact with the reagent. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to a well-ventilated area to get fresh air.
-
Ingestion: Rinse the mouth with water.
Seek medical attention if irritation or other symptoms develop.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its contaminated materials should be approached systematically. The appropriate disposal route depends on the form of the waste (solid or liquid) and local regulations.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired reagents, contaminated labware (e.g., pipette tips, microcentrifuge tubes), and aqueous solutions.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.
2. Solid Waste Disposal:
-
Unused/Expired this compound: Treat as chemical waste. Place the original container, or the material itself if transferred, into a designated, sealed, and clearly labeled chemical waste container.
-
Contaminated Labware: Collect all contaminated disposable plastics (pipette tips, tubes, etc.) in a designated biohazard or chemical waste bag. This bag should then be placed in a secondary, rigid waste container.
3. Liquid Waste Disposal:
-
Aqueous Solutions: For small quantities of aqueous solutions containing this compound, disposal down the sanitary sewer may be permissible, depending on institutional and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Chemical Treatment: If required by local regulations, liquid waste should be chemically treated to denature the biological components before disposal. A common method is treatment with a 10% bleach solution, allowing for a contact time of at least 30 minutes.
-
Large Volumes: For larger volumes or if sewer disposal is not permitted, collect the liquid waste in a clearly labeled, leak-proof container for chemical waste pickup.
4. Final Disposal:
-
All collected this compound waste must be disposed of in accordance with local, state, and federal regulations.[1] This is typically handled by a certified hazardous waste disposal company contracted by your institution.
The logical flow for the disposal procedure can be visualized as follows:
General Laboratory Waste Management Principles
The disposal of this compound should be integrated into a broader laboratory waste management plan. Key principles include:
-
Waste Minimization: Purchase only the amount of reagent needed to avoid expiration and excess waste.
-
Proper Labeling: All waste containers must be clearly labeled with their contents.
-
Segregation: Keep different classes of waste separate (e.g., chemical, biological, radioactive, general).[2]
-
Training: Ensure all laboratory personnel are trained on the proper disposal procedures for the chemicals they handle.
While this compound itself is not considered highly toxic, some safety data sheets indicate that it may be irritating to the mucous membranes and upper respiratory tract.[1] Therefore, adherence to these disposal guidelines is a critical component of responsible laboratory practice. For any uncertainty, always consult your institution's Environmental Health and Safety department.
References
Essential Safety and Logistics for Handling GDP-Fucose
Guanosine diphosphate (B83284) fucose (GDP-fucose) is a critical nucleotide sugar involved in cellular glycosylation pathways.[1][2][3][4] While specific hazard information for pure this compound is limited and some derivatives are not classified as hazardous materials, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.[5] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
The minimum personal protective equipment should be worn when handling this compound in a laboratory setting.[6] This includes:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against incidental skin contact.[6][7] Should be removed immediately if contact with the chemical occurs, followed by hand washing before putting on new gloves.[6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from potential splashes and contamination.[7][8] |
| Eye Protection | Safety glasses with side shields or safety goggles | Shields eyes from splashes, dust, or other potential projectiles.[6][7][8] |
| Foot Protection | Closed-toe shoes | Prevents injuries from dropped objects or spills.[8] |
For procedures with a higher risk of generating aerosols or splashes, additional PPE may be necessary:
| Additional PPE | Circumstance for Use |
| Face Shield | When there is a significant splash hazard, such as when handling larger volumes of liquid.[6][7] Always wear safety glasses or goggles underneath a face shield.[6][7] |
| Respirator | If working with the powdered form for extended periods in a poorly ventilated area, a NIOSH-approved respirator may be warranted to prevent inhalation of dust.[8][9] |
Operational Plan for Handling
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended if handling large quantities of the powdered form or creating solutions.
-
Eyewash Station and Safety Shower: Ensure easy access to a functional eyewash station and safety shower.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing (if solid): If working with powdered this compound, weigh the required amount in a chemical fume hood or on a balance with a draft shield to minimize dust dispersal.
-
Reconstitution (if solid): If preparing a solution, add the diluent slowly to the solid to avoid splashing.
-
Pipetting: When transferring solutions of this compound, use appropriate pipettes and tips. Avoid mouth pipetting.
-
Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability.[3] Keep the container tightly closed.[9]
-
Cleanup: After handling, wipe down the work area with an appropriate cleaning agent.
Disposal Plan
Waste Characterization: While some forms of this compound are not classified as hazardous, it is good practice to handle the disposal with care.[5] Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Disposal Procedures:
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate laboratory waste stream.
-
Unused Product and Solutions: Collect unused this compound and its solutions in a designated, labeled waste container. Do not pour down the drain unless explicitly permitted by your local EHS guidelines.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Dispose of the rinsed containers according to institutional policies, which may allow for disposal in regular lab glass waste.
First Aid Measures
In the event of an exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek medical attention.[5][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing.[9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[9] Seek medical attention.[9] |
| Ingestion | Rinse mouth with water.[5] Do not induce vomiting. Seek medical attention.[5][9] |
This compound Biosynthesis Pathways
This compound is synthesized in mammalian cells through two primary pathways: the de novo pathway and the salvage pathway.[4][10] The de novo pathway is the major contributor to the cellular this compound pool.[4]
Caption: Overview of the de novo and salvage pathways for this compound synthesis.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A typical experimental workflow for the safe handling and disposal of this compound.
References
- 1. rupress.org [rupress.org]
- 2. GDP-L-fucose Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reactome | this compound biosynthesis [reactome.org]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Interplay between de novo and salvage pathways of this compound synthesis | PLOS One [journals.plos.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
